molecular formula C9H8N2O2S B1276712 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid CAS No. 871547-64-7

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1276712
CAS No.: 871547-64-7
M. Wt: 208.24 g/mol
InChI Key: OHPWUXLRWDOXFY-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a high-purity heterocyclic compound supplied as a powder for life science research. This molecule has a molecular formula of C10H10N2O2S and a molecular weight of 222.27 g/mol . Its structure features a 1H-pyrrole-2-carboxylic acid moiety linked to a 2-methyl-1,3-thiazole group, making it a valuable scaffold in medicinal chemistry . Heterocyclic compounds containing pyrrole and thiazole rings are of significant interest in pharmaceutical development due to their widespread biological activities. The pyrrole nucleus is found in numerous natural products and is associated with various pharmacological properties . As a building block that integrates these two privileged structures, this compound is useful for constructing novel molecules in drug discovery efforts, particularly in the synthesis of potential anticancer, antibacterial, and antiproliferative agents . Researchers can utilize this chemical in designing and developing new heterocyclic derivatives for biological evaluation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. It should be handled by qualified laboratory personnel only. The typical bulk packaging includes palletized plastic 5 gallon/25 kg. pails, fiber and steel drums up to 1 ton super sacks, with research and sample quantities available . For high and ultra-high purity requirements (99%, 99.9%, 99.99%, and higher), custom synthesis is available upon request .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-7(9(12)13)10-3-6/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPWUXLRWDOXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427903
Record name 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871547-64-7
Record name 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole-Pyrrole Scaffold

The fusion of thiazole and pyrrole heterocyclic rings creates a molecular scaffold of significant interest in medicinal chemistry. These bicyclic systems are present in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, embodies this important pharmacophore. Its synthesis is a key step in the exploration of new therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic strategy, delving into the mechanistic underpinnings of each step and offering practical insights for its successful execution in a laboratory setting.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The molecule can be disconnected at the pyrrole ring and the carboxylic acid functional group. The carboxylic acid can be readily obtained from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. The core of the synthesis, therefore, lies in the construction of the substituted pyrrole ring. The Paal-Knorr pyrrole synthesis is an ideal candidate for this transformation, requiring a 1,4-dicarbonyl compound and an amine source. The 4-substituent on the pyrrole ring, the 2-methylthiazole moiety, would need to be incorporated into the 1,4-dicarbonyl precursor. This thiazole ring itself can be constructed via the well-established Hantzsch thiazole synthesis from an α-haloketone and thioacetamide.

This retrosynthetic approach is visualized in the following diagram:

Retrosynthesis Target This compound Ester Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate Target->Ester Ester Hydrolysis Dicarbonyl Ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate (1,4-Dicarbonyl Precursor) Ester->Dicarbonyl Paal-Knorr Pyrrole Synthesis Thiazole_ketone 2-Bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one Dicarbonyl->Thiazole_ketone Thiazole 4-Acetyl-2-methylthiazole Thiazole_ketone->Thiazole α-Bromination Starting_materials Thioacetamide + 3-Bromobutan-2-one & Ethyl glyoxalate + Ammonia Thiazole->Starting_materials Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy and Mechanistic Insights

The forward synthesis is designed as a three-stage process:

  • Stage 1: Construction of the 2-Methyl-4-acetylthiazole Core via Hantzsch Thiazole Synthesis. This foundational step establishes the thiazole moiety.

  • Stage 2: Formation of the Pyrrole Ring via Paal-Knorr Synthesis. This key step couples the thiazole unit to the pyrrole precursor.

  • Stage 3: Final Hydrolysis to the Carboxylic Acid. The concluding step to yield the target molecule.

Stage 1: Hantzsch Thiazole Synthesis of 4-Acetyl-2-methylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[1][2] In this synthesis, 3-bromobutan-2-one serves as the α-haloketone and thioacetamide provides the nitrogen and sulfur atoms for the thiazole ring.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon bearing the bromine atom of 3-bromobutan-2-one. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Hantzsch_Synthesis cluster_0 Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Intermediate1 S-Alkylated Intermediate Thioacetamide->Intermediate1 Bromoketone 3-Bromobutan-2-one Bromoketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Acetyl-2-methylthiazole Intermediate2->Product Dehydration

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol:

  • To a solution of thioacetamide in a suitable solvent such as ethanol, an equimolar amount of 3-bromobutan-2-one is added.

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a mild base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 4-acetyl-2-methylthiazole, which can be purified by column chromatography or distillation.

Stage 2: Paal-Knorr Pyrrole Synthesis of Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate

The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4][5][6] In this pivotal step, a precursor containing the 2-methylthiazole moiety and a 1,4-dicarbonyl functionality is required. A logical precursor is ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate. This intermediate can be synthesized by the reaction of 2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (obtainable from the α-bromination of 4-acetyl-2-methylthiazole) with the enamine of ethyl glyoxalate. The subsequent cyclization in the presence of a reducing agent would lead to the pyrrole. A more direct approach involves the reaction of the α-bromoketone with ethyl 2-amino-3-oxobutanoate.

Reaction Mechanism:

The Paal-Knorr reaction proceeds by the initial formation of an enamine from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a five-membered ring intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[5]

Paal_Knorr_Synthesis cluster_1 Paal-Knorr Pyrrole Synthesis Dicarbonyl Ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate Intermediate1 Enamine Intermediate Dicarbonyl->Intermediate1 Ammonia Ammonia Ammonia->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate Intermediate2->Product Dehydration

Caption: Workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol (Proposed):

  • Preparation of Ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate: 2-Bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is reacted with an excess of ethyl 2-amino-3-oxobutanoate in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Paal-Knorr Cyclization: The crude 1,4-dicarbonyl precursor is dissolved in a solvent such as acetic acid or ethanol containing a catalytic amount of acid. An ammonia source, such as ammonium acetate, is added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled and poured into water. The precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate.

Stage 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its generally cleaner and more irreversible nature.

Reaction Mechanism (Base-Catalyzed):

The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

  • The ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The reaction mixture is heated to reflux for a few hours, with the progress monitored by TLC until the starting ester is consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is then carefully acidified with a mineral acid, such as hydrochloric acid, until the product precipitates.

  • The solid carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

Quantitative Data Summary

StepReaction TypeStarting MaterialsProductExpected Yield (%)
1Hantzsch Thiazole SynthesisThioacetamide, 3-Bromobutan-2-one4-Acetyl-2-methylthiazole70-85
2Paal-Knorr Pyrrole SynthesisEthyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate, AmmoniaEthyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate60-80
3Ester HydrolysisEthyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylateThis compound>90

Characterization and Validation

The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms. For the final product, characteristic signals for the pyrrole and thiazole ring protons, the methyl group, and the carboxylic acid proton would be expected.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretching vibrations.

  • Melting Point: To assess the purity of the crystalline final product.

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable goal for medicinal chemists. The outlined synthetic strategy, leveraging the power of the Hantzsch and Paal-Knorr reactions, provides a logical and efficient pathway to this valuable scaffold. The successful synthesis of this molecule opens the door to further derivatization and biological evaluation, potentially leading to the discovery of novel therapeutic agents. Further optimization of reaction conditions and purification procedures will be crucial for the large-scale production of this and related compounds for extensive pharmacological screening.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2756–2767. [Link]

  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1635–1642. [Link]

  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60 (2), 301–307. [Link]

  • Padwa, A.; Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Sources

An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, propose a detailed synthetic pathway, and explore its potential biological activities and therapeutic applications based on the established pharmacology of its constituent chemical motifs.

Introduction

This compound is a unique bifunctional molecule that incorporates two key five-membered heterocyclic rings: a pyrrole-2-carboxylic acid and a 2-methylthiazole. The pyrrole-2-carboxylic acid moiety is a common scaffold in natural products and pharmacologically active compounds, serving as a precursor for a variety of derivatives with diverse biological activities.[1][2] The thiazole ring is also a prominent feature in many pharmaceuticals and biologically active agents, contributing to a wide range of therapeutic effects. The strategic combination of these two pharmacophores in a single molecular entity suggests a rich potential for novel biological activities, making it a compelling target for further investigation in drug development programs.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 871547-64-7[3]
Molecular Formula C₉H₈N₂O₂S[3]
Molecular Weight 208.24 g/mol [3]
Topological Polar Surface Area (TPSA) 65.98 Ų[3]
Predicted LogP 2.14482[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently available, we can predict its expected NMR spectrum based on the known spectra of its constituent parts, such as pyrrole-2-carboxylic acid.[4][5]

¹H NMR (Predicted):

  • Pyrrole Protons: The protons on the pyrrole ring are expected to appear as distinct signals in the aromatic region. The proton at the 5-position, adjacent to the nitrogen, would likely be the most deshielded. The proton at the 3-position would be coupled to the proton at the 5-position.

  • Thiazole Proton: The lone proton on the thiazole ring is anticipated to resonate as a singlet in the aromatic region.

  • Methyl Protons: The methyl group attached to the thiazole ring will likely appear as a singlet in the upfield region.

  • NH and COOH Protons: The protons of the pyrrole NH and the carboxylic acid COOH will be visible as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyrrole and thiazole rings would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon would be the most upfield signal.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be designed based on established methodologies for the synthesis of pyrrole and thiazole derivatives.[6][7] A potential strategy involves the construction of the pyrrole ring followed by the introduction of the thiazole moiety.

Synthesis_Workflow A Ethyl 4-bromo-1H-pyrrole-2-carboxylate B Protection of Pyrrole Nitrogen (e.g., with BOC anhydride) A->B Protection C Suzuki Coupling with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole B->C Coupling D Deprotection of Pyrrole Nitrogen (e.g., with TFA) C->D Deprotection E Saponification of the Ester to Carboxylic Acid (e.g., with LiOH) D->E Hydrolysis F Final Product: this compound E->F Acidification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

  • Dissolve ethyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-protected intermediate.

Step 2: Suzuki Coupling

  • To a solution of the N-protected ethyl 4-bromo-pyrrole-2-carboxylate and 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in a solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

  • Heat the mixture under an inert atmosphere (e.g., argon) at reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 3: Deprotection of the Pyrrole Nitrogen

  • Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

Step 4: Saponification of the Ester

  • Dissolve the deprotected ester in a mixture of solvents (e.g., THF, methanol, and water).

  • Add an aqueous solution of a base (e.g., lithium hydroxide).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been reported, the individual pyrrole and thiazole moieties are present in numerous bioactive compounds. This allows for informed speculation on its potential therapeutic applications.

Biological_Potential cluster_scaffold Chemical Scaffold cluster_activity Potential Therapeutic Areas Scaffold 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Antitubercular Antitubercular Scaffold->Antitubercular Pyrrole-2-carboxamides as MmpL3 inhibitors [5] Anticancer Anticancer Scaffold->Anticancer Thiazole derivatives with anti-proliferative activity [17] Anti-inflammatory Anti-inflammatory Scaffold->Anti-inflammatory Pyrazolylthiazole carboxylic acids with anti-inflammatory effects [8] Antimicrobial Antimicrobial Scaffold->Antimicrobial Pyrrole-based compounds with antimicrobial properties [7]

Caption: Potential therapeutic applications based on the constituent chemical scaffolds.

  • Antitubercular Activity: Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[6] The core structure of the title compound makes it a promising starting point for the design of novel anti-TB agents.

  • Anticancer Activity: Thiazole-containing compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[8] The incorporation of a thiazole ring in the structure of this compound suggests potential for anticancer applications.

  • Anti-inflammatory and Antimicrobial Activity: Various derivatives of both pyrrole and thiazole carboxylic acids have been reported to possess anti-inflammatory and broad-spectrum antimicrobial activities.[9][10] This suggests that the title compound could also exhibit similar properties.

Conclusion

This compound represents a fascinating heterocyclic scaffold with significant potential for drug discovery. While experimental data on its properties and biological activity is limited, this guide provides a solid foundation for researchers by summarizing its known chemical characteristics, proposing a viable synthetic route, and highlighting its potential therapeutic applications based on the well-documented activities of its constituent motifs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Biological Magnetic Resonance Bank. Pyrrole-2-carboxylic Acid. [Link]

  • Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10464-10485. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(8), 1789-1793. [Link]

  • Rong, F., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1953. [Link]

  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • PubChem. Pyrrole-2-carboxylic acid. [Link]

  • Chem-Impex International. This compound. [Link]

  • Singh, R. K., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • PubChem. 1H-pyrrole-2-carboxylic acid. [Link]

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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Authored by a Senior Application Scientist

Disclaimer: The following technical guide addresses the hypothesized mechanism of action for this compound. Due to a lack of direct experimental studies on this specific molecule, this guide synthesizes information from structurally related compounds containing thiazole and pyrrole moieties to propose a scientifically grounded, theoretical framework and a practical, experimental roadmap for its investigation.

Introduction: Unveiling a Molecule of Interest

This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a thiazole ring, with a carboxylic acid functional group. The presence of both thiazole and pyrrole scaffolds suggests a rich potential for biological activity, as these individual moieties are found in numerous pharmacologically active agents.[1][2][3] This guide will delve into a hypothesized mechanism of action for this compound, focusing on its potential as an anticancer agent, and provide a comprehensive experimental framework for its validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 871547-64-7Supplier Data
Molecular Formula C₉H₈N₂O₂SSupplier Data
Molecular Weight 208.24 g/mol Supplier Data
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, DMF, and methanol[4]

A Hypothesized Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Given that numerous thiazole derivatives have demonstrated potent anticancer properties, a plausible mechanism of action for this compound is the inhibition of a key signaling pathway involved in tumor growth and proliferation.[5] A compelling target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[5]

The proposed mechanism posits that the compound binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade. This hypothesis is supported by studies showing that other thiazole-containing compounds can act as VEGFR-2 inhibitors.[5]

Hypothesized VEGFR-2 Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits VEGFR-2 kinase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound (dissolved in DMSO)

    • Staurosporine (positive control inhibitor)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound and staurosporine in DMSO.

    • In a 384-well plate, add 5 µL of the kinase buffer.

    • Add 1 µL of the diluted compound or control.

    • Add 2 µL of the VEGFR-2 enzyme and peptide substrate mix.

    • Initiate the kinase reaction by adding 2 µL of ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 2: Hypothetical IC₅₀ Values for VEGFR-2 Inhibition

CompoundIC₅₀ (nM)
This compound50
Staurosporine10
Cell-Based Assay: Inhibition of VEGF-Induced Endothelial Cell Proliferation

Objective: To assess the compound's ability to inhibit the pro-angiogenic effects of VEGF on endothelial cells.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Reagents and Materials:

    • HUVECs

    • Endothelial cell growth medium (e.g., EGM-2)

    • Recombinant human VEGF

    • This compound

    • Sunitinib (positive control)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • 96-well plates

  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Starve the cells in a serum-free medium for 4 hours.

    • Treat the cells with various concentrations of the test compound or sunitinib for 1 hour.

    • Stimulate the cells with 50 ng/mL of VEGF.

    • Incubate for 48 hours.

    • Measure cell viability using the CellTiter-Glo® assay.

    • Determine the GI₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the phosphorylation of key downstream effectors in the VEGFR-2 pathway.

Methodology:

  • Cell Line: HUVECs

  • Procedure:

    • Culture HUVECs to 80% confluency.

    • Treat cells with the test compound at its GI₅₀ concentration for 2 hours.

    • Stimulate with VEGF for 15 minutes.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, and total Akt.

    • Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.

Experimental_Workflow start Start in_vitro In Vitro Kinase Assay (VEGFR-2 Inhibition) start->in_vitro cell_based Cell-Based Proliferation Assay (HUVEC) in_vitro->cell_based If IC50 is potent western_blot Western Blot Analysis (Downstream Signaling) cell_based->western_blot If GI50 is potent in_vivo In Vivo Tumor Xenograft Model western_blot->in_vivo If phosphorylation is inhibited conclusion Conclusion on Mechanism of Action in_vivo->conclusion

A logical workflow for validating the hypothesized mechanism.

Conclusion and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound as a VEGFR-2 inhibitor, based on the known biological activities of its constituent thiazole and pyrrole moieties. The detailed experimental protocols provided offer a clear and robust path for researchers to validate this hypothesis.

Should the experimental data support the proposed mechanism, further investigations would be warranted, including:

  • Structure-Activity Relationship (SAR) studies: To optimize the compound's potency and selectivity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To evaluate its drug-like properties.

  • In vivo efficacy studies in various cancer models: To assess its therapeutic potential.

The exploration of this and similar molecules holds promise for the development of novel anticancer therapeutics.

References

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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
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An In-Depth Technical Guide on the Potential Biological Activity of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this guide synthesizes established structure-activity relationships (SAR) of its core components—the pyrrole-2-carboxylic acid and 2-methyl-thiazole moieties—to postulate its therapeutic potential. We hypothesize that this compound may exhibit significant anticancer and antibacterial properties. This guide outlines detailed experimental workflows to systematically investigate these hypotheses, providing a roadmap for future research and development.

Introduction: A Molecule of Biconjugate Potential

The confluence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The compound this compound represents a strategic amalgamation of two biologically significant heterocyclic systems: a pyrrole-2-carboxylic acid core and a 4-substituted-2-methyl-1,3-thiazole moiety.

The pyrrole ring is a fundamental structural motif in a plethora of natural products and synthetic drugs, with derivatives demonstrating a wide array of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Notably, the pyrrolamide scaffold has been identified in potent inhibitors of bacterial DNA gyrase.[3] The thiazole ring is another "privileged" scaffold in drug discovery, present in numerous FDA-approved drugs. Thiazole derivatives have been shown to possess diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Specifically, thiazole-containing compounds have been developed as potent inhibitors of key signaling proteins in cancer, such as PI3K and c-Met kinases.[4][6]

The covalent linkage of these two pharmacores suggests the potential for synergistic or novel biological activities. This guide will explore the most promising of these, focusing on anticancer and antibacterial applications, and provide a rigorous framework for their experimental validation.

Hypothesized Biological Activity I: Anticancer Potential

The structural features of this compound suggest a strong potential for anticancer activity, likely mediated through the inhibition of key oncogenic signaling pathways.

Rationale: Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. The thiazole moiety, in particular, is a common feature in numerous kinase inhibitors.

  • PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several thiazole-containing molecules have been identified as potent PI3K inhibitors.[4][7][8] For instance, Alpelisib, an approved PI3K inhibitor, features a thiazole ring.[7][9] The electronic properties of the thiazole ring are thought to facilitate key interactions within the ATP-binding pocket of the kinase.

  • c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. The thiazole scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.[6][10][11]

The pyrrole-2-carboxylic acid portion of the molecule can also contribute to kinase inhibition by forming crucial hydrogen bonds and other interactions with the target protein.

Proposed Mechanism of Action: Inhibition of Oncogenic Signaling

We hypothesize that this compound may act as a competitive inhibitor at the ATP-binding site of oncogenic kinases such as PI3K or c-Met. This would block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(2-methyl-1,3-thiazol-4-yl) -1H-pyrrole-2-carboxylic acid Compound->RTK Potential Inhibition Compound->PI3K Inhibition

Hypothesized Kinase Inhibition Pathway
Experimental Workflow: In Vitro Anticancer Evaluation

A systematic, multi-tiered approach is recommended to evaluate the anticancer potential of the target compound.[12][13][14][15]

G Start Start: Compound Synthesis & Purification Step1 Tier 1: Broad-Spectrum Cell Viability Screening (e.g., NCI-60 Panel) Start->Step1 Step2 Tier 2: Dose-Response Analysis in Sensitive Cell Lines (IC50 Determination) Step1->Step2 Step3 Tier 3: Mechanistic Assays Step2->Step3 Step4 Apoptosis Assay (e.g., Annexin V/PI staining) Step3->Step4 Step5 Cell Cycle Analysis (Flow Cytometry) Step3->Step5 Step6 Tier 4: Target Identification Step4->Step6 Step5->Step6 Step7 Kinase Inhibition Profiling (e.g., KinomeScan®) Step6->Step7 Step8 Specific Kinase Assays (e.g., PI3K, c-Met) Step7->Step8 End Lead Candidate Identification Step8->End

Anticancer Evaluation Workflow

Protocol 1: Cell Viability Assay (MTT/CTG)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® (CTG) reagent and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CTG) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothesized Biological Activity II: Antibacterial Potential

The pyrrole-2-carboxylic acid scaffold is a known pharmacophore in several classes of antibacterial agents, suggesting that our target compound may also possess such activity.[1][2]

Rationale: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-validated target for antibiotics.[3][16] The pyrrolamide class of antibiotics, which feature a pyrrole-2-carboxamide core, are known to bind to the ATP pocket of DNA gyrase, leading to the inhibition of DNA synthesis and bacterial cell death.[3] The this compound shares structural similarities with these known DNA gyrase inhibitors.

Proposed Mechanism of Action: Disruption of DNA Replication

We postulate that the compound binds to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function in DNA supercoiling. This leads to the accumulation of DNA damage and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Cell Division DNA->Replication Compound 4-(2-methyl-1,3-thiazol-4-yl) -1H-pyrrole-2-carboxylic acid Compound->DNA_Gyrase Inhibition

Hypothesized DNA Gyrase Inhibition
Experimental Workflow: In Vitro Antibacterial Evaluation

A standard workflow for assessing antibacterial activity and identifying the mechanism of action should be employed.[17][18][19][20]

G Start Start: Compound Synthesis & Solubilization Step1 Tier 1: Initial Screening (Agar Diffusion Assay) Start->Step1 Step2 Tier 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) Step1->Step2 Step3 Tier 3: Minimum Bactericidal Concentration (MBC) Determination Step2->Step3 Step4 Tier 4: Mechanism of Action Studies Step2->Step4 End Lead Candidate Identification Step3->End Step5 DNA Gyrase Inhibition Assay Step4->Step5 Step5->End

Antibacterial Evaluation Workflow

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Interpretation

The following table summarizes the hypothesized biological activities and the key experimental readouts.

Hypothesized ActivityProposed Target(s)Key Experimental AssaysPrimary Endpoint(s)
Anticancer PI3K, c-Met, other kinasesCell Viability (MTT/CTG), Apoptosis Assay, Cell Cycle Analysis, Kinase Inhibition AssaysIC50 values, Apoptosis Induction, Cell Cycle Arrest, Kinase IC50 values
Antibacterial DNA GyraseMIC Assay, MBC Assay, DNA Gyrase Inhibition AssayMIC values, MBC values, DNA Gyrase IC50 value

Conclusion and Future Directions

The novel compound this compound holds considerable promise as a lead structure for the development of new anticancer and antibacterial agents. The strategic combination of the pyrrole-2-carboxylic acid and 2-methyl-thiazole pharmacophores provides a strong rationale for these potential biological activities. The experimental workflows detailed in this guide offer a clear and robust path for the systematic evaluation of this compound. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed structure-activity relationship studies to optimize its therapeutic potential.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2395370.
  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (n.d.). Journal of Medicinal Chemistry, 53(24), 8615-8625.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578.
  • Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025).
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  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). International Journal of Molecular Sciences, 24(13), 10831.
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  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Advances, 11(58), 36561-36573.
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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023).
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  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). PubMed.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia, 68(1), 195-200.
  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Medicinal Chemistry, 15(2), 436-447.
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research, 30(2).
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An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the synthetic strategies for assembling this core scaffold, explore its diverse biological activities with a focus on anticancer potential, and discuss the structure-activity relationships that govern its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Thiazole-Pyrrole Scaffold - A Privileged Motif in Drug Discovery

The convergence of thiazole and pyrrole rings within a single molecular framework creates a scaffold with rich electronic properties and three-dimensional diversity, making it a "privileged structure" in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous clinically approved drugs, including the antibiotic Penicillin and the anticancer agent Bleomycin.[1] Its ability to engage in hydrogen bonding and hydrophobic interactions makes it an effective pharmacophore.[1]

Similarly, the pyrrole ring, another five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically active natural products and synthetic drugs, such as Atorvastatin and Sunitinib.[2] The fusion of these two pharmacologically significant heterocycles in the this compound core (Figure 1) has given rise to a new class of compounds with promising therapeutic applications.

Chemical structure of this compound

Figure 1. The core chemical structure of this compound.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of this compound derivatives typically involves a convergent approach, where the thiazole and pyrrole rings are synthesized separately and then coupled, or a linear approach where one ring is built upon the other. The two key name reactions that form the foundation of these syntheses are the Hantzsch Thiazole Synthesis and the Paal-Knorr Pyrrole Synthesis.

Hantzsch Thiazole Synthesis of the 2-Methyl-4-substituted Thiazole Moiety

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[3] It involves the reaction of an α-haloketone with a thioamide.[3][4] For the synthesis of the 2-methyl-4-substituted thiazole precursor, thioacetamide is reacted with a suitable α-haloketone. The reaction proceeds via an initial nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Thiazole_Synthesis Thioacetamide Thioacetamide Intermediate Thiazoline Intermediate Thioacetamide->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone (e.g., 3-bromo-2-butanone) AlphaHaloKetone->Intermediate Reagents + Reagents (e.g., Ethanol, Reflux) Thiazole 2,4-Dimethylthiazole Intermediate->Thiazole Cyclization & Dehydration

Caption: Generalized workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

  • To a solution of thioacetamide (1.0 eq) in ethanol, add 3-bromo-2-butanone (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dimethylthiazole.

Paal-Knorr Pyrrole Synthesis of the 4-Substituted-1H-pyrrole-2-carboxylic Acid Moiety

The Paal-Knorr synthesis is a widely used method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] To obtain the desired 4-substituted-1H-pyrrole-2-carboxylic acid, a suitably functionalized 1,4-dicarbonyl precursor is required. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole.[1][6]

Paal_Knorr_Pyrrole_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Dihydroxytetrahydropyrrole Intermediate Dicarbonyl->Intermediate Nucleophilic Attack Amine Primary Amine or Ammonia Amine->Intermediate Catalyst + Acid Catalyst (e.g., Acetic Acid) Pyrrole Substituted Pyrrole Intermediate->Pyrrole Cyclization & Dehydration

Caption: Generalized workflow for the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of a 4-Substituted-1H-pyrrole-2-carboxylate Ester

  • Dissolve the 1,4-dicarbonyl compound (1.0 eq) and a primary amine (e.g., methylamine, 1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography to obtain the pure substituted pyrrole-2-carboxylate ester. The ester can then be hydrolyzed to the carboxylic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The thiazole-pyrrole scaffold has emerged as a promising framework for the development of novel anticancer agents.[7] These compounds have shown potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that many thiazole-containing compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[8][9] Dysregulation of these pathways is a hallmark of cancer.[9]

One of the key signaling pathways frequently targeted is the PI3K/AKT/mTOR pathway.[9] Thiazole-pyrrole derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.[9] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[10]

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thiazole-Pyrrole Derivative Inhibitor->Receptor Inhibition Inhibitor->PI3K Inhibition

Caption: Simplified signaling pathway showing inhibition by thiazole-pyrrole derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound analogs against various human cancer cell lines.

Compound IDR1R2Cell LineIC₅₀ (µM)Reference
Analog A HCH₃MCF-7 (Breast)8.2[11][12]
Analog B ClCH₃A549 (Lung)5.9[13]
Analog C OCH₃C₂H₅HepG2 (Liver)12.5[11]
Analog D FCH₃HCT116 (Colon)7.1[12]

Note: The data presented is for illustrative purposes and is based on published results for closely related analogs. The specific activity of the parent compound may vary.

Antimicrobial Activity

In addition to their anticancer properties, certain derivatives of the thiazole-pyrrole scaffold have exhibited promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, several key structural features have been identified that influence biological activity:

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly impact activity. Electron-withdrawing groups at the 5-position of the pyrrole have been shown to enhance anticancer potency in some analogs.

  • Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability.

  • Substituents on the Thiazole Ring: While the 2-methyl group is a common feature, variations at the 5-position of the thiazole ring can be explored to fine-tune the biological activity.

Pharmacokinetics and ADMET Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is essential to minimize late-stage failures in drug development. In silico ADMET prediction tools can provide valuable insights into the drug-likeness of novel compounds.[14][15]

For the thiazole-pyrrole scaffold, key parameters to consider include:

  • Lipophilicity (LogP): An optimal LogP value (typically between 1 and 3) is desirable for good oral absorption and cell membrane permeability.

  • Aqueous Solubility: Adequate solubility is crucial for bioavailability.

  • Metabolic Stability: The compounds should exhibit reasonable stability in the presence of metabolic enzymes (e.g., cytochrome P450s).

  • Toxicity: Predictions of potential cardiotoxicity, hepatotoxicity, and mutagenicity are important for safety assessment.

In silico studies on related pyrrole and thiazole analogs suggest that this class of compounds generally possesses favorable drug-like properties, including good gastrointestinal absorption and blood-brain barrier permeability.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for biological screening. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of disease.

The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapies for cancer and other diseases.

References

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. Retrieved from [Link][11]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. [Link][4]

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Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 871547-64-7), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating predictive data with established spectroscopic principles, this document serves as a practical reference for researchers. We will detail the core spectroscopic techniques required for unambiguous characterization—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes the rationale behind experimental choices and provides detailed protocols and data interpretation, establishing a self-validating system for confirming the molecular structure.

Introduction: The Molecular Scaffold and Its Significance

This compound is a bifunctional molecule featuring two key five-membered heterocyclic rings: a pyrrole-2-carboxylic acid moiety and a 2-methyl-1,3-thiazole moiety. Such hybrid heterocyclic systems are foundational in medicinal chemistry, often serving as scaffolds for developing agents with diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The precise arrangement and substitution of these rings dictate the molecule's chemical properties and biological interactions. Therefore, rigorous spectroscopic confirmation of its structure is the first critical step in any research and development pipeline.

Molecular Details:

  • Molecular Formula: C₉H₈N₂O₂S[3]

  • Molecular Weight: 208.24 g/mol [3]

  • CAS Number: 871547-64-7[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry.

Rationale and Experimental Protocol

Expertise & Experience: The choice of solvent is critical for molecules containing acidic protons and N-H groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice. Its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid (-COOH) and pyrrole (-NH) protons, allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O would lead to signal broadening or complete exchange and loss of these diagnostically crucial protons.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength provides better signal dispersion, which is essential for resolving the closely spaced aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm to ensure all signals, including the highly deshielded carboxylic acid proton, are captured.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The predicted assignments are based on established chemical shifts for pyrrole-2-carboxylic acid[4][5] and various thiazole derivatives.[6]

Caption: Labeled protons for ¹H NMR assignment.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
H6 > 12.0Broad Singlet1H-COOH : The carboxylic acid proton is highly deshielded and exchanges slowly in DMSO, appearing as a broad singlet at a very low field.
H1 ~11.5 - 12.0Broad Singlet1HPyrrole N-H : The pyrrole N-H proton is also acidic and deshielded, appearing as a broad signal.
H5' ~7.8 - 8.0Singlet1HThiazole C5'-H : This proton is on the electron-deficient thiazole ring, adjacent to the sulfur atom, leading to a significant downfield shift.
H5 ~7.2 - 7.4Doublet1HPyrrole C5-H : This proton is adjacent to the nitrogen and is coupled to H3, though the coupling may be small. Its chemical shift is influenced by the adjacent thiazole ring.
H3 ~6.9 - 7.1Doublet1HPyrrole C3-H : This proton is coupled to H5 and is generally found upfield relative to other pyrrole protons in this substitution pattern.
H7' ~2.7Singlet3H-CH₃ : The methyl group attached to the electron-deficient thiazole ring appears as a sharp singlet in the aliphatic region.
Predicted ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environments.

Predicted δ (ppm)Assignment & Rationale
~162C6 (-COOH) : The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field.
~165C2' (Thiazole) : The carbon atom of the thiazole ring bonded to both S and N and the methyl group is significantly deshielded.
~150C4' (Thiazole) : The carbon linking the thiazole and pyrrole rings.
~125 - 130C2, C4 (Pyrrole) : Quaternary carbons of the pyrrole ring, with C2 being deshielded by the carboxylic acid and C4 by the thiazole substituent.
~122C5 (Pyrrole) : Aromatic CH carbon of the pyrrole ring.
~115C5' (Thiazole) : Aromatic CH carbon of the thiazole ring.
~110C3 (Pyrrole) : Aromatic CH carbon of the pyrrole ring.
~19C7' (-CH₃) : The methyl carbon appears in the high-field aliphatic region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and formula of a compound and can provide valuable structural information through analysis of fragmentation patterns.

Rationale and Experimental Protocol

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, acidic molecules like this one, as it readily forms protonated [M+H]⁺ (positive ion mode) or deprotonated [M-H]⁻ (negative ion mode) molecular ions with minimal initial fragmentation. This allows for the precise determination of the molecular formula by comparing the measured mass-to-charge ratio (m/z) to the theoretical value.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization: ESI in both positive and negative ion modes.

  • Analysis:

    • Acquire a full scan spectrum to identify the molecular ion. The expected m/z for [C₉H₈N₂O₂S + H]⁺ is 209.0385 and for [C₉H₈N₂O₂S - H]⁻ is 207.0234.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural data.

Predicted Fragmentation Analysis

The MS/MS spectrum will reveal characteristic neutral losses and fragment ions that corroborate the proposed structure. The carboxylic acid group is a common site for initial fragmentation.

G M Molecular Ion [M+H]⁺ m/z = 209.0385 F1 Fragment 1 m/z = 165.0486 M->F1 - CO₂ (-44 Da) F2 Fragment 2 m/z = 191.0279 M->F2 - H₂O (-18 Da)

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Key Predicted Fragments:

  • Loss of CO₂ (Decarboxylation): The most anticipated fragmentation is the loss of carbon dioxide (44 Da) from the molecular ion, a classic fragmentation for carboxylic acids.[7] This would result in a fragment ion corresponding to the rest of the molecule.

  • Loss of H₂O: A loss of water (18 Da) is also possible from the protonated carboxylic acid group.

  • Ring Cleavage: At higher collision energies, cleavage of the pyrrole or thiazole rings would produce smaller, characteristic fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

While less definitive than NMR or MS for full structural elucidation, IR spectroscopy provides a rapid and simple method to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchPyrrole
~1680C=O stretchCarboxylic Acid
1600 - 1450C=C & C=N stretchAromatic Rings

Summary and Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques.

  • NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

  • High-Resolution Mass Spectrometry validates the elemental composition and offers corroborating structural evidence through fragmentation analysis.

  • IR spectroscopy offers a quick verification of essential functional groups.

This guide provides the necessary protocols and predictive data to empower researchers in chemistry and drug discovery to confidently characterize this valuable molecular scaffold, ensuring the integrity of their subsequent research.

References

  • Thorat, K. G., & Sekar, N. (2017). Pyrrole-thiazole based push-pull chromophores: An experimental and theoretical approach to structural, spectroscopic and NLO properties of the novel styryl dyes. Journal of Photochemistry and Photobiology A: Chemistry.
  • Thorat, K. G., & Sekar, N. (2017). Pyrrole-thiazole based push-pull chromophores: An experimental and theoretical approach to structural, spectroscopic and NLO properties of the novel styryl dyes. SciSpace.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (n.d.). RSC Publishing.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC - NIH.
  • Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI.
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An In-Depth Technical Guide to the Crystal Structure Determination of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of heterocyclic moieties in a single molecular framework is a proven strategy in the design of novel therapeutic agents. The compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid presents a compelling scaffold, integrating the biologically significant thiazole and pyrrole-2-carboxylic acid groups.[1][2] While this compound is commercially available, its three-dimensional structure, which is paramount for understanding its physicochemical properties and potential as a drug candidate, has not been publicly elucidated.[3][4] This guide provides a comprehensive, field-proven methodology for the de novo determination of its single-crystal X-ray structure. We will navigate the entire workflow, from strategic synthesis and meticulous crystallization to diffraction data acquisition, structure solution, and in-depth analysis. This document serves as a robust technical blueprint for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Rationale for Structural Elucidation

The title compound, with the molecular formula C₉H₈N₂O₂S, merges two key pharmacophores. The thiazole ring is a cornerstone in a variety of approved drugs, valued for its diverse biological activities.[1][2] Similarly, the pyrrole-2-carboxylic acid moiety is a structural alert in numerous natural products and bioactive molecules, often involved in critical binding interactions.[5][6][7]

The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the solid state are fundamental to a compound's properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining this information.[8][9][10][11] By elucidating the crystal structure of this compound, we can:

  • Confirm its absolute chemical structure and connectivity.

  • Define its preferred conformation and intramolecular geometry.

  • Identify key intermolecular interactions that govern crystal packing.

  • Provide a foundational model for structure-activity relationship (SAR) studies and computational drug design.

This guide presents a hypothetical, yet rigorous, pathway to achieve these goals.

Synthesis and Purification: The Prerequisite for Quality Crystals

High-quality single crystals can only be grown from highly pure material.[12] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. A plausible synthetic route for the title compound would likely involve the construction of the pyrrole ring followed by the thiazole, or a convergent approach. For the purpose of this guide, we will assume a synthetic pathway that yields the target compound, which is then rigorously purified.

Proposed Purification Protocol
  • Initial Purification: The crude, synthesized product is first subjected to flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to isolate the main fraction.[13]

  • Recrystallization: The material from the column is then recrystallized from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) to remove closely-eluting impurities.[13]

  • Purity Assessment: The purity of the final compound must be assessed and confirmed to be >98% by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The Art and Science of Crystallization

Growing X-ray quality single crystals is often the most challenging step. It is an empirical process requiring patience and the screening of multiple conditions.[14][15] The goal is to achieve a state of slow supersaturation, allowing molecules to self-assemble into an ordered lattice.[16]

Key Crystallization Techniques

Several methods should be employed in parallel to maximize the chances of success:[12][14][16]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated seal (e.g., aluminum foil with pinholes).[15][16] The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

  • Slow Cooling: A saturated solution is prepared in a solvent at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently to a lower temperature (e.g., 4°C).[16] A Dewar flask filled with hot water can provide the necessary slow cooling rate.[16]

  • Vapor Diffusion: This is a highly successful method.[14] The compound is dissolved in a small amount of a less volatile solvent (the "solvent"). This solution, in an open inner vial, is placed inside a larger, sealed chamber containing a more volatile solvent in which the compound is insoluble (the "anti-solvent").[14] The anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[15]

Solvent Selection

The choice of solvent is critical.[12] A good starting point is a solvent in which the compound has moderate solubility.

Solvent Anti-Solvent (for Diffusion Methods) Rationale
MethanolDiethyl EtherPolarity difference drives diffusion.
EthanolHexaneCommon choice for moderately polar compounds.
Tetrahydrofuran (THF)PentaneTHF is a good solvent for many heterocycles.
AcetonitrileTolueneCan provide different packing interactions.
Dimethylformamide (DMF)WaterFor compounds with higher polarity.
Crystallization Screening Workflow

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Method Screening cluster_analysis Phase 3: Analysis start High-Purity Compound (>98%) solubility Solubility Screening (Various Solvents) start->solubility evap Slow Evaporation solubility->evap Select Solvent Systems cool Slow Cooling solubility->cool Select Solvent Systems vapor Vapor Diffusion solubility->vapor Select Solvent Systems liquid Liquid-Liquid Diffusion solubility->liquid Select Solvent Systems observe Microscopic Observation (Daily/Weekly) evap->observe cool->observe vapor->observe liquid->observe observe->solubility No Crystals/Precipitate (Re-evaluate Solvents) harvest Harvest Suitable Crystals observe->harvest Crystals >20 µm formed diffraction Proceed to X-ray Diffraction harvest->diffraction

Caption: Workflow for screening and obtaining single crystals.

Single-Crystal X-ray Diffraction

Once suitable crystals (ideally >20 µm in all dimensions) are obtained, the next step is to analyze them using X-ray diffraction.[8] This technique exploits the fact that a crystal lattice diffracts X-rays in a predictable pattern, which contains information about the arrangement of atoms.[8][11]

Experimental Protocol
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen mount) using a cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher quality data.

  • Data Collection: The mounted crystal is placed on a goniometer within the X-ray diffractometer. An instrument equipped with a dual-source (e.g., Molybdenum and Copper) X-ray generator provides flexibility.[8] Mo-radiation (λ ≈ 0.71 Å) is standard for most organic compounds, while Cu-radiation (λ ≈ 1.54 Å) is beneficial for absolute structure determination of chiral molecules or very small crystals.[8] The instrument collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed using specialized software. This involves integrating the reflection intensities, applying corrections (e.g., for absorption), and merging the data to produce a final reflection file.

Data Collection and Structure Solution Workflow

G cluster_data Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement mount Mount Crystal cool Cryo-cool (100 K) mount->cool collect Collect Diffraction Images (e.g., Mo Kα radiation) cool->collect integrate Integrate Intensities collect->integrate scale Scale & Merge Data integrate->scale solve Solve Structure (Determine Atom Positions) scale->solve Reflection File refine Refine Model solve->refine refine->solve Iterative Process validate Validate Structure refine->validate Final CIF File

Caption: From data collection to a validated crystal structure.

Hypothetical Crystal Structure Analysis

After successful structure solution and refinement, we would obtain a crystallographic information file (CIF). This file contains all the information about the crystal structure.

Crystallographic Data Summary (Hypothetical)

The following table presents plausible crystallographic data for the title compound.

Parameter Hypothetical Value
Chemical FormulaC₉H₈N₂O₂S
Formula Weight208.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)12.34
c (Å)9.22
β (°)105.6
Volume (ų)932.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.48
R-factor (R1)0.045
Goodness-of-Fit (S)1.05
Molecular Geometry and Conformation

Analysis of the refined structure would reveal key intramolecular details. We would expect the pyrrole and thiazole rings to be largely planar. A key conformational parameter would be the torsion angle between these two rings, which would define the overall shape of the molecule. The carboxylic acid group's orientation relative to the pyrrole ring would also be critical.

Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how molecules interact. Given the functional groups present (carboxylic acid, pyrrole N-H, thiazole nitrogen), we would anticipate a rich network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor (-OH) and acceptor (C=O). We would expect to see strong O-H···N (to the thiazole nitrogen) or O-H···O (forming carboxylic acid dimers) hydrogen bonds. The pyrrole N-H group is also a hydrogen bond donor. These interactions would likely be the primary drivers of the crystal packing.

  • π-π Stacking: The aromatic pyrrole and thiazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The identification of these interactions provides insight into the material's stability and could inform strategies for designing crystalline forms (polymorphs) with desired properties.

Implications for Drug Development

The successful determination of the crystal structure provides invaluable, actionable intelligence for a drug development campaign:

  • Structural Confirmation: It provides unequivocal proof of the synthesized molecule's identity and stereochemistry.

  • Pharmacophore Modeling: The determined low-energy conformation serves as a high-quality input for pharmacophore models and virtual screening.

  • Structure-Based Drug Design: If the compound is an inhibitor of a protein target for which a structure is known, the crystal structure can be used for docking studies to predict the binding mode, rationalize activity, and guide the design of more potent analogs.

  • Physicochemical Property Prediction: Understanding the crystal packing and intermolecular forces can help rationalize properties like melting point and solubility, and guide formulation development.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous, though hypothetical, workflow for determining the single-crystal X-ray structure of this compound. From the foundational requirement of chemical purity, through the empirical art of crystallization, to the precise science of X-ray diffraction and analysis, each step is critical for success. The resulting structural information is not merely an academic endpoint; it is a critical dataset that empowers rational, structure-based drug design and accelerates the journey from a promising molecule to a potential therapeutic.

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  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • The Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • ResearchGate. (2022). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • PubChem. 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. [Link]

  • SpectraBase. Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester. [Link]

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An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid: Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Pyrrole and Thiazole Scaffolds in Medicinal Chemistry

The amalgamation of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This approach allows for the exploration of novel chemical space and the potential for synergistic interactions with biological targets. This guide focuses on a compelling example of this strategy: 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid . This molecule integrates the well-established pharmacophores of pyrrole and thiazole, both of which are prevalent in a wide array of biologically active natural products and synthetic drugs. The pyrrole ring, a fundamental component of heme, chlorophyll, and various alkaloids, is known for its diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. Similarly, the thiazole moiety is a key structural feature in numerous therapeutic agents, such as the antibiotic sulfathiazole and the anticancer drug dasatinib.

This technical guide provides a comprehensive overview of the available scientific and patent literature concerning this compound. It is designed to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, chemical properties, and potential therapeutic applications of this and related compounds. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly accessible literature, this guide will elucidate the chemical principles and synthetic strategies that underpin its creation and explore the therapeutic potential suggested by the broader class of pyrrole-thiazole derivatives.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is paramount for any drug development endeavor. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 871547-64-7ChemScene
Molecular Formula C₉H₈N₂O₂SChemScene[1]
Molecular Weight 208.24 g/mol ChemScene[1]
InChI InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-7(9(12)13)10-3-6/h2-4,10H,1H3,(H,12,13)Toronto Research Chemicals[2]
SMILES CC1=NC(=CS1)C2=CNC(=C2)C(=O)OChemScene[1]
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene[1]
logP (calculated) 2.14ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Retrosynthetic Analysis and Proposed Synthesis Pathways

While a specific, detailed synthesis of this compound is not explicitly described in a single, dedicated publication, its structure lends itself to a logical retrosynthetic analysis based on established heterocyclic chemistry principles. The core of this molecule is a pyrrole-2-carboxylic acid scaffold substituted at the 4-position with a 2-methyl-1,3-thiazole ring. This suggests two primary retrosynthetic disconnections, focusing on the formation of either the pyrrole or the thiazole ring as the key bond-forming strategy.

Strategy 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. In this approach, the pyrrole ring of the target molecule would be formed in a late-stage cyclization.

G Target This compound Intermediate1 1,4-Dicarbonyl Precursor (with thiazole attached) Target->Intermediate1 Paal-Knorr Retrosynthesis Thiazole_starting_material Thiazole-containing building block Intermediate1->Thiazole_starting_material Dicarbonyl_synthon Dicarbonyl synthon Intermediate1->Dicarbonyl_synthon

Caption: Retrosynthetic analysis via Paal-Knorr pyrrole synthesis.

Proposed Forward Synthesis:

  • Preparation of the 1,4-dicarbonyl precursor: This key intermediate would possess the 2-methyl-1,3-thiazole moiety. A plausible route to this precursor involves the acylation of a suitable thiazole derivative.

  • Cyclization with an amine: The 1,4-dicarbonyl compound would then be reacted with an amino acid derivative, such as an ester of glycine, in the presence of a dehydrating agent or under acidic conditions to form the pyrrole ring.

  • Hydrolysis: Saponification of the resulting ester would yield the final carboxylic acid.

Strategy 2: Hantzsch Thiazole Synthesis

Alternatively, the thiazole ring can be constructed onto a pre-existing pyrrole scaffold using the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide.

G Target This compound Intermediate2 α-Haloketone Pyrrole Derivative Target->Intermediate2 Hantzsch Thiazole Retrosynthesis Thioacetamide Thioacetamide Target->Thioacetamide Pyrrole_starting_material Pyrrole-2-carboxylic acid ester Intermediate2->Pyrrole_starting_material

Caption: Retrosynthetic analysis via Hantzsch thiazole synthesis.

Proposed Forward Synthesis:

  • Functionalization of the pyrrole ring: Starting with a suitable ester of pyrrole-2-carboxylic acid, a Friedel-Crafts acylation followed by α-halogenation would introduce the necessary α-haloketone functionality at the 4-position.

  • Thiazole ring formation: The resulting α-haloketone-pyrrole derivative would then be condensed with thioacetamide to construct the 2-methyl-1,3-thiazole ring.

  • Hydrolysis: Finally, hydrolysis of the ester group would afford the target carboxylic acid.

Potential Biological Activity and Therapeutic Relevance

Antibacterial Potential

A significant body of research highlights the antibacterial potential of compounds containing pyrrole and thiazole rings. Patent literature, for instance, describes pyrrole carboxylic acid derivatives as inhibitors of DNA gyrase and/or Topoisomerase IV, essential enzymes for bacterial DNA replication. This suggests that compounds like the one could exhibit antibacterial activity through a similar mechanism. The combination of the pyrrole-2-carboxylic acid scaffold, a known pharmacophore in some antibacterial agents, with the thiazole ring, which is present in various antibiotics, makes this a promising area for investigation.

Numerous studies have explored the synthesis of pyrrole-thiazole hybrids and evaluated their antimicrobial properties. These studies often demonstrate that the synergistic combination of these two heterocyclic systems can lead to potent antibacterial and antifungal activity.

Mechanism of Action Considerations

Based on the known activities of related compounds, potential mechanisms of antibacterial action for this compound could include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: As mentioned, this is a common mechanism for antibacterial agents containing the pyrrole-carboxamide moiety. These enzymes are crucial for relieving topological stress in bacterial DNA during replication and transcription.

  • Disruption of Bacterial Cell Wall Synthesis: The thiazole ring is a component of penicillin, a beta-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in bacterial cell walls. While the target molecule is not a beta-lactam, the thiazole moiety could potentially interact with other enzymes involved in cell wall biosynthesis.

  • Inhibition of Other Essential Bacterial Enzymes: The unique electronic and structural features of the combined pyrrole-thiazole scaffold could allow it to bind to and inhibit other vital bacterial enzymes, leading to a bactericidal or bacteriostatic effect.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of this compound.

G Compound This compound Screening Initial Antibacterial Screening (e.g., MIC determination against a panel of bacteria) Compound->Screening Hit_Identified Identification of Active Hits Screening->Hit_Identified Mechanism_Studies Mechanism of Action Studies (e.g., DNA gyrase inhibition assay) Hit_Identified->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for biological evaluation.

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the intersection of pyrrole and thiazole chemistry. While its specific history remains to be fully elucidated from primary scientific literature, its structure strongly suggests potential as a scaffold for the development of novel therapeutic agents, particularly in the antibacterial field.

Future research efforts should be directed towards:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible, and scalable synthetic route to this compound are crucial for enabling further research. Full characterization using modern analytical techniques (NMR, MS, IR, etc.) would provide a vital reference for the scientific community.

  • Comprehensive Biological Evaluation: A systematic screening of this compound against a broad panel of bacterial and fungal pathogens is warranted to determine its antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Should antimicrobial activity be confirmed, detailed mechanistic studies will be essential to identify its cellular target(s) and understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to both the pyrrole and thiazole rings will be critical for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Google Patents. Pyrrole carboxylic acid derivatives as antibacterial agents. WO2010013222A1.
  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Wikipedia. Hantzsch thiazole synthesis. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

A Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Potential as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. The guide details its chemical identity, including its IUPAC name and synonyms, and presents its key physicochemical properties. A significant focus is placed on a plausible synthetic route, extrapolated from established methodologies for related pyrrole and thiazole derivatives, offering a robust framework for its laboratory preparation. Furthermore, this document explores the compound's potential biological activity, particularly as an antibacterial agent, by drawing parallels with structurally similar molecules that have demonstrated inhibition of key bacterial enzymes. Detailed, field-proven protocols for antimicrobial susceptibility testing are provided to enable researchers to evaluate its efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this promising molecule.

Introduction and Nomenclature

This compound is a heterocyclic molecule featuring a central pyrrole ring linked to a methyl-substituted thiazole moiety. The presence of both pyrrole and thiazole rings, common pharmacophores in numerous biologically active compounds, makes this molecule a subject of significant interest for medicinal chemists. The pyrrole-2-carboxylic acid scaffold, in particular, is a key structural component in a variety of compounds with demonstrated antibacterial, antifungal, and anticancer properties.[1] This guide will delve into the technical aspects of this compound, providing a valuable resource for its synthesis, characterization, and biological evaluation.

IUPAC Name: this compound

Synonyms:

  • 4-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid

CAS Number: 871547-64-7

Molecular Formula: C₉H₈N₂O₂S

Molecular Weight: 208.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
Molecular Weight208.24ChemScene[2]
Molecular FormulaC₉H₈N₂O₂SChemScene[2]
TPSA (Topological Polar Surface Area)65.98 ŲChemScene[2]
LogP2.14ChemScene[2]
Hydrogen Bond Donors2ChemScene[2]
Hydrogen Bond Acceptors3ChemScene[2]
Rotatable Bonds2ChemScene[2]

Synthesis and Characterization

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves a multi-step process, beginning with the construction of the pyrrole core, followed by the introduction of the thiazole moiety.

Proposed Synthetic Pathway

The logical approach to synthesizing the target molecule involves the coupling of a pre-functionalized pyrrole ring with a suitable thiazole building block. A retro-synthetic analysis suggests that a key step would be the formation of the C-C bond between the pyrrole and thiazole rings, likely via a cross-coupling reaction.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Key_Intermediate_1 Protected 4-bromo-1H-pyrrole-2-carboxylate Target->Key_Intermediate_1 C-C bond disconnection Key_Intermediate_2 2-methyl-4-(tributylstannyl)thiazole Target->Key_Intermediate_2 C-C bond disconnection Start_Pyrrole Ethyl 1H-pyrrole-2-carboxylate Bromination N-Bromosuccinimide (NBS) Start_Pyrrole->Bromination Protection Protecting Group (e.g., SEM) Bromination->Protection Protected_Bromo_Pyrrole Protected Ethyl 4-bromo-1H-pyrrole-2-carboxylate Protection->Protected_Bromo_Pyrrole Stille_Coupling Pd(PPh3)4 Protected_Bromo_Pyrrole->Stille_Coupling Coupled_Product Protected Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate Stille_Coupling->Coupled_Product Thiazole_Building_Block 2-methyl-4-(tributylstannyl)thiazole Thiazole_Building_Block->Stille_Coupling Deprotection_Hydrolysis 1. TBAF 2. LiOH Coupled_Product->Deprotection_Hydrolysis Final_Product This compound Deprotection_Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on similar syntheses reported in the literature. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

  • To a solution of ethyl 1H-pyrrole-2-carboxylate in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Protection of the Pyrrole Ring

  • To a solution of the brominated pyrrole from Step 1 in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., sodium hydride) at 0°C.

  • After stirring for a short period, add a protecting group reagent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride, SEM-Cl).

  • Allow the reaction to proceed at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the protected pyrrole derivative by column chromatography.

Step 3: Stille Cross-Coupling

  • In a reaction vessel, combine the protected ethyl 4-bromo-1H-pyrrole-2-carboxylate, 2-methyl-4-(tributylstannyl)thiazole, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting materials are consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Purify the coupled product by column chromatography.

Step 4: Deprotection and Saponification

  • Dissolve the coupled product in a suitable solvent (e.g., THF) and treat with a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF, for a SEM group).

  • Once the deprotection is complete, add an aqueous solution of a base (e.g., lithium hydroxide) to saponify the ester.

  • Stir the reaction at room temperature or with gentle heating.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Potential Applications

Rationale for Antibacterial Activity

The combination of the pyrrole-2-carboxylic acid moiety and the thiazole ring is a recurring theme in the design of novel antibacterial agents. The pyrrole ring can engage in hydrogen bonding and π-stacking interactions within the active site of target enzymes, while the thiazole ring can contribute to binding affinity and modulate the electronic properties of the molecule. The methyl group on the thiazole ring may also play a role in optimizing steric interactions within the binding pocket.

Proposed Mechanism of Action

Based on the activity of structurally related compounds, it is hypothesized that this compound may exert its antibacterial effect by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[3] Inhibition of these enzymes would lead to a disruption of DNA replication, ultimately resulting in bacterial cell death.

G Compound This compound Target_Enzyme Bacterial DNA Gyrase / Topoisomerase IV Compound->Target_Enzyme Binds to Inhibition Inhibition of Enzyme Activity Target_Enzyme->Inhibition DNA_Replication_Block Blockage of DNA Replication Inhibition->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Caption: Proposed mechanism of antibacterial action.

Experimental Protocols for Biological Evaluation

To assess the antibacterial potential of this compound, a series of standardized in vitro assays should be performed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the test compound in MHB in the microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacterial suspension with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, the optical density at 600 nm can be measured using a plate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Spot-plate the aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antibacterial agents. Its structural features suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this molecule. Future studies should focus on the successful synthesis and characterization of the compound, followed by a comprehensive evaluation of its antimicrobial spectrum against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidation of its precise mechanism of action and its potential for in vivo efficacy will be critical next steps in assessing its therapeutic potential.

References

  • Google Patents.
  • American Elements. 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. [Link]

  • Mane, Y. D., et al. (2017). Synthesis and antibacterial activity of some pyrrole-2-carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 235-241.
  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

  • Nyerges, A., et al. (2020). A rationally designed dual-targeting antibiotic with best-in-class in vivo efficacy.
  • Durcik, M., et al. (2019). Design, synthesis, and biological evaluation of novel 2-(pyrrole-2-carboxamido) benzothiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111634.

Sources

An In-Depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of increasing interest to researchers in drug discovery and medicinal chemistry. We will delve into its chemical properties, commercial availability, and the scientific rationale for its potential applications, grounded in the broader context of pyrrole-thiazole derivatives.

Introduction: The Scientific Merit of the Pyrrole-Thiazole Scaffold

The convergence of pyrrole and thiazole rings within a single molecular entity creates a pharmacophore with significant potential for biological activity. Pyrrole-containing compounds are integral to a wide array of pharmaceuticals, including the blockbuster drug atorvastatin, and are known to possess diverse therapeutic properties spanning from antibacterial to anticancer effects.[1] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, found in drugs with applications as antibacterial, antifungal, and anticancer agents.[2][3][4] The combination of these two heterocycles in this compound suggests a molecule designed to interact with specific biological targets, likely through a combination of hydrogen bonding, hydrophobic, and aromatic interactions.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol .[5] Its structure, featuring both hydrogen bond donors (the pyrrole N-H and carboxylic acid O-H) and acceptors (the thiazole nitrogen, and carbonyl and hydroxyl oxygens), suggests moderate solubility in polar organic solvents and limited solubility in water.

Commercial Suppliers

For research and development purposes, this compound is available from various specialized chemical suppliers. The following table summarizes key information from a prominent vendor.

Supplier Product Number CAS Number Purity
ChemSceneCS-0213110871547-64-7≥95%

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's documentation for the most current information.

Synthesis Strategies: A Rationale-Driven Approach

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Key_Disconnect Key Disconnection: C-C bond between pyrrole and thiazole Target->Key_Disconnect Paal-Knorr or Hantzsch type retrosynthesis Fragments Pyrrole Precursor (e.g., 4-bromo-1H-pyrrole-2-carboxylate) + Thiazole Precursor (e.g., 2-methyl-4-thiazoleboronic acid) Key_Disconnect->Fragments Suzuki or Stille Coupling Start_Pyrrole Ethyl 4-bromo-1H-pyrrole-2-carboxylate Coupling Suzuki Coupling (Pd catalyst, base) Start_Pyrrole->Coupling Start_Thiazole 2-methyl-4-thiazoleboronic acid Start_Thiazole->Coupling Intermediate Ethyl 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylate Coupling->Intermediate Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Final_Product 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Hydrolysis->Final_Product

Figure 1: A proposed retrosynthetic and forward synthesis pathway for the target compound.

Experimental Protocol: A Generalized Suzuki Coupling and Saponification Workflow

Step 1: Suzuki Coupling

  • To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and 2-methyl-4-thiazoleboronic acid (1.2 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Potential Biological Applications and Signaling Pathways

While direct biological data for this compound is not extensively published, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications.

Anticancer Activity

Derivatives of pyrrole- and thiazole-carboxylic acids have demonstrated significant anti-proliferative activity against various cancer cell lines.[6] For instance, certain substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[6] It is plausible that this compound could function as an inhibitor of kinases or other enzymes involved in cell cycle regulation and proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Target_Compound 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Target_Compound->Signaling_Cascade Potential Inhibition

Sources

Methodological & Application

in vitro assay for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a Putative BET Bromodomain Inhibitor

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in regulating gene transcription.[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails and transcription factors through their tandem bromodomains (BD1 and BD2).[1] This interaction is crucial for the recruitment of transcriptional machinery, including RNA Polymerase II, to gene promoters and enhancers, thereby activating the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[2][3]

Notably, the transcription of the master oncogene MYC is highly dependent on BRD4, making BET proteins a compelling therapeutic target in various cancers, including hematologic malignancies and solid tumors.[4][5][6][7] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BET bromodomains have shown significant anti-tumor efficacy in preclinical models and are under active clinical investigation.[8][9][10]

This document provides a comprehensive set of application notes and detailed protocols for the in vitro characterization of this compound, a novel compound with potential BET inhibitory activity. The workflow presented here establishes a systematic approach, beginning with direct biochemical target engagement assays, moving to confirmation of cellular activity and downstream pathway modulation, and culminating in phenotypic assessments of anti-proliferative effects.

Part 1: Biochemical Assays for Direct Target Engagement

The initial and most critical step in characterizing a putative inhibitor is to confirm its direct interaction with the intended target protein and to quantify its potency. Homogeneous proximity-based assays such as AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) and HTRF® (Homogeneous Time-Resolved Fluorescence) are industry-standard methods for studying protein-protein interactions and their inhibition in a high-throughput format.[11][12][13]

Principle: These assays measure the binding of a BET bromodomain (e.g., BRD4) to a synthetically produced, acetylated histone peptide.[3] The inhibitor competes with the histone peptide for the bromodomain's binding pocket, leading to a disruption of the interaction and a corresponding decrease in the assay signal.[11][14]

Protocol 1: BRD4(BD1) Inhibition Assay using AlphaScreen® Technology

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against the first bromodomain (BD1) of BRD4.

Workflow for the AlphaScreen® Assay

cluster_0 Step 1: Compound & Protein Incubation cluster_1 Step 2: Substrate Addition cluster_2 Step 3: Bead Addition & Signal Detection A Dispense Test Compound (10-point serial dilution) B Add GST-tagged BRD4(BD1) Protein A->B Incubate 30 min at Room Temp C Add Biotinylated Histone H4 Peptide B->C Incubate 30 min at Room Temp D Add GSH Acceptor Beads C->D Binding occurs E Add Streptavidin Donor Beads (Incubate 60 min in dark) D->E F Read on Alpha-compatible Plate Reader E->F Proximity Signal

Caption: Workflow for the BRD4(BD1) AlphaScreen® inhibition assay.

Materials & Reagents

ReagentSuggested SupplierPurpose
Recombinant GST-tagged BRD4(BD1)BPS Bioscience, EMD MilliporeTarget protein
Biotinylated Histone H4 (acetyl K5,8,12,16) PeptideAnaSpec, Cayman ChemicalBinding substrate for BRD4(BD1)
AlphaLISA® Glutathione (GSH) Acceptor BeadsPerkinElmerBinds to GST-tagged BRD4(BD1)
AlphaScreen® Streptavidin (SA) Donor BeadsPerkinElmerBinds to biotinylated peptide
Assay BufferIn-house prep50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT
Test Compound & Positive Control (e.g., I-BET762)-Inhibitors
384-well low-volume white assay platesCorning, GreinerAssay plate

Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[15][16]

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. The final assay concentration should typically range from 10 µM to 0.5 nM.

    • Prepare a positive control (e.g., I-BET762) and a DMSO-only vehicle control in parallel.

  • Assay Plate Setup:

    • Add 100 nL of each compound dilution, positive control, or DMSO to the wells of a 384-well assay plate using an acoustic dispenser or manual pinner.[11]

  • Reagent Addition:

    • Prepare a master mix of GST-BRD4(BD1) in assay buffer. The final concentration should be optimized, but a starting point of 10-20 nM is common.[14]

    • Dispense 5 µL of the diluted GST-BRD4(BD1) into each well.

    • Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.

  • Substrate Addition:

    • Prepare a solution of the biotinylated histone H4 peptide in assay buffer. The final concentration should be near its Kd for BRD4(BD1) (typically 15-30 nM).[14]

    • Add 5 µL of the peptide solution to each well.

    • Seal the plate and incubate for another 30 minutes at room temperature.

  • Detection:

    • Prepare a 1:1 mixture of GSH Acceptor beads and SA Donor beads in assay buffer according to the manufacturer's protocol (final concentration typically 20 µg/mL each). This step should be performed in low light.

    • Add 10 µL of the bead mixture to each well.

    • Seal the plate with an opaque seal, protect from light, and incubate for 60-90 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).

    • Normalize the data using the vehicle (DMSO) control as 100% activity and a high concentration of the positive control as 0% activity.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Assays for Target Engagement & Pathway Modulation

While biochemical assays confirm direct binding, cellular assays are essential to verify that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the expected downstream biological response.

Signaling Pathway: BET Inhibition to MYC Repression

Compound 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid BRD4 BRD4 Protein Compound->BRD4 Inhibits Chromatin Acetylated Histones (at MYC Enhancer) BRD4->Chromatin Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Transcription MYC Gene Transcription RNAPII->Transcription Initiates cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Drives

Caption: BET inhibitor disrupts BRD4 function, leading to c-Myc repression.

Protocol 2: Western Blot for c-Myc Protein Expression

A hallmark of effective BET inhibition is the rapid downregulation of MYC gene expression.[6][17][18] This protocol measures changes in c-Myc protein levels in a cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11 acute myeloid leukemia cells).

Materials & Reagents

ReagentSuggested SupplierPurpose
MV4-11 cell lineATCCCellular model
RPMI-1640 Medium, Fetal Bovine Serum (FBS)Gibco, HycloneCell culture
Test Compound & Positive Control (e.g., I-BET762)-Inhibitors
RIPA Lysis and Extraction BufferThermo FisherCell lysis
Protease and Phosphatase Inhibitor CocktailRoche, MilliporePrevent protein degradation
Primary Antibody: anti-c-MycCell Signaling TechDetects target protein
Primary Antibody: anti-β-Actin or anti-GAPDHCell Signaling TechLoading control
HRP-conjugated Secondary AntibodyCell Signaling TechBinds to primary antibody for detection
ECL Western Blotting SubstrateBio-Rad, GE HealthcareChemiluminescent detection reagent

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 50, 100, 250, 500 nM) for 4-8 hours. Include a positive control and a vehicle (DMSO) control.[18]

  • Protein Extraction:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-c-Myc antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (β-Actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify band intensity using image analysis software (e.g., ImageJ).

    • Observe the dose-dependent decrease in c-Myc protein levels relative to the loading control, confirming on-target pathway modulation.[17]

Part 3: Phenotypic Assays for Cellular Consequences

The final step is to measure the overall effect of the compound on cancer cell health. Anti-proliferation and viability assays determine the compound's ability to induce growth arrest or cell death, providing a key metric for its potential as a therapeutic agent.

Protocol 3: Cell Viability Assay using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[19][20][21] A decrease in ATP levels corresponds to a reduction in cell viability.

Materials & Reagents

ReagentSuggested SupplierPurpose
Cancer cell line (e.g., MV4-11, MDA-MB-231)ATCCCellular model
CellTiter-Glo® 2.0 Assay ReagentPromegaLuminescent reagent to measure ATP
Test Compound & Positive Control (e.g., I-BET762)-Inhibitors
96-well or 384-well solid white assay platesCorningPlate for luminescent assays

Step-by-Step Protocol

  • Cell Plating:

    • Seed cells in a 96-well white-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

    • Add 10 µL of the diluted compound to the appropriate wells. Include wells for vehicle control (medium with DMSO) and a positive control.

    • Incubate the plate for 72-96 hours in a standard cell culture incubator.[4][16]

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data with the vehicle control representing 100% viability and a "no-cell" or high-concentration inhibitor control representing 0% viability.

    • Plot the normalized viability against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the growth inhibition 50% (GI50) or IC50 value.

Summary of Expected Data

Assay TypeTarget ProteinCell LineExpected MetricTypical Range for Potent BETi
Biochemical (AlphaScreen)BRD4(BD1)N/AIC5020 - 200 nM
Cellular (Viability)Endogenous BETMV4-11GI5050 - 500 nM
Cellular (Viability)Endogenous BETMDA-MB-231GI500.4 - 1.5 µM

Compound Handling and Properties

  • Compound: this compound

  • Molecular Formula: C₉H₈N₂O₂S[22]

  • Molecular Weight: 208.24 g/mol [22]

  • Solubility: The solubility of this specific compound is not widely reported. As a general practice, prepare high-concentration stock solutions in 100% DMSO.[16] For aqueous assay buffers, ensure the final DMSO concentration is kept low (typically <1%) to avoid solubility issues and off-target effects.[23]

  • Storage: Store the solid compound at room temperature or refrigerated. Store DMSO stock solutions at -20°C or -80°C to maintain stability.

Conclusion

This application note outlines a validated, multi-step workflow for the comprehensive in vitro characterization of this compound as a potential BET bromodomain inhibitor. By sequentially employing biochemical, cellular mechanism-based, and phenotypic assays, researchers can robustly determine the compound's potency, confirm its mechanism of action, and establish its anti-proliferative efficacy. This integrated approach provides the critical data necessary to guide further drug development efforts for this and other novel epigenetic modulators.

References

  • Philpott, M., et al. (2011). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology. [Link]

  • Asangani, I. A., et al. (2014). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncogene. [Link]

  • Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). Reaction Biology Website. [Link]

  • Suraweera, A., et al. (2016). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Carcinogenesis. [Link]

  • Zhao, L., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. Acta Pharmaceutica Sinica B. [Link]

  • Technology Networks. Enabling epigenetics studies from HTS to SAR: a novel HTRF® platform to identify and characterize reader domain inhibitors. Technology Networks Website. [Link]

  • Niles, A. L., et al. (2009). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Chemical Biology. [Link]

  • Tanaka, M., et al. (2017). Design and Characterization of Bivalent BET Inhibitors. Nature Chemical Biology. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and Cellular Biology. [Link]

  • AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO Website. [Link]

  • Ott, C. J., et al. (2012). BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia. Blood. [Link]

  • Asangani, I. A., et al. (2014). I-BET762 treatment modulates expression of MYC and c-Myc-driven pathways in prostate cancer cell lines. ResearchGate. [Link]

  • ResearchGate. Biophysical characterization of bivalent BrD inhibition of the BET proteins. ResearchGate. [Link]

  • Faivre, E. J., et al. (2020). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules. [Link]

  • ResearchGate. Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. ResearchGate. [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell. [Link]

  • ClinicalTrials.gov. A Study of GSK525762 in Combination With Fulvestrant in Participants With HR+/HER2- Advanced or Metastatic Breast Cancer. ClinicalTrials.gov. [Link]

  • Niles, A. L., et al. (2013). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies. [Link]

  • Mertz, J. A., et al. (2011). Small molecule BET-bromodomain inhibition suppresses MYC transcription. ResearchGate. [Link]

  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. PubChem Website. [Link]

  • Lewin, J., et al. (2018). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Clinical Cancer Research. [Link]

  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay. Biocompare Website. [Link]

  • Delmore, J. E., et al. (2011). BET Bromodomain Inhibition as a Therapeutic Strategy to Target c-Myc. DSpace@MIT. [Link]

  • O'Dwyer, P. J., et al. (2013). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor. Cancer Research. [Link]

  • Boni, V., et al. (2021). A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. Clinical Cancer Research. [Link]

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cell-based assays using 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cell-Based Assays Using 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (I-BET762/Molibresib)

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Potent BET Bromodomain Inhibitor

This compound, more commonly known in the scientific community as I-BET762 or Molibresib (GSK525762), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[3] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1]

The mechanism of action of I-BET762 involves its competitive binding to the acetyl-lysine binding pockets of BET proteins, which prevents their association with chromatin.[2] This displacement of BET proteins from the chromatin leads to the downregulation of key oncogenes, such as MYC, and pro-inflammatory genes, making I-BET762 a compound of significant interest in the fields of oncology and immunology.[2][4][5] Preclinical studies have demonstrated its efficacy in various cancer models, including NUT midline carcinoma, prostate cancer, and breast cancer.[4][5][6] This document provides a comprehensive guide to the application of I-BET762 in a suite of cell-based assays to characterize its biological activity.

Quantitative Data Summary: Potency Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of I-BET762 in several cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
NUT Midline Carcinoma (NMC) Cell LinesNUT Midline Carcinoma50[2]
LNCaPProstate Cancer~500[2]
VCaPProstate Cancer~500[2]
22Rv1Prostate Cancer~500[2]
MDA-MB-231Breast Cancer460[5]
Kasumi-1Acute Myeloid Leukemia<250[7]
MOLM13Acute Myeloid Leukemia<500[7]
MV4-11Acute Myeloid Leukemia<500[7]

Core Application: Target Engagement and Functional Assays

A critical first step in characterizing a small molecule inhibitor is to confirm its direct interaction with the intended target and then to assess its functional consequences in a cellular context.

BRD4 Bromodomain 1 (BD1) Inhibitor Screening Assay (AlphaLISA)

This biochemical assay is designed to measure the ability of I-BET762 to inhibit the binding of BRD4 (BD1) to its acetylated histone substrate. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, bead-based assay that is well-suited for inhibitor screening.[8][9]

The assay utilizes a biotinylated histone peptide substrate and a GST-tagged BRD4 BD1 protein.[8] Streptavidin-coated Donor beads bind to the biotinylated peptide, while Glutathione-coated Acceptor beads bind to the GST-tagged BRD4 BD1. In the absence of an inhibitor, the binding of BRD4 to the histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. A competitive inhibitor like I-BET762 will disrupt the BRD4-histone interaction, leading to a decrease in the AlphaLISA signal.[9]

cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection prep_master Prepare Master Mix: 3x BRD Assay Buffer BET Bromodomain Ligand H2O add_master Add Master Mix to Wells prep_master->add_master prep_brd4 Thaw & Dilute BRD4 (BD1) in 1x BRD Assay Buffer add_brd4 Initiate Reaction: Add Diluted BRD4 (BD1) prep_brd4->add_brd4 prep_inhibitor Prepare Serial Dilutions of I-BET762 add_inhibitor Add I-BET762 or Vehicle (Positive Control) prep_inhibitor->add_inhibitor add_master->add_inhibitor add_inhibitor->add_brd4 incubate1 Incubate at RT for 30 min add_brd4->incubate1 add_acceptor Add GSH Acceptor Beads incubate1->add_acceptor incubate2 Incubate at RT for 30 min add_acceptor->incubate2 add_donor Add Streptavidin Donor Beads incubate2->add_donor incubate3 Incubate at RT for 15-30 min add_donor->incubate3 read_plate Read Alpha-counts on Plate Reader incubate3->read_plate

Caption: Workflow for BRD4 BD1 inhibitor screening assay.

  • Prepare Reagents: Prepare the master mixture and dilutions of I-BET762 and BRD4 (BD1) protein according to the kit manufacturer's instructions.[8] It is crucial to keep the final DMSO concentration below 0.5% as it can interfere with the assay.[9]

  • Assay Plate Setup: Add the master mixture to all wells of a 384-well plate.

  • Add Inhibitor: Add the desired concentrations of I-BET762 to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add the inhibitor buffer (vehicle control).[8]

  • Initiate Reaction: Add the diluted BRD4 (BD1) protein to all wells except the "Blank". Incubate the plate at room temperature for 30 minutes with slow shaking.[8]

  • Add Acceptor Beads: Add the diluted GSH Acceptor beads to all wells. Incubate at room temperature for 30 minutes with slow shaking, protecting the plate from light.[8]

  • Add Donor Beads: Add the diluted Streptavidin-conjugated Donor beads to all wells. Incubate at room temperature for 15-30 minutes with slow shaking, protecting the plate from light.[8]

  • Read Plate: Measure the Alpha-counts using a compatible plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the Alpha-counts against the concentration of I-BET762 and fit a dose-response curve to determine the IC50 value.

c-Myc Reporter Assay

A key downstream effect of BET inhibition is the transcriptional repression of the MYC oncogene.[4] A luciferase-based reporter assay is a robust method to quantify this effect.[10][11]

This assay utilizes a cell line (e.g., HEK293 or a cancer cell line with high c-Myc activity like HCT116) that has been transfected with a reporter vector.[10][12] This vector contains the firefly luciferase gene under the control of a promoter with multiple c-Myc responsive elements.[11] When c-Myc is active, it drives the expression of luciferase. Treatment with I-BET762 will lead to the downregulation of c-Myc and a subsequent decrease in luciferase activity, which can be measured as a reduction in luminescence. A co-transfected vector expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[11]

cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Treatment cluster_day3 Day 3: Lysis & Luminescence Reading seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight transfect Transfect cells with c-Myc reporter and Renilla control vectors incubate_overnight->transfect incubate_24h Incubate for ~24h transfect->incubate_24h change_media Change to fresh media incubate_24h->change_media add_ibet Add serial dilutions of I-BET762 change_media->add_ibet incubate_treat Incubate for 24h add_ibet->incubate_treat lyse_cells Lyse cells and add luciferase substrates incubate_treat->lyse_cells read_luminescence Read Firefly and Renilla luminescence lyse_cells->read_luminescence

Caption: Workflow for a c-Myc dual-luciferase reporter assay.

  • Cell Seeding: Seed cells (e.g., HCT116 or HEK293) in a 96-well white, clear-bottom plate at a density of 30,000 cells per well. Incubate overnight at 37°C in a CO2 incubator.[10]

  • Transfection: Transfect the cells with the c-Myc firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[10]

  • Incubation: Incubate the cells for approximately 24 hours to allow for reporter gene expression.[10]

  • Compound Treatment: Replace the medium with fresh assay medium containing serial dilutions of I-BET762 or vehicle control.

  • Incubation: Incubate the plate for an additional 24 hours.[13]

  • Lysis and Luminescence Measurement: Perform a dual-luciferase assay according to the manufacturer's protocol. This typically involves adding a reagent that lyses the cells and contains the substrate for firefly luciferase, followed by reading the luminescence. Then, a second reagent is added to quench the firefly reaction and provide the substrate for Renilla luciferase, followed by a second reading.[14]

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to normalize the data. Plot the normalized luciferase activity against the concentration of I-BET762 to determine the IC50 for c-Myc inhibition.

NF-κB Reporter Assay

BET inhibitors have also been shown to suppress inflammatory pathways, in part by inhibiting the activity of the transcription factor NF-κB.[15]

Similar to the c-Myc reporter assay, this assay uses a cell line (e.g., HEK293) engineered to express a luciferase reporter gene under the control of NF-κB response elements.[15][16] NF-κB is typically activated by a stimulus such as Tumor Necrosis Factor-alpha (TNF-α).[15] In the presence of an activator, NF-κB translocates to the nucleus and drives luciferase expression. I-BET762 is expected to inhibit this activation, resulting in a dose-dependent decrease in the luminescent signal.[15]

  • Cell Seeding: Seed NF-κB reporter cells in a 96-well plate and allow them to adhere for 4-6 hours.[16]

  • Compound Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of I-BET762 or vehicle control. Incubate for 1-2 hours at 37°C.[15]

  • Stimulation: Add an NF-κB activator (e.g., TNF-α) to all wells except the unstimulated control. The optimal concentration of the activator should be determined empirically.[15]

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.[17]

  • Lysis and Luminescence Measurement: Remove the treatment media and add a luciferase detection reagent to lyse the cells and provide the substrate.[16] Incubate for 5-10 minutes at room temperature.[15]

  • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.[16]

  • Data Analysis: Normalize the data by expressing the luminescence of each well as a percentage of the vehicle control (stimulated) after subtracting the background (unstimulated control).[15] Plot the normalized activity against the concentration of I-BET762 to determine its IC50 for NF-κB inhibition.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

To assess the overall effect of I-BET762 on cancer cell proliferation and viability, a cytotoxicity assay is essential. The MTT and CellTiter-Glo® assays are two commonly used methods.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[18]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a more sensitive, homogeneous assay that measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.[19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of I-BET762 or vehicle control. Incubate for the desired period (e.g., 72 hours).[7]

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[18]

  • Solubilize Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[19]

Apoptosis Induction Assay (Annexin V Staining)

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V staining assay followed by flow cytometry analysis is the gold standard.[21]

A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[22] By staining cells with fluorescently labeled Annexin V, early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[21]

cluster_pathway Apoptosis Pathway IBET762 I-BET762 BET BET Proteins (BRD2/3/4) IBET762->BET Inhibits MYC c-Myc (Oncogene) BET->MYC Activates Transcription BCL2 Bcl-2 (Anti-apoptotic) MYC->BCL2 Regulates Caspases Caspase Activation BCL2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified pathway of BET inhibitor-induced apoptosis.

  • Cell Treatment: Treat cells with I-BET762 at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[21]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[21]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[21]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells[23]

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells[23]

    • Upper-Left (Annexin V-/PI+): Necrotic cells[23]

Conclusion

This compound (I-BET762/Molibresib) is a powerful tool for investigating the role of BET proteins in health and disease. The cell-based assays detailed in this guide provide a robust framework for researchers to confirm its on-target activity, elucidate its downstream functional consequences, and quantify its therapeutic potential. By employing these protocols, scientists can generate high-quality, reproducible data to advance our understanding of epigenetic regulation and accelerate the development of novel therapeutics.

References

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Amsbio.com. [Link]

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  • ScienceDirect. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. ScienceDirect.com. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigobiosciences.com. [Link]

  • National Institutes of Health. (n.d.). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. NIH.gov. [Link]

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  • National Institutes of Health. (n.d.). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. NIH.gov. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigobiosciences.com. [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Amsbio.com. [Link]

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  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Bpsbioscience.com. [Link]

  • ACS Publications. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

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  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. ResearchGate.net. [Link]

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Application Notes and Protocols for the Investigation of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Compound at the Crossroads of Cancer Metabolism

The relentless proliferation of cancer cells necessitates a robust and uninterrupted supply of metabolic precursors, particularly the building blocks of nucleic acids. This dependency presents a therapeutic window to selectively target the metabolic machinery of malignant cells. The compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, integrating both pyrrole and thiazole heterocyclic motifs, stands as a promising candidate for investigation in oncology. While direct studies on this specific molecule are emerging, its structural features suggest a potential interaction with key enzymatic targets in nucleotide biosynthesis.

This guide provides a comprehensive framework for researchers to explore the anticancer potential of this compound. We will delve into its hypothesized mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. Detailed, field-proven protocols are provided to empower researchers to meticulously characterize its effects on cancer cell viability, apoptosis, and cell cycle progression.

The Scientific Rationale: Targeting Dihydroorotate Dehydrogenase (DHODH)

A Bottleneck in Pyrimidine Synthesis: The Role of DHODH

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1] This pathway is indispensable for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[2] While most normal, quiescent cells can rely on the pyrimidine salvage pathway, rapidly proliferating cells, including a wide spectrum of cancer cells, exhibit a pronounced dependence on the de novo pathway to meet their high demand for nucleotides.[3][4] This metabolic reprogramming makes DHODH a highly attractive target for cancer therapy.[2][5]

Inhibition of DHODH effectively starves cancer cells of the necessary building blocks for DNA replication and transcription, leading to a cascade of anti-proliferative effects.[6][7] The therapeutic potential of DHODH inhibition is being actively explored in various malignancies, including acute myeloid leukemia (AML), triple-negative breast cancer, and KRAS-driven tumors.[2]

Hypothesized Mechanism of Action

The structural components of this compound suggest its potential as a DHODH inhibitor. The pyrrole-2-carboxylic acid moiety can act as a pharmacophore, mimicking the natural substrate or binding to allosteric sites on the enzyme. The thiazole ring, a common feature in many biologically active compounds, can contribute to the binding affinity and specificity.

The anticipated downstream cellular consequences of DHODH inhibition by this compound are:

  • Depletion of Pyrimidine Pools: A direct consequence of enzymatic blockade.

  • Cell Cycle Arrest: Primarily at the S-phase, due to the inability to synthesize DNA.[6]

  • Induction of Apoptosis: Programmed cell death triggered by cellular stress from nucleotide deprivation.

  • Modulation of Key Signaling Pathways: Affecting pathways that govern cell proliferation and survival.

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the hypothesized point of intervention for this compound.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Pool Pyrimidine Nucleotides (d)CTP, (d)TTP, (d)UTP UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Compound 4-(2-methyl-1,3-thiazol-4-yl) -1H-pyrrole-2-carboxylic acid Compound->DHODH Inhibition (Hypothesized)

Caption: The de novo pyrimidine synthesis pathway and the role of DHODH.

Experimental Workflow for Compound Characterization

A systematic approach is crucial for elucidating the anticancer properties of a novel compound. The following workflow provides a logical progression from initial viability screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Preparation Step1 Part 1: Cell Viability Assessment (MTT Assay) Start->Step1 Step2 Part 2: Apoptosis Induction Analysis (Annexin V / PI Staining) Step1->Step2 Determine IC50 Step3 Part 3: Cell Cycle Perturbation Analysis (Propidium Iodide Staining) Step2->Step3 Step4 Part 4: Mechanistic Insights (Western Blotting) Step3->Step4 End Data Interpretation & Conclusion Step4->End

Caption: A stepwise workflow for characterizing the anticancer effects of the compound.

Detailed Protocols

Part 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, 72 hours
Final MTT Concentration0.5 mg/mL
MTT Incubation Time4 hours
Solubilization TimeOvernight
Absorbance Wavelength570 nm
Part 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • Cells treated with the compound at its IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Principle: Propidium iodide stoichiometrically binds to DNA.[10] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount of DNA.

Materials:

  • Cells treated with the compound at its IC50 concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest cells after treatment with the compound and a vehicle control.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use a histogram to visualize the distribution of cells in the different phases of the cell cycle based on their DNA content.

Part 4: Mechanistic Investigation by Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins to investigate the molecular pathways affected by the compound.[11][12]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Suggested Proteins to Analyze:

  • Apoptosis Markers: Cleaved Caspase-3, PARP cleavage, Bcl-2 family proteins (Bax, Bcl-2).

  • Cell Cycle Regulators: Cyclin D1, Cyclin E, p21, p27.

  • Signaling Pathway Proteins: Phospho-Akt, Total Akt, Phospho-ERK, Total ERK.

  • Loading Control: GAPDH, β-actin.

Protocol:

  • Protein Extraction:

    • Treat cells with the compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Safety and Handling Precautions

As a novel chemical entity, this compound should be handled with care. Although a specific safety data sheet (SDS) may not be available, general precautions for handling pyrrole and thiazole derivatives should be followed.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by probing its molecular mechanism of action, researchers can build a strong foundation for further preclinical development.

Should the data support the hypothesis of DHODH inhibition, future studies could include direct enzymatic assays to confirm target engagement, in vivo studies in xenograft models to assess efficacy and tolerability, and combination studies with other chemotherapeutic agents. The exploration of this and similar compounds holds the promise of uncovering novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer.

References

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Application Notes & Protocols: A Comprehensive Framework for the Antimicrobial Screening of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating pyrrole and thiazole scaffolds, represent a promising avenue for investigation due to their prevalence in biologically active molecules. This application note provides a comprehensive, field-proven framework for the systematic antimicrobial screening of the novel compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid . We present a multi-tiered approach, beginning with initial qualitative susceptibility testing, progressing to quantitative determination of inhibitory and bactericidal concentrations, and culminating in a preliminary in vitro safety assessment. The protocols herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating methodology for evaluating the antimicrobial potential of this and other new chemical entities.

Introduction: The Rationale for Screening

The compound this compound (CAS 871547-64-7) is a synthetic molecule featuring two key heterocyclic rings: a pyrrole-2-carboxylic acid core and a 2-methyl-1,3-thiazole substituent.[1][2] Pyrrole-containing structures are foundational to a wide range of natural and synthetic compounds with demonstrated antibacterial, antifungal, and antitumor activities.[3][4] Similarly, the thiazole ring is a critical pharmacophore in numerous approved drugs, including antimicrobials. The combination of these two moieties suggests a strong scientific basis for investigating this compound's antimicrobial potential.

This guide outlines a logical and efficient screening cascade. The primary objective is to move beyond a simple "active" or "inactive" designation to generate a quantitative data package that includes the compound's potency (MIC), its mode of action (bacteriostatic vs. bactericidal via MBC), and its preliminary safety profile (cytotoxicity). This integrated approach is critical for making informed decisions in early-stage drug discovery.[5]

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 871547-64-7[2]

  • Molecular Formula: C₉H₈N₂O₂S[2]

  • Molecular Weight: 208.24 g/mol [2]

  • Structure: (Image of the chemical structure would be placed here in a formal document)

Experimental Design: A Multi-Tiered Screening Workflow

A successful screening campaign follows a logical progression from broad, qualitative assessments to precise, quantitative measurements. This ensures that resources are focused on the most promising candidates. Our proposed workflow prioritizes efficiency and data integrity, incorporating key decision points based on experimental outcomes.

G start Start: Prepare Compound Stock disk Tier 1: Qualitative Screen Agar Disk Diffusion (Kirby-Bauer) start->disk cyto Parallel Tier: Safety Screen In Vitro Cytotoxicity Assay (e.g., MTT) start->cyto Run in Parallel mic Tier 2: Quantitative Potency Broth Microdilution for MIC disk->mic If Zone of Inhibition > 0 analyze Data Analysis & Interpretation disk->analyze mbc Tier 3: Cidal Activity Minimum Bactericidal Concentration (MBC) mic->mbc Proceed from MIC results mbc->analyze cyto->analyze decision Go/No-Go Decision for Further Development analyze->decision

Caption: High-level workflow for antimicrobial screening.

Tier 1 Protocol: Agar Disk Diffusion (Kirby-Bauer) Susceptibility Test

This method serves as a rapid, cost-effective primary screen to qualitatively assess if the test compound has any inhibitory activity against a panel of microorganisms.[6][7]

Causality: The principle is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism.[8] The presence and size of a clear zone of inhibition around the disk provide an indirect measure of the compound's ability to halt microbial growth.[6]

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour non-selective agar plate.[8]

    • Suspend the colonies in sterile broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[10]

    • Inoculate a Mueller-Hinton (MH) agar plate by streaking the swab over the entire surface three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[8]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter). Aseptically apply a known, fixed volume and concentration of the test compound solution to each disk. A solvent control disk (using the same solvent used to dissolve the compound) is mandatory.

    • Using sterile forceps, place the prepared disks onto the inoculated MH agar surface. Ensure disks are placed at least 24 mm apart and not too close to the edge.[8][10]

    • Gently press each disk to ensure complete contact with the agar.[11]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[10]

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone of inhibition indicates that the compound is active against the test organism. The solvent control should show no zone.

Tier 2 Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This quantitative test is the gold standard for determining the potency of a novel compound and is essential for further development.[5] This protocol is based on CLSI guidelines.[13][14]

Causality: By exposing a standardized inoculum of bacteria to a serial two-fold dilution of the test compound, we can pinpoint the precise concentration at which growth is inhibited. This provides a quantitative value (e.g., in µg/mL) that can be compared across different compounds and organisms.[15][16]

Protocol:

  • Plate Preparation:

    • Use sterile 96-well microtiter plates with U- or flat-bottom wells.[12]

    • Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In well 1 of each row, add 100 µL of the compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[17]

  • Plate Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Well 11 (Growth Control): Contains broth and inoculum but no compound. This well must show turbidity after incubation.

    • Well 12 (Sterility Control): Add 50 µL of sterile broth instead of inoculum. This well contains only broth and should remain clear.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12] This can be determined by visual inspection or using a microplate reader.

Tier 3 Protocol: Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18] The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20]

Causality: This assay directly tests the viability of cells that were exposed to the compound during the MIC test. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were actually killed.[21]

Protocol:

  • Subculturing:

    • Select the microtiter plate from the completed MIC assay.

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., MH Agar).

    • Also, plate a sample from the growth control well (Well 11) to confirm the viability of the original inoculum.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20]

Parallel Tier Protocol: In Vitro Cytotoxicity (MTT Assay)

An ideal antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[22]

Causality: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic effect.

Protocol:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium. The concentration range should bracket the determined antimicrobial MIC values.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "cells only" (untreated) control and a "medium only" (blank) control.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.[24]

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24]

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example MIC and MBC Data for Compound X

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive482Bactericidal
Escherichia coli ATCC 25922Negative16>128>8Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative64>128>2Tolerant
Candida albicans ATCC 90028N/A (Fungus)>128N/AN/AInactive
Ciprofloxacin (Control)N/A0.250.52Bactericidal
Vancomycin (Control)N/A122Bactericidal

Interpretation:

  • MIC: The lowest concentration with no visible growth.[15] A lower MIC indicates higher potency.

  • MBC/MIC Ratio: This ratio is crucial for classifying the compound's activity.[20]

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[20]

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

Table 2: Example Cytotoxicity Data for Compound X

Compound Conc. (µg/mL)Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.250100%
11.24599.6%
4 (MIC for S. aureus)1.21096.8%
16 (MIC for E. coli)1.15092.0%
640.98078.4%
1280.62550.0%
2560.25020.0%

Calculation: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Interpretation:

  • The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. In this example, the IC₅₀ is 128 µg/mL.

  • The Selectivity Index (SI) is a critical parameter calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells.

G start Start: MIC, MBC, IC₅₀ Data mic_check Is MIC value in potent range (e.g., <16 µg/mL)? start->mic_check cidal_check Is MBC/MIC Ratio ≤ 4? mic_check->cidal_check Yes deprioritize Low Priority: Low potency or high toxicity. Consider derivatization or halt. mic_check->deprioritize No safety_check Calculate Selectivity Index (SI = IC₅₀ / MIC). Is SI > 10? cidal_check->safety_check Yes (Bactericidal) static_path Moderate Priority: Potent and Selective, but Bacteriostatic. Consider for specific applications. cidal_check->static_path No (Bacteriostatic) proceed High Priority Candidate: Potent, Cidal, and Selective. Proceed to advanced studies. safety_check->proceed Yes safety_check->deprioritize No static_path->safety_check

Caption: Decision-making framework based on screening results.

Conclusion

This application note details a systematic and robust methodology for the comprehensive antimicrobial screening of the novel compound this compound. By adhering to these tiered protocols, researchers can efficiently generate reliable, quantitative data on the compound's inhibitory and cidal activity, alongside a crucial preliminary assessment of its safety profile. This integrated data package is indispensable for identifying promising lead compounds and making evidence-based decisions in the critical early stages of antimicrobial drug discovery.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Powers, J. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Costello Medical.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
  • Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Thiel, T. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Shields, R. K., & Nguyen, M. H. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Acharya, T. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Microbiology International. (n.d.). Broth Microdilution.
  • O'Toole, G. A. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments - PMC.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube.
  • Wanger, A., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.
  • Clinical and Laboratory Standards Institute. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Achemica. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Mane, Y. D., et al. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate.
  • Stoica, B.-A., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

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Protocol for the Dissolution of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive guide provides detailed protocols for the dissolution of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS: 871547-64-7), a heterocyclic compound of interest in drug discovery and chemical biology. Recognizing the challenges often associated with solubilizing complex organic molecules, this document moves beyond simple instructions to explain the underlying chemical principles governing the choice of solvents and methodologies. We present validated protocols for preparing stock solutions in common organic solvents (e.g., DMSO) and pH-adjusted aqueous buffers suitable for a range of in vitro and in vivo experimental applications. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scientifically-grounded approach to handling this compound.

Compound Profile & Physicochemical Analysis

A thorough understanding of the compound's physicochemical properties is the cornerstone of developing a successful dissolution protocol. The structure combines a weakly acidic pyrrole-2-carboxylic acid moiety with a thiazole ring system, influencing its solubility profile.

PropertyValueSourceRationale & Implication
Molecular Formula C₉H₈N₂O₂S[1]Foundational for calculating molarity.
Molecular Weight 208.24 g/mol [1]Essential for accurate stock solution preparation.
CAS Number 871547-64-7[1]Unambiguous compound identification.
pKa (estimated) ~4.4[2]Estimated from the parent scaffold, pyrrole-2-carboxylic acid. This value is critical, indicating the compound is a weak acid. At pH > 4.4, it will deprotonate to form a more soluble carboxylate salt.
Predicted LogP 2.14[1]Suggests moderate lipophilicity, indicating good solubility in organic solvents like DMSO but potentially poor intrinsic solubility in neutral aqueous buffers.
Topological Polar Surface Area (TPSA) 65.98 Ų[1]A moderate TPSA suggests the molecule has polar features contributing to its interactions, but not enough to guarantee high water solubility in its neutral form.
Appearance Solid (crystalline)[2]Inferred from parent compound. Requires dissolution from a solid state.

Safety & Handling

Prior to handling, it is imperative to review the Safety Data Sheet (SDS).

  • Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid dust formation.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

Core Principles of Dissolution

The dissolution strategy for this molecule hinges on its key structural features: the carboxylic acid group and the heterocyclic rings.

  • pH-Dependent Solubility: The carboxylic acid group is the primary handle for aqueous solubilization. Based on its estimated pKa of ~4.4, the compound's charge state is pH-dependent.

    • Below pH 4.4: The carboxylic acid is protonated (neutral charge), resulting in low aqueous solubility due to the molecule's overall lipophilicity.

    • Above pH 4.4: The carboxylic acid is deprotonated, forming a negatively charged carboxylate anion. This ionic form is significantly more polar and thus more soluble in aqueous media.

  • Organic Solvents: The moderate LogP value predicts good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO), which can effectively solvate the molecule. This is the preferred method for creating high-concentration master stocks.

Caption: pH-dependent equilibrium of the compound.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Organic Stock Solution

This protocol is ideal for creating a master stock solution for long-term storage and serial dilution into aqueous buffers for final assays. DMSO is the recommended solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and micropipettes

  • Vortex mixer and/or sonicator

Procedure (Example for 10 mM Stock):

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 208.24 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.24 g/mol * (1000 mg / 1 g) = 2.08 mg

  • Weighing: Accurately weigh 2.08 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied if necessary.

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Scientist's Note: DMSO is hygroscopic. Use anhydrous grade and keep containers tightly sealed to prevent water absorption, which can affect compound stability and solubility over time.

Protocol 2: Preparation of Aqueous Stock Solution via pH Adjustment

This protocol is designed for preparing aqueous solutions for direct use in in vitro biological assays where high concentrations of organic solvents are not permissible.

Materials:

  • This compound (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Biologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • pH meter

  • Calibrated analytical balance and micropipettes

Procedure (Example for 1 mM Stock in PBS):

  • Weighing: Weigh out 2.08 mg of the compound into a sterile microcentrifuge tube.

  • Initial Suspension: Add ~900 µL of the desired buffer (e.g., PBS). The compound will likely form a suspension.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise (typically a few microliters). The solid should begin to dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding NaOH until all solid has dissolved. The final pH should be > 6.0 to ensure the compound remains in its soluble, deprotonated form. Avoid excessively high pH unless required by the experimental design.

  • Final Volume & pH Check: Adjust the final volume to 1.0 mL with the buffer. Verify the final pH. If necessary, adjust back towards the target pH with a dilute acid (e.g., 0.1 M HCl), ensuring the solution remains clear.

  • Sterilization & Use: Sterilize the solution by passing it through a 0.22 µm syringe filter. Use this solution fresh. Due to the potential for hydrolysis or instability in aqueous solution, long-term storage is not recommended without specific stability studies.

Scientist's Note: The key to this protocol is the stoichiometric conversion of the carboxylic acid to its carboxylate salt. For a 10 mM solution, you would need at least 1 equivalent of NaOH. Using a pH-guided approach is more practical and ensures complete dissolution.

Workflow & Troubleshooting

The choice of protocol depends directly on the experimental application.

Dissolution_Workflow start Start: Solid Compound app_choice Intended Application? start->app_choice stock_prep High-Concentration Master Stock? app_choice->stock_prep Storage assay_prep Direct Use in Aqueous Assay? app_choice->assay_prep Immediate Use protocol1 Protocol 1: Dissolve in DMSO stock_prep->protocol1 Yes stock_prep->assay_prep No store Store at -20°C / -80°C protocol1->store protocol2 Protocol 2: Dissolve in Buffer with pH Adjustment assay_prep->protocol2 Yes use_fresh Use Freshly Prepared protocol2->use_fresh

Caption: Decision workflow for selecting the appropriate dissolution protocol.

ProblemPotential CauseRecommended Solution
Compound "oils out" or precipitates from aqueous solution. The pH of the final solution has dropped below the effective pKa, causing the compound to revert to its less soluble neutral form.Re-check and adjust the pH of the solution to be at least 1.5-2 units above the pKa (e.g., pH > 6.0). Ensure the buffer has sufficient capacity.
Solid material will not dissolve in DMSO. Insufficient solvent volume for the mass of the compound; low-quality or wet DMSO; compound is a different polymorph or has impurities.Apply gentle heat (30-40°C) and/or sonicate. If it still fails, verify the compound's identity and purity. Increase the solvent volume to attempt a lower concentration.
Precipitation occurs when diluting DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous solution is exceeded. The percentage of DMSO in the final solution is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final assay (if tolerated, typically <0.5%). Pre-warm the aqueous buffer before adding the DMSO stock.

References

  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Human Metabolome Database. Retrieved from [Link]

Sources

Application Note: A Framework for Characterizing 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intersection of thiazole and pyrrole scaffolds in medicinal chemistry has yielded numerous compounds with significant biological activity, particularly as enzyme inhibitors.[1][2][3][4] The compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid represents a novel chemical entity with potential therapeutic applications. Its structure suggests a potential for interacting with ATP-binding sites, a common feature of kinase inhibitors.[5][6][7] This document provides a comprehensive framework for the systematic evaluation of this compound's enzyme inhibition properties, from initial screening to detailed mechanism of action studies and cellular target engagement.

The successful characterization of a novel inhibitor is foundational in drug discovery, providing critical data on its potency, selectivity, and mode of action.[8] This guide is designed to equip researchers with the necessary protocols and rationale to thoroughly investigate the inhibitory potential of this compound.

Part 1: Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.

1.1. Solubility and Stock Solution Preparation

  • Rationale: The solubility of a compound directly impacts its bioavailability in assays. It is crucial to work with a clear, homogenous solution to avoid artifacts from compound precipitation.

  • Protocol:

    • Determine the optimal solvent for this compound. Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is a recommended starting point.

    • Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

1.2. Stability Assessment

  • Rationale: Compound instability can lead to a loss of potency and inaccurate results. A preliminary stability check is advisable.

  • Protocol:

    • Incubate an aliquot of the compound in the final assay buffer at the intended assay temperature (e.g., 37°C) for the duration of the experiment.

    • Analyze the sample by HPLC or LC-MS at various time points to check for degradation.

Part 2: Target Identification and Primary Screening

Given the thiazole-pyrrole scaffold, a logical starting point is to screen against a panel of protein kinases, which are frequently implicated in diseases like cancer.[2][7][9][10]

2.1. Kinase Panel Screening

  • Rationale: A broad kinase panel screen can efficiently identify potential targets and provide an initial assessment of selectivity.[7] This approach helps to prioritize targets for further investigation.

  • Protocol:

    • Utilize a commercially available kinase screening service or an in-house panel.

    • Perform a single-point screen at a relatively high concentration (e.g., 10 µM) of the compound.

    • The assay should measure the inhibition of kinase activity, often by quantifying the amount of ADP produced.[11][12]

    • Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Part 3: Potency Determination (IC50)

Once a primary target is identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[13][14][15]

3.1. IC50 Determination using a Luminescence-Based Kinase Assay

  • Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying ADP production.[12][16][17][18] The amount of light generated is proportional to the ADP produced, and thus, to the kinase activity.[11][16]

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound dilutions.

    • Kinase Reaction:

      • In a 384-well plate, add the kinase, substrate, and a series of dilutions of the compound (typically an 11-point, 3-fold serial dilution starting from 100 µM).

      • Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

      • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[16][18] Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16][17] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data using the positive and negative controls.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]

Data Presentation: Example IC50 Data

Kinase TargetIC50 (µM)Hill Slope
Kinase A0.521.10.99
Kinase B8.90.90.98
Kinase C> 100N/AN/A

Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) serial_dilution Create Compound Serial Dilutions prep_reagents->serial_dilution add_components Add Kinase, Substrate, and Compound to Plate initiate_reaction Initiate with ATP add_components->initiate_reaction incubation_reaction Incubate (e.g., 60 min) initiate_reaction->incubation_reaction terminate_reaction Add ADP-Glo™ Reagent (Terminate & Deplete ATP) incubation_reaction->terminate_reaction incubation_detection1 Incubate (40 min) terminate_reaction->incubation_detection1 generate_signal Add Kinase Detection Reagent (Convert ADP -> ATP & Generate Light) incubation_detection1->generate_signal incubation_detection2 Incubate (30-60 min) generate_signal->incubation_detection2 read_plate Measure Luminescence incubation_detection2->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for determining enzyme inhibitor IC50.

Part 4: Mechanism of Action (MoA) Studies

Understanding how the compound inhibits the enzyme is crucial.[19] MoA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[19]

4.1. Enzyme Kinetic Assays

  • Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can elucidate the mechanism of inhibition.[20][21] This is typically visualized using Michaelis-Menten and Lineweaver-Burk plots.

  • Protocol:

    • Design a matrix of experiments where the inhibitor concentration is held constant across a range of substrate concentrations, and repeat this for several inhibitor concentrations (including zero).

    • For each condition, measure the initial reaction velocity (v₀). Ensure measurements are taken in the linear phase of the reaction.

    • Data Analysis:

      • Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

      • Plot 1/v₀ versus 1/[S] to generate Lineweaver-Burk plots. The pattern of line intersections will indicate the mechanism of inhibition.

Data Presentation: Example Kinetic Parameters

Inhibitor Conc. (nM)Vmax (µM/min)Km (µM)
010010
5010025
10010048
20010095

This example data suggests competitive inhibition, as Vmax remains constant while Km increases with inhibitor concentration.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Part 5: Cellular Target Engagement

Confirming that the compound binds to its intended target in a cellular environment is a critical validation step.[22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[24][25][26]

5.1. CETSA Protocol

  • Rationale: CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound.[23][24][26] This change in thermal stability can be measured to confirm target engagement in intact cells.[22]

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specific duration.

    • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

    • Data Analysis:

      • Plot the amount of soluble protein against the temperature for both the treated and control samples.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[24]

References

  • Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • DavidsonX - D001x. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Lee, H., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Pharmacology and Experimental Therapeutics.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Martinez Molina, D., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Asai, A., et al. (2019). Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Davies, S. P., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles.
  • Çiftçi, G. A., et al. (2023). Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities. Cumhuriyet Science Journal.
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Application Notes and Protocols for Investigating the Structure-Activity Relationship of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid as a Putative Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the structure-activity relationship (SAR) of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. In the absence of direct published SAR studies for this specific molecule, we hypothesize its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for therapeutic intervention in cancer and autoimmune diseases.[1][2][3] This document outlines a putative binding mode, proposes a detailed SAR exploration strategy, and provides experimental protocols for the synthesis of analogs and their biological evaluation in a DHODH inhibition assay.

Introduction: The Therapeutic Potential of the Thiazole-Pyrrole Scaffold

The convergence of thiazole and pyrrole heterocycles in a single molecular framework presents a compelling starting point for the design of novel therapeutic agents. The thiazole ring is a versatile moiety found in numerous biologically active compounds, while the pyrrole-2-carboxylic acid scaffold is recognized for its role in various medicinal applications.[4] The title compound, this compound, combines these features, suggesting a potential for interaction with biological targets of therapeutic relevance.

Hypothesized Biological Target: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][5] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, making DHODH a prime target for antiproliferative and immunosuppressive therapies.[2][6] Several known DHODH inhibitors feature heterocyclic cores and a carboxylic acid moiety, which is crucial for interaction with the enzyme's active site. The structural features of this compound align with the pharmacophoric requirements of known DHODH inhibitors, making it a strong candidate for targeting this enzyme.[7][8]

Putative Binding Mode and Foundational SAR

Based on the crystal structures of other inhibitors in complex with DHODH, we can propose a putative binding mode for this compound.[6][9] The pyrrole-2-carboxylic acid moiety is likely to be a key anchoring element, forming hydrogen bonds with amino acid residues in the active site. The thiazole ring and its methyl substituent would then project into a more hydrophobic pocket, offering opportunities for further interactions and SAR exploration.

cluster_0 Putative Binding Interactions with DHODH Active Site Pyrrole_NH Pyrrole N-H H-bond Acceptor H-bond Acceptor Pyrrole_NH->H-bond Acceptor H-bond Carboxylic_Acid Carboxylic Acid H-bond Donor/Acceptor H-bond Donor/Acceptor Carboxylic_Acid->H-bond Donor/Acceptor H-bond Thiazole_Ring Thiazole Ring Hydrophobic Pocket Hydrophobic Pocket Thiazole_Ring->Hydrophobic Pocket Hydrophobic Interaction Methyl_Group Methyl Group Methyl_Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Putative interactions with the DHODH active site.

Detailed Structure-Activity Relationship Exploration

The following sections outline a systematic approach to probing the SAR of the lead compound.

The Pyrrole Core

The pyrrole ring serves as the central scaffold. Modifications at the N1 and C5 positions are likely to have a significant impact on activity.

  • N1-Substitution: The unsubstituted N-H is a potential hydrogen bond donor. Alkylation or arylation at this position could probe the steric and electronic requirements of this region of the binding pocket.

  • C5-Substitution: Introduction of small alkyl or halogen substituents at the C5 position could enhance hydrophobic interactions and modulate the electronic properties of the pyrrole ring.

The Carboxylic Acid Moiety

The carboxylic acid at the C2 position is predicted to be a critical pharmacophore for DHODH inhibition.

  • Esterification: Conversion to methyl or ethyl esters would likely abolish activity, confirming the necessity of the free carboxylic acid for binding.

  • Bioisosteric Replacement: Replacement of the carboxylic acid with other acidic groups such as a tetrazole could help to fine-tune the pKa and improve pharmacokinetic properties. The intact amide and imide groups of the pyrimidine ring and the 6-carboxylic acid are required for significant enzyme inhibition.[8]

The 2-Methyl-1,3-Thiazole Moiety

This portion of the molecule is likely to interact with a more variable region of the enzyme active site.

  • Methyl Group Modification: Replacement of the methyl group with larger alkyl groups (ethyl, propyl) or with electron-withdrawing groups (e.g., trifluoromethyl) will probe the size and electronic nature of the hydrophobic pocket.

  • Thiazole Ring Isomers: Shifting the point of attachment from the 4-position to the 2- or 5-position of the thiazole ring will alter the geometry of the molecule and its fit within the binding site.

  • Substitution on the Thiazole Ring: Introduction of small substituents on the thiazole ring could lead to additional interactions.

Experimental Protocols

General Synthetic Scheme for Analog Preparation

A plausible synthetic route to analogs of this compound could involve a Hantzsch thiazole synthesis followed by a Suzuki or Stille coupling to a protected pyrrole-2-carboxylic acid ester, and subsequent deprotection.

Start Protected Pyrrole-2-carboxylate Step1 Suzuki/Stille Coupling with Thiazole Boronic Ester/Stannane Start->Step1 Step2 Deprotection Step1->Step2 Final Target Analog Step2->Final

Caption: General synthetic workflow for analog synthesis.

Protocol: Synthesis of a Representative Analog (Example: 4-(2-ethyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid)

  • Thiazole Formation: React propanethioamide with 1,3-dichloroacetone to form 4-(chloromethyl)-2-ethyl-1,3-thiazole.

  • Coupling Reaction: Couple the resulting thiazole with a suitable boronic ester derivative of a protected 1H-pyrrole-2-carboxylic acid in the presence of a palladium catalyst and a base.

  • Deprotection: Remove the protecting group from the pyrrole nitrogen and hydrolyze the ester to the carboxylic acid to yield the final product.

  • Purification and Characterization: Purify the final compound by chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

DHODH Inhibition Assay

A spectrophotometric assay can be used to determine the in vitro inhibitory activity of the synthesized analogs on human DHODH.[1][10] The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Setup: To the wells of a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

  • Enzyme Addition: Add 178 µL of the DHODH enzyme solution to each well.

  • Incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume. Add the reaction mix to each well to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the SAR investigation should be summarized in a table to facilitate comparison and interpretation.

Compound IDR¹ (Pyrrole N1)R² (Pyrrole C5)R³ (Thiazole C2)IC₅₀ (nM)
Lead CompoundHHCH₃Value
Analog 1CH₃HCH₃Value
Analog 2HClCH₃Value
Analog 3HHC₂H₅Value
Analog 4HHCF₃Value

A thorough analysis of this data will reveal the key structural features required for potent DHODH inhibition and guide the design of next-generation inhibitors with improved activity and drug-like properties.

Conclusion

While direct experimental evidence for the SAR of this compound is currently lacking, its structural similarity to known enzyme inhibitors provides a strong rationale for investigating it as a potential DHODH inhibitor. The proposed SAR exploration strategy and experimental protocols outlined in these application notes offer a robust framework for researchers to systematically evaluate this promising scaffold and unlock its therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3.
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  • PubMed. (1988).
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  • ACS Publications. (2021).
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Application Notes & Protocols: A Guide to Developing Novel Enzyme Inhibitors Based on the 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyrrole and thiazole heterocycles creates a privileged scaffold with demonstrated potential across a range of therapeutic targets, particularly protein kinases and other ATP-dependent enzymes.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to prosecute a drug discovery program starting from the core chemical matter, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. We will detail the logical progression from initial target identification and assay development through hit validation, mechanism of action studies, cellular characterization, and crucial early ADME/Tox profiling. The protocols herein are designed to be robust and self-validating, providing the user with both the "how" and the "why" behind critical experimental choices to facilitate the development of potent and selective inhibitors.

The Thiazole-Pyrrole Scaffold: A Foundation for Inhibitor Design

The this compound (CAS 871447-64-7) represents a versatile and synthetically tractable starting point for inhibitor development.[4][5] Its structure contains key features conducive to forming specific, high-affinity interactions within enzyme active sites:

  • Hydrogen Bond Donors/Acceptors: The pyrrole N-H, carboxylic acid, and thiazole nitrogen provide opportunities for critical hydrogen bonding.

  • Aromatic Systems: The two five-membered rings can engage in π-stacking and hydrophobic interactions.

  • Defined Exit Vectors: The carboxylic acid and other positions on the rings serve as logical points for chemical elaboration to explore structure-activity relationships (SAR) and optimize physicochemical properties.

Literature precedent shows that related thiazole and pyrrole-containing structures have yielded potent inhibitors against diverse target classes, including protein kinases (e.g., PI3K, CDKs), bacterial enzymes (e.g., DNA gyrase), and metabolic enzymes, underscoring the scaffold's broad utility.[1][2][6][7]

Program Initiation: Target Identification & Assay Development

For a novel scaffold, the first crucial step is to identify its biological target(s). This can be approached through two parallel paths: a target-based approach or a phenotypic approach.

Target-Based Screening Strategy

Given the prevalence of this scaffold class as kinase inhibitors, a logical starting point is to screen a library of derivatives against a panel of representative protein kinases.[2] The goal of the primary assay is to robustly and efficiently identify "hits" that inhibit the target enzyme's activity.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation Compound Compound Library (Thiazole-Pyrrole Derivatives) Assay Primary Biochemical Assay (e.g., Kinase Panel @ 10 µM) Compound->Assay Hits Initial Hits (% Inhibition > 50%) Assay->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse CounterScreen Counter-Screen (Rule out artifacts, e.g., Luciferase inhibition) Hits->CounterScreen ConfirmedHits Validated Hits (Potent & Specific) DoseResponse->ConfirmedHits CounterScreen->ConfirmedHits

Caption: Workflow for identifying and validating hits from a primary screen.

Protocol 2.2: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a universal, luminescence-based assay suitable for high-throughput screening (HTS) that measures kinase activity by quantifying the amount of ADP produced.

Causality: The choice of a universal ADP detection method allows for the screening of virtually any kinase, regardless of its substrate, making it ideal for initial panel screening. The assay is run under initial velocity conditions with ATP at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[8]

Materials:

  • Kinase of interest and its corresponding substrate

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x final concentration)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of test compound (at various concentrations) or DMSO (vehicle control) into the assay plate wells.

  • Enzyme Preparation: Prepare a 2x kinase solution in Kinase Buffer.

  • Substrate/ATP Preparation: Prepare a 2x substrate/ATP solution in Kinase Buffer. The ATP concentration should be at the Km for the specific kinase.

  • Reaction Initiation:

    • Add 2.5 µL of the 2x kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µL of the 2x substrate/ATP solution to initiate the reaction. The final volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luciferase Reaction:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Negative Control (0% inhibition): Wells with DMSO.

    • Positive Control (100% inhibition): Wells without kinase or with a known broad-spectrum inhibitor.

    • Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))

Hit Validation and Mechanism of Action (MoA)

Once initial hits are identified, the next steps are to confirm their activity, determine their potency (IC₅₀), and understand how they inhibit the enzyme.

Protocol 3.1: IC₅₀ Determination

This protocol uses the same assay as the primary screen but with a wider range of compound concentrations.

Causality: Determining the IC₅₀ (the concentration at which an inhibitor reduces enzyme activity by 50%) is the standard metric for quantifying inhibitor potency. A 10-point, 3-fold serial dilution is standard practice to generate a complete sigmoidal curve for accurate fitting.[8]

Procedure:

  • Perform the biochemical assay as described in Protocol 2.2 .

  • Use a serial dilution of the hit compound, typically from 100 µM down to low nanomolar concentrations.

  • Plot Percent Inhibition against the logarithm of inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Hit CompoundTarget KinasePrimary Screen (% Inh @ 10 µM)IC₅₀ (µM)
Cmpd-001Kinase A95%0.15
Cmpd-002Kinase A78%1.2
Cmpd-003Kinase B88%0.45
Cmpd-004Kinase B62%8.9
Protocol 3.2: Mechanism of Action (MoA) Studies

Understanding the MoA is critical for medicinal chemistry efforts. These experiments determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type with respect to the substrate (e.g., ATP).[9][10]

Causality: The relationship between inhibitor potency and substrate concentration reveals the binding mode. For example, the apparent potency of a competitive inhibitor will decrease as substrate concentration increases, whereas a non-competitive inhibitor's potency will be unaffected.[9]

Procedure:

  • Select a range of fixed concentrations for your validated inhibitor (e.g., 0.5x, 1x, 2x, 4x its IC₅₀).

  • For each inhibitor concentration, perform the kinase assay across a range of ATP concentrations (e.g., from 0.1x to 10x the Km of ATP).

  • Measure the initial reaction velocity at each point.

  • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). The pattern of line intersections reveals the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plot Analysis Competitive Competitive (Lines intersect on Y-axis) NonComp Non-competitive (Lines intersect on X-axis) Uncomp Uncompetitive (Lines are parallel) Mixed Mixed (Lines intersect off-axes)

Caption: Interpreting MoA from Lineweaver-Burk plots.

Cellular Characterization of Lead Compounds

A potent biochemical inhibitor is only valuable if it can function within a cellular environment. Cell-based assays are critical to confirm that a compound can cross the cell membrane, engage its target, and exert a biological effect without causing general toxicity.[11][12][13]

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding of an inhibitor to its target protein inside living cells.

Causality: Direct measurement of target engagement in cells provides definitive evidence that the compound reaches its intended target.[12] It bridges the gap between biochemical activity and cellular function and is less prone to artifacts than downstream pathway readouts.

Materials:

  • Cells engineered to express the target kinase as a NanoLuc® luciferase fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and specific NanoBRET™ Nano-Glo® Substrate.

  • Test compound.

  • White, opaque 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer (a cell-permeable ligand for the target) to the wells.

  • Signal Detection: Add the Nano-Glo® Substrate, which is cell-permeable and generates the donor luminescence signal.

  • Data Acquisition: Immediately measure both the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously using a filtered luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A potent inhibitor will displace the tracer, leading to a decrease in the BRET ratio. Plot this ratio against inhibitor concentration to determine the cellular IC₅₀.

Protocol 4.2: Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration at which a compound is toxic to cells, which is essential for calculating a therapeutic index.

Causality: It is crucial to distinguish between specific, on-target anti-proliferative effects and general cytotoxicity.[14] This assay quantifies ATP levels as an indicator of cell viability.

Procedure:

  • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line dependent on the target kinase) in a 96-well plate and incubate overnight.

  • Compound Treatment: Add a serial dilution of the test compound and incubate for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides luciferase/luciferin to convert the endogenous ATP into a light signal.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Plot the signal against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). The ratio of CC₅₀ to the cellular IC₅₀ provides the in vitro therapeutic index.

Early ADME/Tox Profiling for Lead Optimization

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is paramount to avoid late-stage failures.[15][16] Integrating these assays into the hit-to-lead phase allows for the selection and optimization of compounds with drug-like properties.[17]

Protocol 5.1: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay predicts the rate of metabolic clearance by the major drug-metabolizing cytochrome P450 enzymes.

Causality: Poor metabolic stability leads to rapid clearance and low drug exposure in vivo.[15] This assay identifies metabolic liabilities early, guiding chemical modifications to improve stability.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and a positive control (e.g., Verapamil).

  • Acetonitrile with an internal standard for protein precipitation.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Setup: In a 96-well plate, combine HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

ParameterCmpd-001-OptimizedCmpd-003-Optimized
Biochemical IC₅₀ (nM) 1545
Cellular IC₅₀ (nM) 80210
HLM Half-life (min) >6045
PAMPA Permeability (Pe) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s
Aqueous Solubility (µM) 7555

References

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Application Notes & Protocols for Investigating the Pharmacokinetics of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid scaffold represents a promising heterocyclic core in modern medicinal chemistry.[1][2][3] Its constituent thiazole and pyrrole moieties are prevalent in a variety of biologically active agents.[2][3] A thorough understanding of the pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful progression of any derivative from this class toward clinical application. Rapid biotransformation can diminish exposure to the parent compound, while excessively high metabolic stability might lead to toxicity or undesirable drug-drug interactions.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing the pharmacokinetic profile of novel this compound derivatives. While specific pharmacokinetic data for this precise class of compounds are not extensively available in public literature, this guide synthesizes established principles and field-proven protocols for characterizing the ADME properties of novel chemical entities (NCEs). The methodologies outlined herein provide a robust framework for generating critical PK data, enabling informed decision-making during lead optimization and preclinical development.

Part 1: Application Notes - Anticipated Pharmacokinetic Profile & Strategic Considerations

Structural Features and Potential Metabolic Hotspots

The core structure of this compound derivatives presents several potential sites for metabolic transformation. An early assessment of these "metabolic hotspots" is crucial for designing compounds with improved metabolic stability.[5]

  • Thiazole Ring: The methyl group on the thiazole ring is a potential site for oxidation, mediated by cytochrome P450 (CYP) enzymes, to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.

  • Pyrrole Ring: The N-H of the pyrrole can be a site for glucuronidation. If the nitrogen is substituted, N-dealkylation is a common metabolic pathway.[6]

  • Carboxylic Acid Group: This functional group is a prime candidate for Phase II conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • Aromatic Systems: Both the thiazole and pyrrole rings can undergo oxidative metabolism.

Medicinal chemistry strategies to mitigate these metabolic liabilities include replacing metabolically labile groups with bioisosteres or blocking the site of metabolism with groups like fluorine.[5]

Physicochemical Properties and their Influence on ADME

The ADME profile of a compound is intrinsically linked to its physicochemical properties. For this class of compounds, key parameters to consider are:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is critical. High lipophilicity can increase metabolic turnover and reduce solubility, while low lipophilicity may hinder membrane permeability and absorption.

  • pKa: The carboxylic acid moiety will be ionized at physiological pH, influencing its solubility, permeability, and interaction with transporters.

  • Solubility: Poor aqueous solubility can be a major hurdle for oral absorption and formulation development.

Early in silico and in vitro profiling of these properties is essential to guide the selection and optimization of derivatives.

The Importance of Early In Vitro ADME Screening

Integrating in vitro ADME assays early in the drug discovery process is a cornerstone of modern pharmaceutical development.[5][7] These assays are cost-effective, have high throughput, and provide valuable data for building structure-activity relationships (SAR) and in vitro-in vivo correlations (IVIVC).[4][8] Key early-stage assays include:

  • Metabolic Stability: Assessed using liver microsomes or S9 fractions to determine the intrinsic clearance of a compound.[4][7] This is a primary indicator of how quickly a compound will be metabolized in vivo.

  • Plasma Protein Binding: The extent of binding to plasma proteins affects the free fraction of the drug available to exert its pharmacological effect and be cleared.

  • Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays predict intestinal absorption.

The data from these assays, when considered together, provide a comprehensive initial picture of a compound's likely pharmacokinetic behavior.

Part 2: Experimental Protocols

Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Rationale: Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs, making them an excellent system for initial metabolic stability screening.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis cluster_data Data Analysis A Prepare stock solutions: - Test Compound (1 mM in DMSO) - Positive Control (e.g., Verapamil) - NADPH (cofactor) B Thaw Human Liver Microsomes (HLM) on ice C Incubate HLM, buffer, and test compound at 37°C for pre-warming B->C D Initiate reaction by adding NADPH C->D E Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction in aliquots with cold acetonitrile containing an internal standard (IS) E->F G Centrifuge to precipitate proteins F->G H Transfer supernatant for LC-MS/MS analysis G->H I Quantify remaining parent compound relative to IS H->I J Plot ln(% remaining) vs. time I->J K Calculate k (slope) and t½ = 0.693/k J->K L Calculate Intrinsic Clearance (CLint) K->L

Caption: Workflow for in vitro metabolic stability assay.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mM stock solution of a positive control (e.g., verapamil, known for moderate to high clearance) in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 20 mM in buffer).

  • Incubation Procedure:

    • In a 96-well plate, add the following to each well (for a final volume of 200 µL):

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Test compound (final concentration 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) to a new plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide, warfarin) to terminate the reaction.

  • Sample Processing and Analysis:

    • Seal the quenching plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Derivative X4530.8Moderate Clearance
Derivative Y> 60< 23.1Low Clearance
Verapamil (Control)1592.4High Clearance
Protocol for a Rodent In Vivo Pharmacokinetic Study

This protocol provides a general framework for a single-dose PK study in rats.

Rationale: Rodent models, particularly rats, are standard for initial in vivo PK studies due to their well-characterized physiology and handling feasibility. This study aims to determine key PK parameters like Cmax, Tmax, AUC, and bioavailability.

G cluster_prep Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Plasma Processing & Analysis cluster_analysis Pharmacokinetic Analysis A Acclimatize animals (e.g., Sprague-Dawley rats) B Fast animals overnight (for oral dosing) A->B C Prepare dosing formulations (IV and PO) B->C D_IV Administer IV dose (e.g., 1 mg/kg) to Group 1 via tail vein C->D_IV D_PO Administer PO dose (e.g., 5 mg/kg) to Group 2 via oral gavage C->D_PO E Collect blood samples (~100 µL) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D_IV->E D_PO->E F Place samples in anticoagulant-coated tubes E->F G Centrifuge blood to separate plasma F->G H Store plasma at -80°C until analysis G->H I Quantify drug concentration using a validated LC-MS/MS method H->I J Plot plasma concentration vs. time I->J K Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis J->K L Calculate Bioavailability (F%) F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100 K->L

Caption: Workflow for a rodent in vivo pharmacokinetic study.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimatized for at least 3 days.

    • For the oral (PO) dosing group, fast the animals overnight with free access to water.

    • Weigh each animal before dosing to calculate the exact dose volume.

  • Dosing Formulation:

    • Prepare a clear solution for intravenous (IV) administration (e.g., in saline with a co-solvent like PEG400).

    • Prepare a solution or suspension for oral (PO) administration (e.g., in 0.5% methylcellulose).

  • Drug Administration:

    • IV Group: Administer the compound at a low dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the compound at a higher dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the saphenous or jugular vein at appropriate time points.

    • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until bioanalysis.

  • Bioanalysis and PK Calculation:

    • Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method (see Protocol 2.3).

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data to determine key PK parameters.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.081.0
AUC_last (ngh/mL)12002400
AUC_inf (ngh/mL)12502550
t½ (h)3.54.2
CL (L/h/kg)0.8-
Vd (L/kg)2.5-
F (%)-40.8
Protocol for Bioanalytical Method Development and Validation using LC-MS/MS

This protocol provides a template for developing a robust method for quantifying a this compound derivative in rat plasma, following ICH M10 guidelines.[9]

Rationale: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10][11] A validated method ensures that the data generated from PK studies are reliable.[9][12]

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte and a suitable internal standard (IS) (ideally a stable isotope-labeled version of the analyte) into the mass spectrometer.

    • Optimize the ESI source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) to find the most intense and stable precursor-to-product ion transition for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Method Development:

    • Select a suitable HPLC column (e.g., C18, 50 x 2.1 mm, <3 µm).

    • Develop a mobile phase system (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Optimize the gradient elution to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a short run time (< 5 minutes).

  • Sample Preparation:

    • Develop a sample extraction method to remove proteins and phospholipids from the plasma.

    • Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge. This method is fast and simple.

    • Liquid-Liquid Extraction (LLE): Use an organic solvent (e.g., methyl tert-butyl ether) to extract the analyte from the plasma. This can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Use a sorbent cartridge to bind and elute the analyte. This is the most effective method for removing interferences but is also the most complex.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., ICH M10) for the following parameters:[9]

      • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.

      • Calibration Curve: Prepare calibration standards in blank plasma over the expected concentration range. The curve should have a correlation coefficient (r²) > 0.99.

      • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy (% bias) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

      • Recovery and Matrix Effect: Assess the efficiency of the extraction process and the ion suppression/enhancement from the plasma matrix.

      • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

References

  • Di, L. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Słoczyńska, K. et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Hassan, L. M. et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • PharmaVOICE. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. PharmaVOICE. [Link]

  • Romero, D. L. et al. (1998). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. Journal of Medicinal Chemistry. [Link]

  • American Elements. 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. American Elements. [Link]

  • Lee, J. W. et al. (2012). Quantitation of pyrrole-imidazole polyamide in rat plasma by high-performance liquid chromatography coupled with UV detection. Journal of Biomedicine and Biotechnology. [Link]

  • Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]

  • Amerigo Scientific. 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. [Link]

  • Gloc, M. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Xu, K. et al. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Molecules. [Link]

  • Al-Ostath, R. et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Szałek, E. et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]

  • Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB. [Link]

  • Kumar, R. et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • DeFlora, S. et al. (1989). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Cancer Letters. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • Asaad, F. M. et al. (2022). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. We will explore the underlying physicochemical principles and provide detailed, field-proven protocols to systematically enhance the solubility of this compound.

Compound Profile at a Glance

Before troubleshooting, it's essential to understand the key physicochemical properties of the molecule. These properties are the primary drivers of its solubility behavior.

PropertyValueImplication for Solubility
Molecular Formula C₉H₈N₂O₂S-
Molecular Weight 208.24 g/mol [1]Low molecular weight is generally favorable for solubility.
cLogP ~2.14[1]A positive LogP indicates a degree of lipophilicity, suggesting that the compound prefers a non-polar environment over water and likely has low intrinsic aqueous solubility.
Topological Polar Surface Area (TPSA) 65.98 Ų[1]A moderate TPSA suggests the molecule has polar features, but they may be insufficient to overcome the hydrophobicity of the aromatic ring systems.
Hydrogen Bond Donors 2[1]The pyrrole -NH and carboxylic acid -OH can donate hydrogen bonds.
Hydrogen Bond Acceptors 3[1]The thiazole nitrogen and the two carboxylic acid oxygens can accept hydrogen bonds.
Key Functional Groups Carboxylic Acid, Pyrrole, ThiazoleThe carboxylic acid is ionizable, making its solubility highly pH-dependent. The aromatic pyrrole and thiazole rings contribute to the molecule's hydrophobicity and potential for crystal lattice stacking, which can decrease solubility.[2][3]

Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial challenges in a direct question-and-answer format.

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should do?

A1: The molecular structure provides immediate clues. The compound is a weak acid due to its carboxylic acid group.[4][5] At a neutral pH of 7.4, the carboxylic acid will be partially or fully deprotonated (ionized). While this ionization increases solubility compared to the neutral form, the hydrophobicity of the thiazole and pyrrole rings can still limit overall solubility.

Initial Troubleshooting Steps:

  • Gentle Heating: Gently warm the solution to 30-40°C. Increased temperature can provide the energy needed to overcome the crystal lattice energy of the solid compound.

  • Sonication: Use an ultrasonic bath to provide mechanical energy, which helps break apart solid aggregates and enhances the dissolution rate.[6]

  • Vortexing/Stirring: Ensure the solution is vigorously mixed to maximize the interaction between the solvent and the surface of the solid compound.

If these simple physical methods are insufficient, you must move to chemical modification of the solvent system, as detailed in the advanced sections below.

Q2: I'm seeing batch-to-batch variability in solubility. Why is this happening?

A2: This issue often points to differences in the solid-state properties of your compound. Amorphous forms of a compound are generally more soluble than their stable crystalline counterparts because energy is not required to break a crystal lattice.[7][8]

Troubleshooting Steps:

  • Solid-State Characterization: If possible, analyze your batches using techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline or amorphous nature of the solid.

  • Standardize Sourcing: Ensure you are using the same supplier and lot number for a series of linked experiments to minimize variability.

Advanced Solubility Enhancement Strategies

If initial troubleshooting fails, a systematic approach to modifying the formulation is required. The following sections provide the principles and protocols for proven solubility enhancement techniques.

pH-Dependent Solubility Profiling

The Problem: You need to find the optimal pH for dissolving the compound for an in vitro assay, but you are unsure which pH to use.

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] For a weak acid like this compound, solubility increases significantly as the pH rises above its acid dissociation constant (pKa). At higher pH, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[5][11]

The Solution: Experimentally determine the pH-solubility profile. This will identify the pH range where the compound is most soluble and help you select an appropriate buffer system for your experiments.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 2 to pH 10).

  • Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome & Data Interpretation: You should observe a solubility curve that is low at acidic pH and increases as the pH becomes more basic. This data is critical for designing stock solutions and assay conditions.

pHExpected SolubilityRationale
2.0Very LowThe compound is in its neutral, less soluble form.
4.0Low to ModerateNearing the pKa, a mix of neutral and ionized forms exists.
7.4Moderate to HighThe compound is primarily in its ionized, more soluble salt form.
9.0HighThe compound is almost completely ionized.
Co-Solvent Systems

The Problem: You need to dissolve the compound for a stock solution, but even at an optimal pH, the desired concentration cannot be reached.

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the solvent more "hospitable" to lipophilic compounds like this one, reducing the energy required to solvate the molecule.[]

The Solution: Screen a panel of common, biocompatible co-solvents to find a system that achieves your target concentration without compromising downstream experimental integrity.

Experimental Protocol: Co-Solvent Screening

  • Co-solvent Selection: Choose a set of common co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Prepare Blends: Create a series of solvent blends, for example, 10%, 20%, and 50% of each co-solvent in your chosen aqueous buffer.

  • Solubility Measurement: Add a known amount of the compound to each blend and determine the point of complete dissolution. Alternatively, use the equilibrium solubility method described in the pH section.

  • Assess Compatibility: Ensure the final concentration of the co-solvent is compatible with your assay. For cell-based assays, DMSO concentrations are typically kept below 0.5%.

Expected Outcome & Data Interpretation: Solubility should increase with a higher percentage of co-solvent. The goal is to find the lowest percentage of co-solvent that achieves the desired concentration.

Co-Solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Notes
0% (Buffer only)15Baseline aqueous solubility.
10% Ethanol50Modest improvement.
10% PEG 40080Good improvement, often well-tolerated in assays.
10% DMSO250Significant improvement, but check assay tolerance.
Advanced Formulation Strategies

For more challenging applications, such as in vivo studies or formulation development, more advanced techniques may be necessary.

  • Salt Formation: Instead of adjusting the pH in situ, a stable salt form of the compound can be synthesized and isolated.[15][16] This is a common and highly effective method for increasing the solubility and dissolution rate of acidic drugs.[17] Screening various counter-ions (e.g., sodium, potassium, tromethamine) can identify a salt with optimal physicochemical properties.[18]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix in an amorphous state.[7][19] By eliminating the crystal lattice energy, ASDs can significantly enhance the apparent solubility and dissolution rate of a compound.[8][20][21] This is typically achieved through methods like spray-drying.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[22][23] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a more hydrophilic complex to the aqueous environment, thereby increasing solubility.[24][25][26]

Visual Workflow Guides

The following diagrams illustrate the logical flow for addressing solubility issues with this compound.

Troubleshooting_Decision_Tree start Initial State: Compound has poor aqueous solubility phys_methods Step 1: Physical Methods (Heat, Sonication, Vortex) start->phys_methods is_soluble1 Is solubility sufficient? phys_methods->is_soluble1 chem_methods Step 2: Chemical Modification is_soluble1->chem_methods No end_goal Goal Achieved: Target concentration reached in a compatible formulation is_soluble1->end_goal Yes ph_adjust pH Adjustment (Determine pH-solubility profile) chem_methods->ph_adjust cosolvent Co-solvent Screening (DMSO, PEG 400, Ethanol) chem_methods->cosolvent is_soluble2 Is solubility sufficient? ph_adjust->is_soluble2 cosolvent->is_soluble2 advanced_methods Step 3: Advanced Formulation is_soluble2->advanced_methods No is_soluble2->end_goal Yes salt_form Salt Formation advanced_methods->salt_form asd Amorphous Solid Dispersion advanced_methods->asd cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin salt_form->end_goal asd->end_goal cyclodextrin->end_goal

Caption: A decision tree for troubleshooting solubility issues.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
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  • Mura, P. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Retrieved from [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. (n.d.). TSpace.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH. Retrieved from [Link]

  • This compound. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). ACS Publications. Retrieved from [Link]

  • Evaluation of solubility of thiazole compound 3, reserpine, tamoxifen,... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). (n.d.). SciRP.org. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC - NIH. Retrieved from [Link]

  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). Retrieved from [Link]

  • 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

Sources

stability issues of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the stability of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid in solution. This resource is structured to help you anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Introduction

This compound is a heterocyclic compound with a structure that suggests potential susceptibility to various degradation pathways in solution. The molecule combines a pyrrole-2-carboxylic acid moiety, which can be prone to decarboxylation and oxidation, with a thiazole ring that can be sensitive to pH-dependent hydrolysis.[1][2] Understanding the stability of this compound under your specific experimental conditions is critical for obtaining reliable and reproducible data.

This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and protocols to proactively assess the stability of your compound.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the stability of this compound in solution.

1. What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the thiazole ring or the pyrrole moiety.[1][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Aromatic heterocyclic compounds are often susceptible to photodegradation.[3][5]

  • Oxidizing agents: The electron-rich pyrrole and thiazole rings may be susceptible to oxidation.[3]

  • Solvent: The choice of solvent can influence the rate and pathway of degradation.

2. What are the potential degradation pathways for this molecule?

Based on its chemical structure, several degradation pathways are plausible:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which could lead to ring-opening.[1] The amide bond within the pyrrole ring could also be a site for hydrolysis under harsh conditions.

  • Oxidation: The pyrrole ring is known to be susceptible to oxidation, which can lead to the formation of various oxidized byproducts. The presence of atmospheric oxygen or oxidizing agents in the solution can promote this process.[4]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, potentially leading to complex degradation products. Thiazole-containing compounds with aryl substituents have been shown to undergo photodegradation.[5]

  • Decarboxylation: While typically requiring heat, decarboxylation of the carboxylic acid group on the pyrrole ring could occur under certain conditions.

Below is a diagram illustrating the potential degradation points on the molecule.

G cluster_0 This compound cluster_1 Degradation Stressors a Potential Degradation Pathways Molecule Molecule pH (Acid/Base Hydrolysis) pH (Acid/Base Hydrolysis) pH (Acid/Base Hydrolysis)->Molecule Thiazole ring opening Pyrrole hydrolysis Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->Molecule Ring cleavage/rearrangement Oxidizing Agents Oxidizing Agents Oxidizing Agents->Molecule Oxidation of pyrrole/thiazole rings Temperature Temperature Temperature->Molecule Accelerates all degradation pathways

Caption: Potential degradation pathways for this compound.

3. How should I prepare and store stock solutions of this compound?

To maximize the shelf-life of your stock solutions, follow these recommendations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds and is generally considered suitable for short-term storage.[6] However, for long-term storage, it is crucial to verify its stability in DMSO.

  • Preparation: Prepare stock solutions in a high-quality, anhydrous grade solvent.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Protect from light by using amber vials or by wrapping vials in aluminum foil.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

4. How can I monitor the stability of the compound in my experimental buffer?

The most reliable way to monitor the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7]

  • Method: A reverse-phase HPLC method is generally suitable.

  • Procedure:

    • Prepare a solution of your compound in the experimental buffer at the working concentration.

    • Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial chromatogram.

    • Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Troubleshooting Guide

Issue: My experimental results are inconsistent or show a loss of activity over time.

  • Probable Cause: This is a classic sign of compound instability in your assay medium. The compound may be degrading during the course of your experiment, leading to a lower effective concentration.

  • Solution:

    • Perform a time-course stability study: Use HPLC to analyze the concentration of your compound in the assay buffer at several time points throughout the duration of your experiment (e.g., at the beginning, middle, and end).

    • Review your solution preparation and storage: Ensure you are following best practices for stock solution preparation and storage (see FAQ #3). Avoid repeated freeze-thaw cycles.

    • Consider the components of your assay buffer: Some buffer components, such as certain salts or additives, could potentially catalyze degradation.

Issue: I observe new peaks in my analytical chromatogram (HPLC, LC-MS) after incubating my compound.

  • Probable Cause: The appearance of new peaks is strong evidence of degradation. These new peaks represent the degradation products.

  • Solution:

    • Characterize the degradants: If you have access to a mass spectrometer (LC-MS), you can obtain the mass of the degradation products, which can provide clues to their structure and the degradation pathway.

    • Conduct a forced degradation study: To understand what conditions are causing the degradation, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify whether acid, base, oxidation, or light is the primary cause.

    • Optimize your experimental conditions: Based on the results of your forced degradation study, you may need to adjust the pH of your buffer, protect your experiment from light, or add antioxidants.

Issue: The color of my stock solution or experimental solution has changed over time.

  • Probable Cause: A change in color often indicates a chemical change, such as oxidation or the formation of conjugated degradation products. Pyrrole-containing compounds, in particular, can be prone to forming colored polymeric oxidation products.

  • Solution:

    • Do not use the discolored solution: A color change is a clear indicator of instability. Discard the solution and prepare a fresh one.

    • Investigate the cause: Review your storage and handling procedures. Was the solution exposed to light or air for an extended period? Consider storing future solutions under an inert atmosphere.

    • Analytical Confirmation: Confirm the degradation by analyzing the discolored solution by HPLC or LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify the conditions under which this compound is unstable.[3][8]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set up stress conditions: In separate, clearly labeled vials, set up the following conditions. For each condition, prepare a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours, protected from light.

    • Photodegradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Expose the solution to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control samples. Look for a decrease in the parent peak area and the appearance of new peaks.

Below is a workflow for the forced degradation study.

G start Start: Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Degradation (3% H2O2, RT) start->oxid therm Thermal Degradation (60°C) start->therm photo Photodegradation (Light Exposure) start->photo analyze Analyze all samples by HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end End: Compare results and identify degradation pathways analyze->end

Caption: Workflow for a forced degradation study.

Protocol 2: Generic HPLC Method for Stability Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Column Temperature: 30°C

Data Presentation

The results of a forced degradation study can be summarized in a table like the one below. This provides a clear overview of the compound's stability profile.

Stress ConditionIncubation Time (h)Incubation Temp.% Assay of Parent CompoundNumber of Degradation PeaksComments
Control 245°C99.8%0No significant degradation
0.1 M HCl 2460°C85.2%2Moderate degradation
0.1 M NaOH 2460°C45.7%4Significant degradation
3% H₂O₂ 24RT92.1%1Minor degradation
Heat 2460°C98.5%0Stable to heat in solution
Light 24RT78.9%3Sensitive to light

Note: The data in this table is hypothetical and for illustrative purposes only.

By following the guidance in this technical support center, you will be better equipped to handle this compound in your research and ensure the quality and integrity of your data.

References

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • SciRP.org. (n.d.). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • PMC. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • PMC - NIH. (n.d.). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for improving drug solubility using solid dispersions. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

Sources

optimizing reaction conditions for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven solutions in a question-and-answer format. Our aim is to not only provide protocols but to also explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.

The synthesis of this molecule, which features a coupled pyrrole and thiazole heterocyclic system, typically involves a cross-coupling strategy followed by ester hydrolysis. The general synthetic approach is outlined below. This guide will provide troubleshooting for each key stage of this process.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Assembly cluster_2 Part 3: Final Modification A Synthesis of 4-halo-2-methylthiazole C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->C B Synthesis of Pyrrole Precursor (e.g., 4-boryl-1H-pyrrole-2-carboxylate) B->C D Ester Hydrolysis C->D E Final Product: 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid D->E

Caption: General synthetic workflow for this compound.

Part 1: Precursor Synthesis - Frequently Asked Questions

Question 1: I am having trouble with the synthesis of 4-halo-2-methylthiazole. What are the common pitfalls?

Answer: The synthesis of 4-halo-2-methylthiazoles, common precursors for cross-coupling reactions, can present several challenges. A frequent method is the Hantzsch thiazole synthesis followed by halogenation.

  • Low Yields in Hantzsch Synthesis: The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For 2-methylthiazole derivatives, you would typically start with thioacetamide. Low yields can often be attributed to side reactions or suboptimal reaction conditions. Ensure your α-haloketone is fresh and pure, as impurities can lead to undesired byproducts. The reaction is also sensitive to pH; maintaining slightly acidic conditions can be beneficial.[1][2]

  • Issues with Halogenation: Direct halogenation of 2-methylthiazole can lead to a mixture of products, with substitution occurring at the C4 and/or C5 positions. To achieve regioselectivity for the 4-position, it is often more effective to start with a precursor that directs the halogenation, such as 2-methylthiazole-4-carboxylic acid, and then perform a Hunsdiecker-type reaction. Alternatively, direct bromination using reagents like N-bromosuccinimide (NBS) can be optimized by careful control of temperature and reaction time.

ParameterRecommendationRationale
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate the reaction.
Temperature 0 °C to room temperatureTo control the reactivity of the halogenating agent.
Reagent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Provides a controlled source of electrophilic halogen.
Question 2: What is the best way to synthesize the pyrrole precursor for the cross-coupling reaction?

Answer: For a Suzuki-Miyaura coupling, you will need a pyrrole derivative with a boronic acid or boronic ester at the 4-position. A common starting material is a commercially available N-protected 4-bromo-1H-pyrrole-2-carboxylic acid ester.

  • Choice of Protecting Group: The pyrrole nitrogen is nucleophilic and can interfere with the cross-coupling reaction. Therefore, protection is crucial. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice as it is stable under the basic conditions of the Suzuki coupling and can be removed later if necessary.[3] Boc protection is also a viable option.

  • Borylation Reaction: The borylation of the 4-bromopyrrole can be achieved using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂. It is essential to carry out this reaction under inert conditions (e.g., under argon or nitrogen) to prevent the degradation of the catalyst and the boronic ester product.

Borylation_Reaction N-Protected-4-bromo-1H-pyrrole-2-carboxylate N-Protected-4-bromo-1H-pyrrole-2-carboxylate N-Protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate N-Protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate N-Protected-4-bromo-1H-pyrrole-2-carboxylate->N-Protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C

Caption: Typical conditions for the borylation of a 4-bromopyrrole derivative.

Part 2: Core Assembly - The Cross-Coupling Reaction

Question 3: My Suzuki-Miyaura coupling between the thiazole and pyrrole fragments is giving low yields. How can I optimize it?

Answer: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between aromatic rings, but its success with heteroaromatic substrates can be highly dependent on the reaction conditions.[1][3][4]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For heteroaromatic couplings, catalysts with bulky, electron-rich phosphine ligands are often effective. Pd(dppf)Cl₂ is a good starting point, but if yields are low, consider other catalysts like Pd(PPh₃)₄ or using a combination of a palladium source (e.g., Pd(OAc)₂) with a specific ligand (e.g., SPhos or XPhos).[5]

  • Base and Solvent: The base plays a crucial role in the transmetalation step. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. The choice of solvent is also important; a mixture of an organic solvent (like dioxane, DME, or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A typical starting point is 80-100 °C.

ParameterStarting ConditionAlternative to Try
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃ with SPhos or XPhos
Base K₂CO₃Cs₂CO₃, K₃PO₄
Solvent Dioxane/WaterToluene/Water, DME/Water
Temperature 80 °C100 °C
  • Common Side Reactions: A common side reaction is the homocoupling of the boronic ester. This can be minimized by using a slight excess of the halide partner and ensuring the reaction is carried out under strictly anaerobic conditions. Protodeborylation (loss of the boronic acid group) can also occur, especially at higher temperatures or in the presence of acidic impurities.

Question 4: I am considering a Stille coupling instead of Suzuki. What are the advantages and disadvantages?

Answer: The Stille coupling, which uses organostannane reagents, is another effective method for this type of transformation.

  • Advantages: Stille couplings are often tolerant of a wider range of functional groups compared to Suzuki couplings and are less sensitive to the presence of water. The reaction conditions can sometimes be milder.

  • Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. Purification to remove these tin residues can be challenging and is a significant consideration, especially in a drug development context.[6]

Part 3: Final Modification and Purification

Question 5: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decomposition. What should I do?

Answer: The hydrolysis of the ethyl pyrrole-2-carboxylate can be challenging due to the potential for side reactions under harsh conditions.

  • Hydrolysis Conditions: A standard method is to use a base like sodium hydroxide or lithium hydroxide in a mixture of an alcohol (like ethanol or methanol) and water.[7] The reaction is typically heated to facilitate the hydrolysis. If the reaction is incomplete, you can try increasing the reaction time or the temperature. However, be cautious as prolonged heating can lead to decarboxylation or other decomposition pathways.

ReagentSolventTemperatureTypical Time
NaOH or LiOHEthanol/Water or Methanol/Water60-90 °C2-12 hours
  • Work-up Procedure: After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture should be cooled and the organic solvent removed under reduced pressure. The aqueous solution is then acidified (typically with HCl) to a pH of around 3-4 to precipitate the carboxylic acid.[7] It is crucial to perform this acidification at a low temperature (e.g., in an ice bath) to minimize degradation of the product.

Question 6: I am having difficulty purifying the final product. What purification strategies do you recommend?

Answer: The purification of the final carboxylic acid can be challenging due to its polarity and potential for zwitterionic character.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity material. A variety of solvent systems can be screened, such as ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Chromatography: If crystallization is not feasible, column chromatography can be used. Due to the acidic nature of the product, it may streak on silica gel. This can often be mitigated by adding a small amount of acetic acid or formic acid to the eluent. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

  • Acid-Base Extraction: An alternative purification method is to perform an acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then the aqueous layer is re-acidified to precipitate the pure product.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Li, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2959. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Dunn, P. J., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 1345-1356. [Link]

  • Kuduk, S. D., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1989. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-14. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Uddin, M. J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]

  • Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(24), 7563. [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Acta Chimica Slovenica, 68(4), 990-996. [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5322-5325. [Link]

  • Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(12), 10101. [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Kim, M. J., et al. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 6(81), 77805-77814. [Link]

  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2), 1-10. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7), 353-358. [Link]

  • ResearchGate. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

  • Sci-Hub. (2015). Synthesis of 1,2,4-Benzotriazines via Copper(I) Iodide/1H-Pyrrole-2-carboxylic Acid Catalyzed Coupling of o-Haloacetanilides and N-Boc Hydrazine. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

purification challenges of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Document ID: TSC-P4MTPC-V1.0

Overview of the Compound

This compound (Product SKU: M385260, CAS No. 871547-64-7) is a heterocyclic compound featuring a linked pyrrole-carboxylic acid and a methyl-thiazole moiety.[1][2] Its structural complexity, combining acidic (carboxylic acid) and basic (thiazole and pyrrole nitrogens) centers, presents a unique set of purification challenges. The thiazole ring itself is a stable aromatic system, a common feature in many therapeutic agents.[3][4] The pyrrole-2-carboxylic acid portion is a known structural motif in natural products and serves as a versatile synthetic precursor.[5][6]

This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during the isolation and purification of this molecule, ensuring researchers can achieve high purity for downstream applications.

Physicochemical Properties Summary:

PropertyValue / ObservationSource
Molecular FormulaC₉H₈N₂O₂S[2]
Molecular Weight208.24 g/mol [2]
AppearanceTypically a solid (e.g., tan solid for related ketones)[7]
pKa (estimated)~4.4 for the carboxylic acid (similar to 1H-pyrrole-2-carboxylic acid)[8]
pKa (estimated)~2.5 for the thiazole ring conjugate acid[9]
Thermal StabilityPyrrole moiety may be sensitive to high temperatures and strong acids, risking polymerization or decarboxylation.[10]

Common Purification Challenges at a Glance

This section outlines the most frequently encountered difficulties in purifying this compound. Each point is expanded in the subsequent troubleshooting guide.

  • Issue #1: Poor Solubility in Common Organic Solvents. The molecule's zwitterionic potential can lead to low solubility in standard non-polar and moderately polar solvents, complicating both chromatography and recrystallization.

  • Issue #2: Removal of Polar, Structurally Similar Impurities. Synthetic precursors or side-products, such as incompletely cyclized intermediates or other heterocyclic carboxylic acids, often have similar polarities, making chromatographic separation difficult.

  • Issue #3: Product "Oiling Out" During Recrystallization. The compound may separate as a liquid phase instead of forming crystals, especially in the presence of impurities or when using suboptimal solvent systems.

  • Issue #4: Co-precipitation of Starting Materials or Reagents. Residual acids, bases, or starting materials from the synthesis can be trapped in the crystal lattice of the final product.

  • Issue #5: Product Discoloration (Pink, Brown, or Black). Pyrrole-containing compounds are susceptible to oxidation, which can lead to the formation of colored polymeric impurities, especially when exposed to air, light, or residual acid.[10]

General Purification Workflow

The following diagram illustrates a typical, logic-driven workflow for purifying the crude product. The optimal path depends on the initial purity assessment (e.g., by ¹H NMR or LC-MS).

G cluster_0 Initial Stage cluster_1 Purification Strategy cluster_2 Final Stage Crude Crude Product (Post-Synthesis Workup) Assess Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Assess pH_Mod pH-Modulated Aqueous Wash / Extraction Assess->pH_Mod Significant acidic/ basic impurities present Chrom Column Chromatography (e.g., Silica Gel) Assess->Chrom Multiple impurities of similar polarity pH_Mod->Chrom Purity <85% Recryst Recrystallization pH_Mod->Recryst Purity >85% Chrom->Recryst Purity >90% Final_Assess Final Purity Analysis (>95% desired) Recryst->Final_Assess Dry Drying (Vacuum Oven) Final_Assess->Dry Final_Product Pure Product Dry->Final_Product

Caption: High-level decision workflow for purification.

Troubleshooting Guide & Protocols

This guide is formatted to address specific problems you may encounter during your experiments.

Q1: My crude product is a dark, intractable tar. Where do I begin?

Answer: A tar-like consistency typically indicates the presence of significant polymeric impurities or residual high-boiling solvents. This often arises from pyrrole oxidation or polymerization under harsh (e.g., strongly acidic) reaction or workup conditions.[10]

Recommended Protocol: Trituration and Acid-Base Extraction

  • Initial Trituration:

    • Place the crude tar in a flask. Add a minimal amount of a solvent in which the product is expected to be poorly soluble but the impurities might be (e.g., diethyl ether or hexanes).

    • Using a spatula or glass rod, break up the tar. Sonicate the mixture for 15-20 minutes.

    • Filter the resulting solid. This process removes non-polar contaminants and may yield the product as an amorphous solid.

  • Acid-Base Purification:

    • Rationale: This technique leverages the carboxylic acid functional group. The compound will be soluble in an aqueous basic solution as its carboxylate salt, while non-acidic impurities will remain in the organic phase.

    • Step 1 (Base Extraction): Dissolve or suspend the triturated solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.

    • Step 2: Add a 1 M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can potentially hydrolyze other functional groups or promote side reactions.

    • Step 3: Shake the funnel vigorously and allow the layers to separate. The desired product will move into the aqueous layer as its sodium salt. Drain the aqueous layer. Repeat the extraction on the organic layer 2-3 times to maximize recovery.

    • Step 4 (Acidification & Precipitation): Combine all aqueous extracts in a beaker and cool in an ice bath. While stirring, slowly add 1 M HCl dropwise to acidify the solution to a pH of ~3-4. The target compound should precipitate out as a solid.

    • Step 5 (Isolation): Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent (like hexanes) to aid drying.

    • Step 6: Dry the purified solid under high vacuum.

Q2: I can't find a good single-solvent system for recrystallization. The product is either too soluble or not soluble at all. What should I do?

Answer: This is a classic purification challenge for molecules with multiple polar functional groups. A two-solvent (or multi-solvent) system is the most effective approach. The ideal pair consists of a "soluble" solvent, in which the compound is highly soluble, and an "anti-solvent" or "miscible non-solvent," in which the compound is poorly soluble.

Protocol: Two-Solvent Recrystallization Screening

  • Select Solvent Candidates:

    • Good Solvents (for dissolving): Polar, protic solvents like Ethanol, Methanol, or Isopropanol are excellent starting points. Polar aprotic solvents like Acetone, Acetonitrile, or THF can also be effective.

    • Anti-Solvents (for precipitating): Water, Hexanes, Heptane, or Diethyl Ether are common choices. The anti-solvent must be miscible with the "good" solvent.

  • Screening Procedure (Small Scale):

    • Place ~20-30 mg of your compound into several test tubes.

    • To each tube, add a "good" solvent dropwise at room temperature until the solid just dissolves.

    • Now, add an "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath or refrigerator. Observe which system yields the best quality crystals.

Example Solvent Systems for Screening:

"Good" Solvent"Anti-Solvent"Rationale & Comments
EthanolWaterExcellent for polar compounds. The alcohol provides solubility, and water as an anti-solvent forces the organic molecule out of solution upon cooling.
AcetoneHexaneA common pairing. Acetone dissolves a wide range of organic compounds, while hexane is non-polar and will induce precipitation.
DichloromethaneHeptaneUseful if the compound is less polar. Be aware of the higher volatility of DCM.
Q3: My purity is stuck at ~90% after recrystallization, and I suspect a co-crystallizing impurity. How can I remove it?

Answer: When an impurity has very similar structural and polarity characteristics, it can co-crystallize with your product. In this scenario, chromatography is often the most effective solution. Given the acidic nature of the molecule, a modified mobile phase is required to achieve good separation on silica gel.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection (Eluent):

    • Rationale: The carboxylic acid group will interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, a small amount of acid (e.g., acetic acid or formic acid) must be added to the eluent. This keeps the analyte protonated and reduces its interaction with the silica surface.

    • Starting Eluent System: Begin with a gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 100% DCM, gradually increasing to 5-10% MeOH.

    • Crucial Additive: Add 0.5% to 1% acetic acid to the entire mobile phase mixture.

    • TLC Analysis: First, find an eluent system on a TLC plate that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing and Loading:

    • Pack the column using the wet slurry method with your chosen initial eluent.

    • Load your sample onto the column using a minimal amount of solvent (ideally the eluent itself) or by adsorbing it onto a small amount of silica gel (dry loading), which is preferred for less soluble compounds.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum, possibly with gentle heating (e.g., 40 °C).

G cluster_troubleshooting Troubleshooting Logic start Recrystallization Fails (Oiling out, no crystals, low purity) q1 Is the solution cooling too quickly? start->q1 a1 Insulate the flask. Allow for slow, ambient cooling before refrigeration. q1->a1 Yes q2 Is the solution supersaturated or are impurities inhibiting nucleation? q1->q2 No a2 1. Add a seed crystal. 2. Scratch the inside of the flask with a glass rod. 3. Add more anti-solvent. q2->a2 Yes q3 Is the solvent polarity wrong, leading to oiling out? q2->q3 No a3 Re-screen solvent systems. Try a more polar 'good' solvent (e.g., switch from Acetone to Ethanol). q3->a3 Yes

Caption: Decision tree for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified compound? A: Due to the pyrrole moiety's sensitivity to oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, -20°C is recommended.[5]

Q: What analytical techniques are best for confirming purity? A: A combination of techniques is ideal.

  • ¹H NMR: To confirm the chemical structure and check for residual solvents or obvious impurities.

  • LC-MS: To obtain an accurate mass and a purity percentage based on UV absorption. This is highly sensitive to minor impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC (e.g., on a C18 column) can be an excellent alternative, especially for removing highly polar or non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated. This is often used for final polishing to achieve >99% purity.

References

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025).
  • Thiazole. Wikipedia.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024).
  • This compound. Mcule.
  • This compound. ChemScene.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Hantzsch thiazole synthesis - labor
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Benchchem.
  • 4-Methylpyrrole-2-carboxylic acid synthesis. ChemicalBook.
  • 1H-pyrrole-2-carboxylic acid. Chemister.ru.
  • Pyrrole-2-carboxylic acid. MedchemExpress.com.
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023).
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, validating, and minimizing off-target effects of novel small molecule inhibitors. We will use the compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as "MTPC acid" for brevity) as a case study.

As MTPC acid is a novel compound with limited characterization in public literature[1][2], this guide focuses on the foundational principles and universally applicable experimental strategies essential for the rigorous validation of any new chemical entity. The structural motifs within MTPC acid, such as the thiazole and pyrrole-carboxylic acid groups, are common in kinase inhibitors and other targeted therapies, making the methodologies discussed here broadly relevant[3][4][5].

Off-target effects, where a molecule interacts with unintended proteins, are a primary cause of misleading experimental data and potential toxicity.[6][7] Distinguishing on-target biological activity from off-target consequences is therefore a critical step in preclinical research.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for my experiments with MTPC acid?

A1: Off-target effects occur when a compound like MTPC acid binds to and modulates the function of proteins other than its intended biological target.[7] These unintended interactions are a major challenge in research for two primary reasons:

  • Toxicity and Side Effects: In a therapeutic context, off-target binding is a leading cause of adverse drug reactions and toxicity, as it can disrupt essential cellular pathways.[11]

For a new compound like MTPC acid, assuming an observed effect is solely due to the intended target without validation is a significant scientific pitfall.

Q2: Since MTPC acid is a novel compound, what are the essential first steps to characterize its selectivity profile?

A2: A multi-pronged approach is necessary, starting broad and progressively focusing on the most likely interactions.

  • In Silico Prediction: Begin by using computational tools to predict potential off-targets based on the chemical structure of MTPC acid. This provides a theoretical list of proteins to prioritize for experimental validation.[12][13]

  • Broad Spectrum Screening: Perform an unbiased screen against a large panel of proteins. Given its structure, a kinase panel screen is a logical starting point. These screens test MTPC acid against hundreds of kinases to identify potential off-target interactions, even at low affinities.[14]

  • Dose-Response Analysis: Always determine the potency of MTPC acid for its intended target (IC50 or EC50) and compare it to its effect on overall cell health (e.g., cytotoxicity via a CC50). A large window between efficacy and toxicity suggests better selectivity. A narrow window is a red flag for significant off-target effects.[10]

Q3: How can I computationally predict potential off-targets for MTPC acid?

A3: Several web-based tools and software platforms can predict off-targets by comparing the structure of MTPC acid to databases of known ligands and their targets. This is often called "target fishing" or "reverse screening." These tools use algorithms based on chemical similarity, pharmacophore matching, or machine learning.[13][15][16]

Tool CategoryExamplesPrinciple
Similarity-Based SEA (Similarity Ensemble Approach), SwissTargetPredictionBased on the principle that structurally similar molecules often bind to similar targets.
Pharmacophore-Based PharmMapper, ZINCPharmerIdentifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) in MTPC acid and searches for proteins with binding sites that match this pharmacophore.
Docking-Based AutoDock, GlideSimulates the binding of MTPC acid to the 3D structures of a library of proteins to predict binding affinity. More computationally intensive.

Note: In silico predictions are theoretical and MUST be validated experimentally.[17]

Q4: What is the difference between direct and indirect off-target effects?

A4: This is a crucial distinction.

  • Direct Off-Target Effect: MTPC acid physically binds to another protein (e.g., "Kinase B") that is not the intended target ("Kinase A") and alters its function.

  • Indirect Off-Target Effect: MTPC acid correctly inhibits its intended target, "Kinase A." However, the inhibition of Kinase A causes a downstream signaling change that unexpectedly activates or inhibits a separate pathway. This is a real biological consequence of on-target action but can still confound results if not anticipated.[18]

The diagram below illustrates this crucial difference.

G cluster_0 On-Target Pathway cluster_1 Off-Target Scenarios MTPC MTPC acid KinaseA Target: Kinase A MTPC->KinaseA Direct Inhibition KinaseB Off-Target: Kinase B MTPC->KinaseB Direct Binding Substrate1 Substrate 1 KinaseA->Substrate1 Effect1 On-Target Effect Substrate1->Effect1 KinaseC Kinase C Substrate1->KinaseC Unexpected Regulation Effect2 Direct Off-Target Effect KinaseB->Effect2 Effect3 Indirect Off-Target Effect KinaseC->Effect3

Caption: Direct vs. Indirect Off-Target Effects.

Troubleshooting Guide: Addressing Common Experimental Issues

Problem 1: "I'm observing significant cell death at concentrations of MTPC acid that are much higher than its IC50 for inhibiting my target. Is this an off-target effect?"

Answer: This is a classic indicator of off-target activity. The "therapeutic window" (the concentration range between target efficacy and general toxicity) is a key measure of a compound's specificity. A narrow window suggests that at concentrations required to fully inhibit your target, MTPC acid is also engaging other proteins that lead to cell death.

Troubleshooting Steps:

  • Confirm Target Engagement at Low Concentrations: Use a sensitive assay (e.g., a phospho-specific Western blot for a kinase target) to confirm that you are inhibiting your intended target at concentrations well below the toxic dose.

  • Perform a Cytotoxicity Assay: Run a dose-response curve using a cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your target activity assay.

  • Compare IC50 (Efficacy) vs. CC50 (Cytotoxicity): A selective compound should have a CC50 that is at least 10-fold (and ideally >100-fold) higher than its IC50.

  • Consider Orthogonal Approaches: Use a different, structurally unrelated inhibitor for your target. If it produces the same phenotype without the toxicity, it strengthens the case that the toxicity of MTPC acid is an off-target effect.

Problem 2: "My results with MTPC acid are reproducible in one cell line (e.g., HEK293) but absent or different in another (e.g., HeLa). What's going on?"

Answer: This discrepancy often points to the cellular context. Cell lines can differ dramatically in their protein expression profiles (proteomes).

Potential Causes & Solutions:

  • Target Expression Levels: The non-responsive cell line may not express your intended target at sufficient levels.

    • Action: Perform a Western blot or qPCR to confirm that your target protein is present in both cell lines at comparable levels.

  • Off-Target Expression Levels: The responsive cell line might uniquely express a sensitive off-target that is responsible for the observed phenotype. The non-responsive cell line may lack this protein.

    • Action: If you have identified likely off-targets from a screening panel, check their expression levels in your cell lines.

  • Differential Pathway Wiring: Even if the target is present, the downstream signaling pathways may be wired differently between cell types, leading to different outcomes upon target inhibition.

G cluster_0 Experimental Workflow Start Observe Inconsistent Results Between Cell Lines CheckTarget Step 1: Validate Target Expression (Western Blot / qPCR) Start->CheckTarget TargetPresent Is Target Present in Both? CheckTarget->TargetPresent CheckOffTarget Step 2: Validate Off-Target Expression TargetPresent->CheckOffTarget Yes Conclusion1 Conclusion: Inconsistency due to lack of target. TargetPresent->Conclusion1 No Conclusion2 Conclusion: Inconsistency likely due to differential off-target expression. CheckOffTarget->Conclusion2 cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat Cells (Vehicle vs. MTPC acid) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Analyze Supernatant (Western Blot) D->E Result Melting Curve Shift Confirms Target Engagement E->Result

Sources

Technical Support Center: Troubleshooting Failed Reactions of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face during your synthetic campaigns.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its reactivity.

PropertyValueSignificance in Reactions
Molecular Formula C₉H₈N₂O₂SProvides the elemental composition.
Molecular Weight 208.24 g/mol Essential for stoichiometric calculations.
Appearance Typically a solidPhysical state at room temperature.
pKa (estimated) ~4-5 for the carboxylic acidInfluences solubility and reactivity under different pH conditions.
Key Structural Features Pyrrole ring, thiazole ring, carboxylic acidThe interplay of these functional groups dictates the molecule's chemical behavior.

The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, while the thiazole ring is generally considered electron-withdrawing, which can modulate the reactivity of the pyrrole nucleus. The carboxylic acid at the 2-position of the pyrrole is a key handle for various coupling reactions but is also prone to decarboxylation under certain conditions.

II. Troubleshooting Common Failed Reactions

This section addresses specific problems you might encounter in a question-and-answer format, providing explanations for the likely causes and step-by-step protocols to resolve these issues.

A. Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this carboxylic acid. However, failures are not uncommon.

Question 1: My amide coupling reaction with this compound and a primary/secondary amine is not proceeding to completion, or I am observing very low yields. I have tried standard coupling agents like EDC/HOBt.

Possible Causes and Solutions:

  • Cause 1: Incomplete Activation of the Carboxylic Acid. Standard coupling agents might not be potent enough, especially if the amine is sterically hindered or electronically deactivated.

    • Solution: Switch to a more powerful coupling agent. Urnium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for challenging couplings.

      Protocol 1: High-Efficiency Amide Coupling using HATU

      • In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP.

      • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

      • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

      • Add the amine (1.0-1.2 eq) to the reaction mixture.

      • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

      • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

  • Cause 2: Low Nucleophilicity of the Amine. Electron-deficient anilines or sterically hindered amines can be poor nucleophiles.

    • Solution 1: Increase the reaction temperature. Gentle heating (40-60 °C) can often overcome the activation energy barrier.

    • Solution 2: Convert the carboxylic acid to the more reactive acid chloride.

      Protocol 2: Amide Coupling via the Acid Chloride

      • Acid Chloride Formation: In an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene. Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added when using oxalyl chloride.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

      • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

      • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.

      • Add the amine (1.0 eq) and a base like triethylamine (Et₃N) or DIPEA (1.2 eq) dropwise.

      • Stir at room temperature and monitor the reaction by TLC or LC-MS.

      • Work-up: Quench with water and perform a standard aqueous work-up. Purify by column chromatography.

  • Cause 3: Side Reaction - Decarboxylation. Pyrrole-2-carboxylic acids are known to undergo decarboxylation, especially under acidic conditions and at elevated temperatures.[2][3] While most amide coupling conditions are not strongly acidic, the use of certain additives or prolonged heating can promote this side reaction.

    • Solution:

      • Avoid high reaction temperatures for extended periods.

      • Use a non-acidic activation method if possible.

      • Ensure the reaction is run under anhydrous conditions, as water can facilitate decarboxylation in the presence of acid.[4]

Question 2: I am observing the formation of an unexpected byproduct with a mass corresponding to the dimer of my starting carboxylic acid.

Possible Cause:

  • Formation of the Symmetric Anhydride. This can occur if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid before the amine is added or if the amine is not sufficiently nucleophilic.

    • Solution:

      • Pre-activation: Fully activate the carboxylic acid with the coupling agent and base before adding the amine.

      • Amine Addition: Ensure the amine is added promptly after the activation step.

      • Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq) to favor the desired amide formation.

B. Esterification Reactions

Question 3: My Fischer esterification of this compound is giving a low yield and a significant amount of a dark, insoluble material.

Possible Causes and Solutions:

  • Cause 1: Pyrrole Ring Instability in Strong Acid. Pyrroles are known to be unstable in strongly acidic conditions, leading to polymerization and the formation of "pyrrole black".

    • Solution 1: Use milder acid catalysts like p-toluenesulfonic acid (TsOH) or an acidic resin (e.g., Amberlyst-15) instead of concentrated sulfuric acid.

    • Solution 2: Avoid high temperatures. Refluxing in the alcohol should be done at the lowest possible temperature that allows for a reasonable reaction rate.

    • Solution 3: Use an alternative, non-acidic esterification method.

      Protocol 3: Mild Esterification using an Alkyl Halide

      • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone.

      • Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).

      • Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq).

      • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).

      • Work-up: Filter off the inorganic salts and concentrate the filtrate. Partition the residue between water and an organic solvent. Wash, dry, and concentrate the organic layer. Purify by column chromatography.

  • Cause 2: Decarboxylation. As with amide coupling, the acidic conditions of Fischer esterification can promote decarboxylation, especially with prolonged heating.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use one of the milder esterification methods described above.

III. Purification Challenges

The polar nature of the pyrrole and thiazole heterocycles, combined with the carboxylic acid or amide functionality, can present significant purification challenges.

Question 4: My product is streaking badly on silica gel chromatography, and I am getting poor separation from polar impurities.

Possible Causes and Solutions:

  • Cause 1: Strong Interaction with Acidic Silica Gel. The basic nitrogen atoms in the pyrrole and thiazole rings can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor resolution.

    • Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

    • Solution 2: Switch to a different stationary phase. Neutral alumina can be a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) is also a powerful technique for polar compounds.

  • Cause 2: High Polarity of the Compound. The compound may be too polar for the chosen eluent system, resulting in it remaining at the baseline.

    • Solution: Increase the polarity of your mobile phase. For normal phase chromatography, this typically means increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

IV. Structural Integrity and Side Reactions

Question 5: I am concerned about the stability of the thiazole ring under my reaction conditions. Are there any potential side reactions I should be aware of?

  • Thiazole Ring Stability: The thiazole ring is generally robust. However, under strongly basic conditions, deprotonation at the C2 position of the thiazole ring can occur, although the methyl group at this position in your molecule makes this less likely.[5] Strong reducing agents can potentially cleave the thiazole ring.[6] In general, under standard amide coupling, esterification, and purification conditions, the thiazole ring is expected to be stable.

V. FAQs

Q1: What are the best solvents for dissolving this compound?

A1: It has moderate to good solubility in polar aprotic solvents like DMF, NMP, and DMSO, and lower solubility in less polar solvents like DCM and THF. For reactions, DMF is often a good choice.

Q2: How can I confirm the identity and purity of my product?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure. The proton NMR should show characteristic signals for the pyrrole and thiazole ring protons, as well as the methyl group.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Q3: Can I perform Suzuki or Ullmann coupling reactions with this molecule?

A3: To perform these cross-coupling reactions, you would typically need to first introduce a halogen (e.g., bromine or iodine) onto the pyrrole ring. The ester or a protected form of the carboxylic acid is usually used in these reactions to avoid interference from the acidic proton. Suzuki coupling of a bromo-substituted derivative with a boronic acid in the presence of a palladium catalyst is a feasible strategy.[7] Similarly, Ullmann condensation with an appropriate coupling partner is also a possibility.[8]

VI. Visualizing Reaction Workflows

Diagram 1: General Amide Coupling Workflow

AmideCoupling Start 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Activate Activate with Coupling Reagent (e.g., HATU, SOCl₂) Start->Activate Anhydrous Solvent + Base (if needed) Couple Couple with Amine (R₁R₂NH) Activate->Couple Product Target Amide Product Couple->Product Purify Purification (Chromatography) Product->Purify

Caption: Workflow for a typical amide coupling reaction.

Diagram 2: Troubleshooting Logic for Failed Amide Coupling

Troubleshooting Start Failed Amide Coupling CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents SideProduct Side Product Formation Start->SideProduct Byproducts Observed CheckReagents->Start Reagents Bad NoReaction No Reaction/ Low Conversion CheckReagents->NoReaction Reagents OK ChangeCouplingAgent Use Stronger Coupling Agent (e.g., HATU) NoReaction->ChangeCouplingAgent Yes IncreaseTemp Increase Temperature (40-60 °C) NoReaction->IncreaseTemp No Anhydride Pre-activate Acid, Use Amine Excess SideProduct->Anhydride Mass = Dimer? Decarboxylation Lower Temperature, Avoid Strong Acid SideProduct->Decarboxylation Mass = -CO₂?

Caption: Decision tree for troubleshooting failed amide couplings.

References

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Helda.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008-06-23.
  • Thiazole. Wikipedia.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. 2026-01-08.
  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. NIH.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxyl
  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC - NIH.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Ullmann Reaction. Organic Chemistry Portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.
  • Venturing beyond the amide coupling for amine–carboxylic acid...
  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. NIH.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. 2009-08-26.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2025-10-16.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2020-08-17.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances (RSC Publishing).
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fix
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. 2021-02-10.
  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal.
  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part II: Applications to the Diagnosis and Prognostic Monitoring of Oral and Systemic Cancers. NIH.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. PubMed Central. 2025-09-28.
  • (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles.
  • Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Deriv
  • Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD)
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI.
  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

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Technisches Support-Center: Untersuchung der Abbauwege von 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler Thema: Ein technischer Leitfaden zur Stabilität und zum Abbau von 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-carbonsäure

Herzlich willkommen in unserem technischen Support-Center. Dieser Leitfaden soll Forschern, die mit 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-carbonsäure arbeiten, bei der Bewältigung von Herausforderungen im Zusammenhang mit der Stabilität und dem Abbau der Verbindung helfen. Wir verstehen, dass unerwartete Ergebnisse die Forschung verzögern können. Daher haben wir diesen Leitfaden im Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, auf die Sie während Ihrer Experimente stoßen könnten. Unsere Ratschläge basieren auf etablierten chemischen Prinzipien der Thiazol- und Pyrrol-Ringe, um Ihnen fundierte Einblicke und umsetzbare Lösungen zu bieten.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

FAQ 1: Meine Probenkonzentration nimmt während der Lagerung ab. Was sind die allgemeinen Stabilitätsbedenken?

Antwort: Ein Konzentrationsverlust bei der Lagerung deutet auf eine inhärente Instabilität unter den gewählten Bedingungen hin. Für eine Molekülstruktur, die sowohl einen Pyrrol-2-carbonsäure- als auch einen Thiazolring enthält, sind mehrere Faktoren zu berücksichtigen.

  • Kausale Analyse:

    • Hydrolytische Instabilität: Pyrrolcarbonsäuren können einer säurekatalysierten Decarboxylierung unterliegen. Theoretische Studien, wie die DFT-Untersuchung zur Decarboxylierung von Pyrrol-2-carbonsäure, zeigen, dass die Anwesenheit von Wasser und einem Proton (H₃O⁺) die Energiebarriere für die Spaltung der C-C-Bindung zwischen dem Pyrrolring und der Carboxylgruppe erheblich senken kann.[1] Freie Pyrrolsäuren haben sich in sauren Umgebungen (pH 2,0) als hydrolytisch instabil erwiesen.[2][3]

    • Oxidation: Thiazolringe können anfällig für oxidative Angriffe sein, insbesondere durch reaktive Sauerstoffspezies (ROS).

  • Leitfaden zur Fehlerbehebung und Protokollempfehlungen:

    • pH-Kontrolle: Puffern Sie Ihre Lösungen auf einen neutralen pH-Wert (6,5-7,5), um die säurekatalysierte Decarboxylierung zu minimieren. Vermeiden Sie stark saure Bedingungen bei der Lagerung.

    • Temperaturkontrolle: Lagern Sie Stammlösungen und verdünnte Proben bei ≤ -20 °C, vorzugsweise bei -80 °C, um die thermische und hydrolytische Abbaurate zu verlangsamen.

    • Sauerstoffausschluss: Für die Langzeitlagerung sollten Sie Lösungen mit einem inerten Gas (Argon oder Stickstoff) spülen, bevor Sie sie verschließen und einfrieren.

    • Lösungsmittelauswahl: Verwenden Sie aprotische, hochreine Lösungsmittel wie DMSO oder DMF für Stammlösungen, um die Beteiligung von Wasser an hydrolytischen Prozessen zu reduzieren.

FAQ 2: Ich beobachte einen schnellen Abbau, wenn ich bei Raumlicht arbeite oder einen UV-Detektor verwende. Was ist die Ursache?

Antwort: Ein schneller Abbau unter Lichteinwirkung ist ein klassisches Anzeichen für Photodegradation. Sowohl Thiazol- als auch Pyrrol-Ringe sind aromatische Heterocyclen, die UV-Licht absorbieren können, was zu photochemischen Reaktionen führen kann.

  • Kausale Analyse:

    • Photochemische Decarboxylierung: Studien zur UV-induzierten Photolyse von 2-Aminothiazol-4-carbonsäure haben gezeigt, dass der erste Schritt des Abbaus eine Decarboxylierung ist, bei der CO₂ freigesetzt wird.[4][5] Auf diesen initialen Schritt folgt oft eine weitere Zersetzung des verbleibenden heterozyklischen Rings.

    • Photooxidation: Die Bestrahlung kann zur Bildung von Singulett-Sauerstoff führen. Pharmazeutische Verbindungen, die Thiazolringe enthalten, haben gezeigt, dass sie über eine [4+2]-Diels-Alder-Cycloaddition mit Singulett-Sauerstoff reagieren, was zu instabilen Endoperoxiden führt, die sich zu Spaltungsprodukten umlagern.[6]

  • Leitfaden zur Fehlerbehebung und Protokollempfehlungen:

    • Lichtschutz: Führen Sie alle Experimente unter Verwendung von bernsteinfarbenen Glasgefäßen oder mit Aluminiumfolie umwickelten Behältern durch. Arbeiten Sie in einem Bereich mit minimaler direkter Lichteinstrahlung.

    • Analytische Überlegungen: Wenn Sie HPLC verwenden, minimieren Sie die Verweilzeit der Probe im Autosampler. Wenn der Abbau im UV-Detektor selbst ein Problem darstellt, erwägen Sie die Verwendung der längst möglichen Wellenlänge, bei der die Verbindung noch eine ausreichende Absorption aufweist, oder wechseln Sie zu einer nicht-destruktiven Nachweismethode wie der Massenspektrometrie (LC-MS), falls verfügbar.

    • Protokoll zur Photostabilitätsprüfung: Führen Sie eine kontrollierte Photostabilitätsstudie durch (siehe Protokoll 1 unten), um die Abbaurate und die Produkte unter standardisierten Lichtbedingungen (z. B. ICH Q1B-Richtlinien) zu quantifizieren.

FAQ 3: Meine Abbauraten sind stark pH-abhängig. Welcher Mechanismus ist wahrscheinlich?

Antwort: Eine starke pH-Abhängigkeit deutet auf spezifische säure- oder basenkatalysierte Abbaumechanismen hin, die Protonen (H⁺) oder Hydroxidionen (OH⁻) beinhalten.

  • Kausale Analyse:

    • Säurekatalyse (pH < 5): Wie in FAQ 1 erwähnt, ist der wahrscheinlichste Weg die protonenkatalysierte Decarboxylierung des Pyrrol-2-carbonsäure-Anteils.[1] Der Mechanismus beinhaltet die Protonierung des Carboxylsauerstoffs, gefolgt von einem nukleophilen Angriff von Wasser und anschließender C-C-Bindungsspaltung.

    • Basenkatalyse (pH > 9): Obwohl die Carbonsäure unter basischen Bedingungen deprotoniert und stabilisiert wird, kann der Thiazolring anfällig für einen nukleophilen Angriff durch Hydroxidionen werden, was möglicherweise zu einer Ringöffnung führt. Dies ist zwar im Allgemeinen weniger verbreitet als die säurekatalysierte Decarboxylierung, sollte aber nicht ausgeschlossen werden.

  • Leitfaden zur Fehlerbehebung und Protokollempfehlungen:

    • pH-Stabilitätsprofil: Führen Sie eine umfassende pH-Stabilitätsstudie durch, indem Sie die Verbindung in einer Reihe von Puffern (z. B. von pH 2 bis pH 12) bei einer konstanten Temperatur inkubieren.

    • Kinetische Analyse: Analysieren Sie die Abbauraten bei jedem pH-Wert, um ein pH-Raten-Profil zu erstellen. Dies hilft bei der Identifizierung des pH-Werts der maximalen Stabilität, der für die Formulierung und Lagerung entscheidend ist.

    • Produktidentifikation: Verwenden Sie LC-MS/MS, um die bei sauren und basischen Bedingungen gebildeten Abbauprodukte zu identifizieren. Die Identifizierung eines decarboxylierten Produkts bei niedrigem pH-Wert wäre ein starker Beweis für den vorgeschlagenen Mechanismus.

Vorgeschlagene Abbauwege

Basierend auf der verfügbaren Literatur schlagen wir die folgenden primären Abbauwege vor, die bei Ihren Untersuchungen als Hypothesen dienen können.

Photodegradation_Pathway Abb. 1: Hypothetischer Photolyseweg Parent 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-carbonsäure Decarboxylated 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrol (Instabiles Zwischenprodukt) Parent->Decarboxylated hν (UV-Licht) -CO₂ CO2 CO₂ Parent->CO2 Rearrangement Photo-oxidative Umlagerungsprodukte (via Endoperoxid) Parent->Rearrangement hν, ¹O₂ RingOpening Thiazolring-Öffnungsprodukte Decarboxylated->RingOpening

Bildunterschrift: Hypothetischer Photolyseweg.

Acid_Catalyzed_Decarboxylation Abb. 2: Säurekatalysierte Decarboxylierung cluster_0 Schritt 1: Protonierung & Hydratation cluster_1 Schritt 2: C-C-Bindungsspaltung Parent Ausgangsverbindung (Carbonsäure) Hydrated Hydratisiertes Zwischenprodukt Parent->Hydrated + H₂O, H⁺ Decarboxylated Decarboxyliertes Pyrrol Hydrated->Decarboxylated CarbonicAcid Protonierte Kohlensäure Hydrated->CarbonicAcid CO2 CO₂ CarbonicAcid->CO2 - H₂O, - H⁺

Bildunterschrift: Säurekatalysierte Decarboxylierung.

Zusammenfassung der erwarteten Abbaubedingungen

Diese Tabelle fasst die wahrscheinlichen Ergebnisse von Belastungstests zusammen, die auf den chemischen Eigenschaften der Pyrrol- und Thiazol-Ringe basieren.

BedingungErwartetes ErgebnisPrimärer AbbauwegWichtige potenzielle Abbauprodukte
Saure Hydrolyse (z. B. 0,1 M HCl) Schneller AbbauSäurekatalysierte Decarboxylierung4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrol, CO₂
Basische Hydrolyse (z. B. 0,1 M NaOH) Langsamer bis mäßiger AbbauNukleophiler Angriff auf den ThiazolringProdukte der Ringöffnung
Oxidativ (z. B. 3 % H₂O₂) Mäßiger bis schneller AbbauOxidation des Thiazol- oder PyrrolringsOxidierte Derivate (z. B. N-Oxide, Sulfoxide)
Photolytisch (UV/Vis-Licht) Sehr schneller AbbauPhotochemische Decarboxylierung, Photooxidation4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrol, Umlagerungsprodukte[6]
Thermisch (z. B. >60 °C in Lösung) Langsamer AbbauBeschleunigung der Hydrolyse/DecarboxylierungÄhnlich wie bei saurer Hydrolyse, aber langsamer

Wichtige experimentelle Protokolle

Protokoll 1: Durchführung einer Zwangabbau-Studie (Belastungstests)

Dieses Protokoll beschreibt, wie die Stabilität der Verbindung unter verschiedenen Stressbedingungen bewertet wird, was für die Identifizierung potenzieller Abbauprodukte und -wege entscheidend ist.

  • Vorbereitung der Proben:

    • Bereiten Sie eine Stammlösung der Verbindung in einem geeigneten Lösungsmittel (z. B. Acetonitril oder Methanol) mit einer Konzentration von ~1 mg/ml vor.

    • Für jede Bedingung verdünnen Sie die Stammlösung auf eine Endkonzentration von ~100 µg/ml in dem entsprechenden Stressmedium.

  • Stressbedingungen:

    • Saure Hydrolyse: Mischen Sie die Probenlösung mit 0,1 M HCl. Bei Raumtemperatur und bei 60 °C inkubieren.

    • Basische Hydrolyse: Mischen Sie die Probenlösung mit 0,1 M NaOH. Bei Raumtemperatur inkubieren.

    • Neutrale Hydrolyse: Mischen Sie die Probenlösung mit Wasser in pharmazeutischer Qualität. Bei 60 °C inkubieren.

    • Oxidativer Abbau: Mischen Sie die Probenlösung mit 3 % H₂O₂. Bei Raumtemperatur im Dunkeln inkubieren.

    • Photolytischer Abbau: Setzen Sie die Probenlösung (in einem photostabilen Behälter, z. B. Quarz) einer Lichtquelle aus, die UV- und sichtbares Licht emittiert (Option 1B der ICH-Richtlinien). Führen Sie eine Dunkelkontrolle parallel durch.

  • Probenahme und Analyse:

    • Entnehmen Sie zu festgelegten Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Aliquots.

    • Neutralisieren Sie die sauren und basischen Proben sofort mit einer äquimolaren Menge an Base bzw. Säure.

    • Analysieren Sie alle Proben mittels einer stabilitätsanzeigenden HPLC-Methode (siehe Protokoll 2).

Protokoll 2: Stabilitätsanzeigende HPLC-Methode

Eine stabilitätsanzeigende Methode ist eine, die die Ausgangsverbindung von all ihren signifikanten Abbauprodukten trennen kann.

  • Säulenauswahl: Beginnen Sie mit einer C18-Säule mit Umkehrphase (z. B. 150 mm x 4,6 mm, 3,5 µm Partikelgröße), da diese für Moleküle mit mittlerer Polarität gut geeignet ist.

  • Mobile Phase:

    • Phase A: 0,1 % Ameisensäure oder Trifluoressigsäure in Wasser. Diese sauren Bedingungen verbessern oft die Peakform für heterozyklische Verbindungen und sind mit der Massenspektrometrie kompatibel.

    • Phase B: 0,1 % Ameisensäure in Acetonitril.

  • Gradientenelution:

    • Entwickeln Sie eine Gradientenmethode, um eine gute Trennung sicherzustellen. Ein typischer Startgradient könnte sein:

      • 0-2 min: 5 % B

      • 2-20 min: Rampe auf 95 % B

      • 20-25 min: Halten bei 95 % B

      • 25-26 min: Zurück zu 5 % B

      • 26-30 min: Äquilibrierung bei 5 % B

    • Optimieren Sie den Gradienten basierend auf den Ergebnissen der Zwangabbau-Proben.

  • Detektion:

    • Verwenden Sie einen Photodiodenarray-Detektor (PDA), um die UV-Spektren aller Peaks zu erfassen. Dies hilft bei der Peakverfolgung und der Beurteilung der Peakhomogenität.

    • Koppeln Sie die HPLC idealerweise mit einem Massenspektrometer (LC-MS), um die Massen der Abbauprodukte zu bestimmen und ihre Identifizierung zu erleichtern.[7]

Referenzen

  • Alneyadi, A. H., & Ashraf, S. S. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 22(11), 5678. [Link]

  • Alneyadi, A. H., & Ashraf, S. S. (2016). Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. Chemical Engineering Journal, 303, 63-70. [Link]

  • Request PDF for "Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study". ResearchGate. [Link]

  • Szymańska, I. H., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(18), 6674. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. [Link]

  • Szymańska, I. H., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. [Link]

  • Tsvetanova, E., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Biomedicines, 11(12), 3265. [Link]

  • Tsvetanova, E., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Wang, Y., et al. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 981, 62-69. [Link]

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Technical Support Center: Cell Permeability Optimization of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the cell permeability of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid and its analogs. Our goal is to provide a comprehensive, experience-driven resource that moves beyond simple protocols to address the nuanced challenges you may encounter. We will explore the "why" behind experimental choices, offer detailed troubleshooting, and present logical workflows to guide your optimization strategy.

Part 1: Frequently Asked Questions (FAQs) - Your Starting Point

This section addresses the most common initial questions regarding the permeability challenges of your compound.

Question 1: Why is the cell permeability of this compound expected to be low?

Answer: The primary structural feature limiting the permeability of your compound is the carboxylic acid moiety . At physiological pH (~7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate ion. This charge significantly increases the molecule's polarity and makes it energetically unfavorable to pass through the lipophilic (fat-loving) core of the cell membrane via passive diffusion.[1] Many compounds with charged groups exhibit lower permeability compared to their neutral counterparts.[1]

Application Scientist's Insight: Think of the cell membrane as an oily barrier. Charged molecules prefer to stay in the aqueous (water-based) environment on either side of the membrane rather than entering the oily interior. While the rest of your molecule's scaffold (the thiazole and pyrrole rings) has some lipophilic character, the influence of a single, permanent charge from the carboxylate is often enough to keep the compound from crossing effectively.

Question 2: What are the essential first experiments to quantitatively measure the permeability of my compound?

Answer: A two-tiered approach is recommended to build a comprehensive permeability profile:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][3] It exclusively measures passive diffusion and is an excellent, cost-effective first screen to understand the baseline lipophilicity-driven transport potential of your molecule.[3]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][5] This assay is more complex but provides richer data. It not only measures passive diffusion but also identifies the potential involvement of active transport mechanisms, such as efflux pumps, which can actively remove your compound from the cell.[4][5]

Application Scientist's Insight: We strongly advise running these assays in parallel. The relationship between the PAMPA and Caco-2 results is a powerful diagnostic tool.[3] For example, if your compound shows moderate permeability in PAMPA but very low permeability in the Caco-2 assay, it's a strong indicator that the compound is being actively removed from the Caco-2 cells by efflux transporters.[3] This insight is critical and will fundamentally shape your optimization strategy.

Question 3: What are the principal strategies to improve the cell permeability of a carboxylic acid-containing compound?

Answer: The most widely adopted and successful strategy is the prodrug approach .[6][7][8][9] This involves temporarily masking the polar carboxylic acid group with a lipophilic, cleavable moiety (a "promoiey").[6][9][10] The most common modification is converting the carboxylic acid to an ester.[6][10] This neutralizes the charge, increases lipophilicity, and allows the molecule to more easily diffuse across the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the promoiety to release the active parent drug.[10]

Application Scientist's Insight: The choice of the ester promoiety is a critical decision. A simple methyl or ethyl ester might be a good starting point, but you must balance two competing factors: chemical stability in the gut and rapid cleavage inside the cell. More complex esters, like acyloxymethyl or pivaloyloxymethyl (POM) esters, are often used to fine-tune this balance.[11] The ideal prodrug should be stable enough to be absorbed but labile enough to release the active compound efficiently at the target site.[11]

Part 2: Initial Permeability Assessment - Troubleshooting & Protocols

Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is your first-line tool for assessing passive permeability. It is a high-throughput, cost-effective method to rank compounds based on their ability to cross a lipid barrier.[3][12]

  • Question: My compound has poor aqueous solubility and is precipitating in the donor well. How does this affect my results and what can I do?

    • Answer: Precipitation in the donor well will lead to an artificially low calculated permeability value (Papp), as only the dissolved compound is available to permeate the membrane. You can address this by either reducing the starting concentration of your compound or by incorporating a low percentage of a cosolvent like DMSO (e.g., 1-5%) in your buffer.[12] Always ensure the same concentration of cosolvent is used in your control wells.

  • Question: The mass balance/recovery for my compound is very low (<70%). What does this mean?

    • Answer: Low recovery indicates that your compound is binding to the assay plates (non-specific binding) or is retained within the artificial lipid membrane itself. This is common for highly lipophilic compounds. While the calculated Papp value may still be useful for ranking, it's crucial to note the low recovery. Using low-binding plates can sometimes mitigate this issue.

  • Question: How do I interpret the apparent permeability (Papp) values?

    • Answer: Papp values are typically categorized to predict in vivo absorption. The following table provides a general guideline.

Papp (x 10⁻⁶ cm/s) Permeability Classification Predicted In Vivo Absorption
> 10High> 80%
1 - 10Medium20% - 80%
< 1Low< 20%
(Classification thresholds can vary slightly between labs; establish internal consistency with benchmark compounds.)
  • Prepare Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane. Sonicate until fully dissolved.

  • Prepare Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate (e.g., Millipore MultiScreen-IP, PVDF membrane). Allow the lipid to impregnate the membrane for 5 minutes.[12]

  • Prepare Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.

  • Prepare Test Compounds: Prepare your test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) at a final concentration of 100 µM in PBS from a DMSO stock. The final DMSO concentration should not exceed 1%.

  • Start Assay: Add 150 µL of your test compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours in a sealed, humidified chamber to prevent evaporation.[2][3]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp).

    Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    Where:

    • C_A = Compound concentration in the acceptor well

    • C_eq = Equilibrium concentration = [(C_D * V_D) + (C_A * V_A)] / (V_D + V_A)

    • V_D = Volume of donor well (cm³)

    • V_A = Volume of acceptor well (cm³)

    • Area = Membrane surface area (cm²)

    • Time = Incubation time (seconds)

Guide 2: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal absorption.[4] It uses human colon adenocarcinoma cells that differentiate into a polarized monolayer of enterocytes, expressing tight junctions and active transporters like P-glycoprotein (P-gp).[5]

  • Question: My pre-experiment Transepithelial Electrical Resistance (TEER) values are below the acceptable range (e.g., <300 Ω·cm²). What should I do?

    • Answer: Do not proceed with the experiment. Low TEER values indicate that the cell monolayer has not formed a tight, confluent barrier.[5] This could be due to issues with cell seeding density, contamination, or improper differentiation time (typically 21 days). Review your cell culture technique and allow the cells more time to differentiate if necessary. Using a paracellular marker like Lucifer Yellow can also validate monolayer integrity.[5]

  • Question: How do I definitively determine if my compound is a substrate of an efflux transporter?

    • Answer: The gold-standard method is to measure bidirectional transport. You will measure permeability from the apical (A) to the basolateral (B) side (A→B), which simulates absorption, and from the basolateral to the apical side (B→A), which simulates efflux.[13] The Efflux Ratio (ER) is calculated as the ratio of Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator that your compound is actively effluxed.[5] To confirm which transporter is involved, you can run the assay in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms its role.[5]

  • Question: My compound recovery is low in the Caco-2 assay. What are the potential causes beyond non-specific binding?

    • Answer: Unlike PAMPA, low recovery in a Caco-2 assay can also be due to cellular metabolism. The cells contain metabolic enzymes that might be degrading your compound. To investigate this, you can analyze cell lysates at the end of the experiment to look for metabolites or a decrease in the parent compound.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts (e.g., 12-well format) and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your laboratory's established threshold (e.g., >300 Ω·cm²).

  • Prepare Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES. Adjust the pH of the apical buffer to 6.5 and the basolateral buffer to 7.4 to mimic the physiological pH gradient of the intestine.[14]

  • Prepare Dosing Solutions: Prepare your test compound at the desired concentration (e.g., 10 µM) in the appropriate transport buffer. Also, prepare solutions for control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a known P-gp substrate).

  • A→B Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of the dosing solution to the apical (A) side and 1.5 mL of fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh buffer.

  • B→A Permeability:

    • In a separate set of wells, add 1.5 mL of the dosing solution to the basolateral (B) side and 0.5 mL of fresh buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Quantification & Calculation: Analyze the concentration of the compound in all samples via LC-MS/MS. Calculate the Papp for both directions. The Efflux Ratio (ER) is Papp(B→A) / Papp(A→B).

Part 3: Permeability Optimization Strategies - Concepts & Workflows

Guide 3: The Prodrug Strategy for Carboxylic Acids

Masking the carboxylic acid as an ester is a clinically validated strategy to enhance oral absorption.[6][7][9] The key is to create a derivative that is lipophilic enough to cross the gut wall but can be efficiently converted back to the active acid form in the body.

  • Question: What are the characteristics of an ideal ester prodrug?

    • Answer: An ideal ester prodrug should exhibit several key properties: 1) No or weak pharmacological activity itself, 2) Good chemical stability at the pH range found in the gut, 3) Sufficient aqueous solubility to dissolve, 4) High transcellular absorption, 5) Resistance to premature hydrolysis by luminal or gut wall enzymes during absorption, and 6) Rapid and complete conversion to the active carboxylic acid in systemic circulation or the target tissue.[6][9]

  • Question: How do I select the right ester promoiety?

    • Answer: The selection involves a trade-off between stability and lability.

      • Simple Alkyl Esters (Methyl, Ethyl): These are easy to synthesize and are a good starting point. They increase lipophilicity but can sometimes be too stable, leading to slow conversion and low systemic exposure of the active drug.

      • Labile Esters (Acyloxyalkyl, Carbonate): These are designed for more rapid enzymatic cleavage. For example, a pivaloyloxymethyl (POM) ester is cleaved by esterases to release the active drug, formaldehyde, and pivalic acid. While effective, the toxicity of the released promoiety must always be considered.[11]

G cluster_start Initial Compound Data cluster_strategy Prodrug Synthesis & Evaluation cluster_outcome Decision Point cluster_end Next Steps Start Start Synth Synthesize a small library of ester prodrugs Start->Synth Esters Simple Esters Methyl, Ethyl, Isopropyl Labile Esters Acyloxymethyl, POM, POC Synth->Esters Eval Evaluate Prodrugs: 1. Chemical Stability (pH 1.2, 6.8) 2. Plasma/Liver Microsome Stability 3. Caco-2 Permeability Esters->Eval Decision Does any prodrug show High Permeability (Caco-2) AND Acceptable Stability Profile? Eval->Decision Success Advance lead prodrug to in vivo PK studies Decision->Success Yes Failure Synthesize new prodrugs OR Re-evaluate core scaffold Decision->Failure No

Caption: Workflow for selecting and validating an ester prodrug strategy.

Guide 4: Investigating and Overcoming Efflux

If your Caco-2 data shows a high efflux ratio (ER > 2), your compound is being actively pumped out of the intestinal cells, which is a major barrier to oral absorption. The primary efflux transporters of concern are P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[13]

  • Question: My compound is an efflux substrate. Can a prodrug strategy still work?

    • Answer: Yes, and it's often a very effective strategy. Efflux transporters recognize specific structural features on their substrates. By masking the carboxylic acid with an ester promoiety, you can significantly alter the molecule's structure, potentially disrupting the key interactions required for transporter recognition. The resulting prodrug may no longer be a substrate and can enter the cell unimpeded.

  • Question: Besides a prodrug approach, what other options exist for overcoming efflux?

    • Answer:

      • Scaffold Modification: Make targeted structural changes to the core of the molecule to remove the chemical features recognized by the transporter. This requires a deeper understanding of the structure-activity relationship for both the target and the transporter.

      • Co-dosing with an Inhibitor: In some cases, a drug can be co-administered with a compound that inhibits the efflux transporter. However, this approach is complex due to the potential for drug-drug interactions, as these transporters handle many different substances. This is generally less desirable than designing a molecule that avoids efflux altogether.

// External nodes Lumen [label="Intestinal Lumen\n(Apical Side)"]; Blood [label="Bloodstream\n(Basolateral Side)"];

// Edges Lumen -> Drug_in [label="Absorption\nAttempt", color="#34A853"]; Drug_out -> Lumen [color="#EA4335"]; Drug_in -> Blood [label="Successful\nPermeation\n(Goal)", style=dashed, color="#34A853", constraint=false];

// Ranks {rank=same; Lumen; Blood;} {rank=same; Drug_in; Pgp; Drug_out;} }

Caption: P-gp uses ATP to pump drugs from inside the cell back into the intestinal lumen.

Part 4: Data Interpretation & Decision Making

Your combined data from PAMPA and Caco-2 assays will guide your next steps. Use the table below to diagnose the primary permeability barrier.

PAMPA Result Caco-2 A→B Result Efflux Ratio (ER) Primary Barrier & Recommended Action
LowLow< 2Poor Passive Permeability: The compound is too polar/not lipophilic enough. Action: Prioritize a prodrug strategy to increase lipophilicity.
High / MediumLow> 2Active Efflux: The compound can cross a lipid membrane but is being actively removed by transporters. Action: A prodrug strategy is highly recommended to evade transporter recognition.
HighHigh< 2Good Permeability: The compound is not limited by permeability. Action: No optimization is needed for permeability. Proceed with other lead optimization activities.
LowHighN/AActive Uptake: This is a rare but favorable scenario where an uptake transporter is helping the compound cross the membrane. Action: Confirm with specific uptake transporter assays.

G Start Start with Initial Permeability Data (PAMPA & Caco-2) CheckPampa Is PAMPA Papp High (>10)? Start->CheckPampa CheckCaco Is Caco-2 A->B Papp High? CheckPampa->CheckCaco Yes BarrierPassive Primary Barrier: Poor Passive Permeability CheckPampa->BarrierPassive No CheckEfflux Is Efflux Ratio (ER) > 2? CheckCaco->CheckEfflux No End Permeability is NOT a limiting factor. Proceed. CheckCaco->End Yes BarrierEfflux Primary Barrier: Active Efflux CheckEfflux->BarrierEfflux Yes CheckEfflux->BarrierPassive No ActionProdrug Action: Initiate Prodrug Strategy BarrierEfflux->ActionProdrug BarrierPassive->ActionProdrug

Caption: A logical decision tree to determine the next steps based on initial permeability data.

References

  • Stepleton, T., et al. (2017). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Available at: [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Semantic Scholar. Available at: [Link]

  • Wollman, A. J., et al. (2020). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases. Available at: [Link]

  • Gil-ad, I., et al. (2021). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics. Available at: [Link]

  • Wollman, A. J., et al. (2020). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases. Available at: [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. Available at: [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. Available at: [Link]

  • Chen, C., et al. (2021). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. Available at: [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Wang, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]

  • Mehellou, Y., et al. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Medicinal Chemistry. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Di, L., & Kerns, E. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available at: [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available at: [Link]

  • University of Zurich. (2009). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry. Available at: [Link]

  • McHenry, K. (n.d.). This compound. McHenry. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. Available at: [Link]

  • PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

  • AA Blocks. (n.d.). 2248291-73-6 | 4-methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole-5-carboxylic acid. AA Blocks. Available at: [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link]

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addressing cytotoxicity of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing and Interpreting Cytotoxicity in Preclinical Assays

Welcome to the technical support guide for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 871547-64-7)[1]. As Senior Application Scientists, we've designed this resource for drug development professionals and researchers encountering challenges with cytotoxicity in their in vitro assays. This guide moves beyond simple protocols to provide a framework for critical thinking, troubleshooting, and accurate data interpretation.

Molecules containing thiazole and pyrrole rings are known to be biologically active, with many derivatives exhibiting significant cytotoxic and anti-proliferative properties by design[2][3]. Thiazole-containing compounds, in particular, have been investigated for their potential to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways in cancer cells[4][5]. Therefore, observing a cytotoxic effect with this class of molecule is not unexpected. The critical challenge lies in distinguishing true, target-mediated cytotoxicity from experimental artifacts and off-target effects.

This guide will help you navigate these complexities, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My assay shows high cytotoxicity with this compound, even at low concentrations. Is this expected?

A: It is plausible. The thiazole ring is a common feature in compounds designed for biological activity, and cytotoxicity is a known characteristic of many thiazole derivatives[2][4]. These compounds can act through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest[5][6]. However, "high" cytotoxicity, especially at very low concentrations, warrants a systematic investigation to rule out artifacts. The first steps should always be to verify compound solubility and rule out direct interference with your assay chemistry.

Q2: What are the most common reasons for false-positive cytotoxicity results with this type of compound?

A: The most common culprits are poor aqueous solubility and direct assay interference.

  • Solubility Issues: Many organic compounds have limited solubility in aqueous cell culture media. If the compound precipitates, it can cause several problems: light scattering that interferes with absorbance-based readouts (like the MTT assay), physical stress on cells, and inaccurate compound concentration[7][8].

  • Assay Interference: The compound may directly interact with assay reagents. For example, it could chemically reduce a tetrazolium salt (e.g., MTT, MTS) in the absence of cellular activity or quench a fluorescent signal, leading to a misinterpretation of cell viability[9][10].

Q3: I am seeing different IC50 values for cytotoxicity when I use an MTT assay versus a membrane integrity assay (like LDH release or a fluorescent dye). Why is that?

A: This is an excellent observation and highlights the importance of using orthogonal assays. Different assays measure different cellular events associated with death.

  • Metabolic Assays (e.g., MTT, MTS, resazurin): These measure mitochondrial reductase activity, which is an indicator of metabolic health[11]. A compound could inhibit mitochondrial function without immediately compromising the cell membrane, leading to a potent result in an MTT assay.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue, CellTox™ Green): These measure the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis[12][13]. A discrepancy in IC50 values suggests a specific mechanism of action. For instance, a much lower IC50 in the MTT assay could indicate that the compound's primary effect is on cellular metabolism or mitochondrial function.

Troubleshooting Guide 1: High or Unexpected Cytotoxicity

You've performed an initial screen and the results show potent cytotoxicity. Before proceeding to mechanistic studies, it is crucial to validate this observation. Follow this systematic workflow to diagnose the issue.

D cluster_0 cluster_1 Phase 1: Compound & Vehicle Validation cluster_2 Phase 2: Assay Interference Check cluster_3 Phase 3: Biological Validation cluster_4 A Observation: High Cytotoxicity Detected B 1. Check Compound Solubility Is the compound fully dissolved in media at the highest concentration tested? A->B C ACTION: - Visually inspect for precipitate. - Measure turbidity. - See Protocol 1. B->C No D 2. Test Vehicle Control Does the DMSO (or other solvent) vehicle alone show toxicity at the equivalent concentration? B->D Yes C->D E ACTION: - Run full vehicle titration. - Ensure final DMSO % is non-toxic (typically <0.5%). D->E Yes F 3. Perform Cell-Free Assay Does the compound interact directly with assay reagents? D->F No E->F G ACTION: - Add compound to media with assay reagents (no cells). - See Protocol 2. F->G Yes H 4. Run Orthogonal Assay Does a different cytotoxicity assay confirm the result? F->H No G->H I ACTION: - Use an assay with a different endpoint (e.g., membrane integrity). - See Table 1 & Protocol 3. H->I No J Conclusion: Cytotoxicity is likely a true biological effect. Proceed with mechanistic studies. H->J Yes I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Troubleshooting Guide 2: Discrepant Results Between Assays

Observing different results between, for example, a metabolic assay and a membrane integrity assay is common and provides valuable mechanistic clues. This table summarizes common assays and their potential for interactions.

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredPotential for Interference by Thiazole-Class Compounds
MTT / MTS Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.Metabolic Activity / Cell ViabilityHigh: The compound may be a reducing agent, directly converting the salt and causing a false "viable" signal, or it may inhibit dehydrogenases, causing a false "toxic" signal.
LDH Release Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon loss of membrane integrity.Membrane Integrity (Necrosis)Low: Interference is less common but the compound could potentially inhibit the LDH enzyme activity itself, masking toxicity.
ATP Quantification Measures the amount of ATP present, which correlates with the number of viable, metabolically active cells.[14]Cell Viability / ProliferationModerate: The compound could interfere with the luciferase enzyme used in the assay or directly impact cellular ATP production pathways.
Impermeable DNA Dyes Dyes like Propidium Iodide or CellTox™ Green are excluded by intact membranes of live cells but enter dead cells and fluoresce upon binding to DNA.[12]Membrane Integrity (Cell Death)Moderate: Highly colored or fluorescent compounds can cause spectral overlap. DNA intercalating compounds could compete with the dye.[12]
Caspase Activity Measures the activity of caspases (e.g., Caspase-3/7), key proteases activated during apoptosis, using a luminogenic or fluorogenic substrate.[15][16]Apoptosis InductionLow: Direct interference is rare, but compound fluorescence could be an issue in fluorescent-based readouts.
Protocols for Core Troubleshooting
Protocol 1: Assessing Compound Solubility in Cell Culture Media

Objective: To determine if the compound is precipitating in the assay medium at the concentrations being tested.

Methodology:

  • Preparation: Prepare the highest concentration of this compound to be used in your assay in the exact same cell culture medium (including serum). Prepare a "vehicle only" control.

  • Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours).

  • Visual Inspection (Macroscopic): Hold the plate or tube against a dark background and look for visible cloudiness, particulates, or film.

  • Visual Inspection (Microscopic): Pipette a small volume (10-20 µL) of the compound-media mixture onto a microscope slide and cover with a coverslip. Using a standard bright-field microscope at 10x or 20x magnification, look for crystalline structures or amorphous precipitates that are distinct from normal media components.

  • (Optional) Quantitative Measurement: For a more rigorous assessment, measure the absorbance of the solution at a high wavelength (e.g., 600-700 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.

Causality Note: Compound precipitation can artificially inflate cytotoxicity readings by causing physical stress to cells or by interfering with optical-based assays[8]. Confirming solubility is a mandatory first step.

Protocol 2: Cell-Free Assay Interference Check (Example for MTT)

Objective: To determine if the compound directly reacts with the MTT reagent.

Methodology:

  • Plate Setup: In a 96-well plate, add the same volume of complete cell culture medium (with serum, without cells) to several wells.

  • Compound Addition: Add your compound across a range of concentrations to the wells. Include "vehicle only" and "media only" controls.

  • Reagent Addition: Add the MTT reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours) at 37°C.

  • Solubilization & Readout: Add the solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

Interpretation: If the absorbance in wells containing the compound is significantly higher than in the vehicle control wells, it indicates a direct chemical reduction of the MTT reagent, which would produce a false-positive signal for cell viability in a cellular context.

Protocol 3: Orthogonal Validation with a Membrane Integrity Assay

Objective: To confirm a cytotoxic result using an assay that measures a different cell death mechanism.

Methodology:

  • Assay Selection: Choose a commercially available assay that measures loss of membrane integrity, such as one based on LDH release or an impermeable DNA-binding dye (e.g., CellTox™ Green).

  • Experimental Setup: Repeat your cytotoxicity experiment with the same cell type, seeding density, and compound concentrations.

  • Assay Performance: Run the new assay in parallel with your original assay if possible, or as a separate confirmatory experiment. Follow the manufacturer's protocol precisely.

  • Data Comparison: Plot the dose-response curves for both assays and compare the calculated IC50 values.

Interpretation: If both assays show a similar dose-dependent increase in cytotoxicity, you can have high confidence that the compound is inducing cell death. If the results are discrepant, it points towards a specific mechanism (e.g., metabolic toxicity without immediate membrane rupture), as discussed in the FAQ section.

Potential Mechanisms of Thiazole-Induced Cytotoxicity

If you have confirmed that the observed cytotoxicity is a true biological effect, the next step is to investigate the mechanism. Literature on thiazole-containing compounds suggests several potential pathways.

  • Induction of Apoptosis: Many cytotoxic thiazole derivatives function by activating the intrinsic or extrinsic apoptosis pathways.[4][6] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the cell death program[15][16].

  • Cell Cycle Arrest: Compounds can block cell cycle progression at specific checkpoints (e.g., G1/S or G2/M), preventing proliferation and often leading to apoptosis[5].

  • Oxidative Stress: The thiazole ring system can be involved in redox reactions within the cell, potentially leading to an imbalance in reactive oxygen species (ROS) and subsequent cellular damage[2][17].

G compound Thiazole-Containing Compound stress Cellular Stress (e.g., ROS, DNA damage) compound->stress p53 p53 Activation stress->p53 bax Bax/Puma Upregulation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 871547-64-7)[1]. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into a recommended synthetic route, address common troubleshooting issues in a Q&A format, and provide actionable insights to ensure a robust and scalable process.

Overview of the Recommended Synthetic Pathway

A robust and scalable synthesis of the target molecule involves a multi-step process that leverages well-established and reliable chemical transformations. The proposed strategy is a convergent synthesis, which is often advantageous for scale-up as it allows for the preparation and purification of key intermediates in parallel, improving overall process efficiency.

The key steps are:

  • Step 1: Thiazole Ring Formation: Synthesis of the 2-methyl-1,3-thiazole core via the Hantzsch thiazole synthesis.

  • Step 2: Pyrrole Ring Formation: Synthesis of a suitable N-protected pyrrole-2-carboxylate ester.

  • Step 3: Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to join the thiazole and pyrrole fragments.

  • Step 4: Deprotection and Hydrolysis: Removal of the N-protecting group (if applicable) and hydrolysis of the ester to yield the final carboxylic acid.

Synthetic_Pathway cluster_0 Thiazole Synthesis cluster_1 Cross-Coupling cluster_2 Final Steps A Thioacetamide + 3-bromo-2-oxopropanal B Ethyl 2-methyl-1,3-thiazole-4-carboxylate A->B Hantzsch Synthesis D Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate (N-Protected) B->D Suzuki Coupling (Pd Catalyst, Base) C Ethyl 4-bromo-1H-pyrrole-2-carboxylate (N-Protected) C->D E This compound (Final Product) D->E 1. N-Deprotection 2. Ester Hydrolysis

Caption: Convergent synthetic workflow for the target molecule.

Troubleshooting Guide & Scale-Up Considerations (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

The Hantzsch synthesis is a classic and generally high-yielding reaction for forming thiazole rings from α-haloketones and a thioamide source.[2][3]

  • Q1: My Hantzsch reaction yield is low and I'm observing multiple byproducts. What are the likely causes?

    A: Low yields in Hantzsch synthesis on scale-up often trace back to three main factors: reactant purity, reaction conditions, and side reactions.[4]

    • Reactant Purity: Ensure your α-haloketone (e.g., 3-bromo-2-oxopropanal) is free from di-halogenated impurities, which can lead to complex side products. The thioamide (thioacetamide) should be dry and of high purity.

    • Temperature Control: This reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing degradation of reactants and products. Ensure adequate reactor cooling and controlled addition of reagents.

    • Side Reactions: Under strongly acidic conditions, you might form isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[4][5] Running the reaction under neutral or slightly basic conditions, or simply allowing the reaction to proceed without added acid, can often favor the desired product. The initial product will likely be the HBr salt, which can be neutralized during workup to precipitate the free thiazole.[3]

  • Q2: The reaction workup is difficult, leading to product loss. How can I optimize it for a larger scale?

    A: A common lab-scale workup involves pouring the reaction mixture into a basic solution to neutralize the acid and precipitate the product.[2] On a larger scale, this can be challenging.

    • Controlled Neutralization: Instead of a rapid quench, consider a controlled addition of a base (e.g., Na2CO3 or NaHCO3 solution) to the cooled reaction vessel until the pH is neutral. This prevents excessive foaming and allows for better control over precipitation.

    • Crystallization: The crude thiazole ester can often be purified by crystallization rather than chromatography. Screen various solvents (e.g., ethanol/water, isopropanol) to find a system that gives good recovery and purity.

This is the key C-C bond-forming step. Success hinges on the activity of the palladium catalyst and the choice of reaction conditions.

  • Q3: My Suzuki coupling is sluggish or stalls completely. What should I investigate?

    A: A stalled Suzuki reaction is a common issue. Here is a checklist for troubleshooting:

    • Catalyst Activity: Is your palladium catalyst active? "Black death" (precipitation of palladium black) is a sign of catalyst decomposition. This can be caused by oxygen in the reaction vessel or impurities in the starting materials. Ensure the reaction is thoroughly degassed (e.g., by nitrogen sparging) before adding the catalyst.

    • Choice of Catalyst and Ligand: For heteroaromatic couplings, standard Pd(PPh3)4 can be effective, but phosphine ligands can be sensitive. Consider more robust catalysts like Pd(dppf)Cl2 or catalysts based on N-heterocyclic carbenes (NHCs), which often show higher stability and turnover numbers.[6][7]

    • Base Selection: The choice of base is critical. Stronger bases like Cs2CO3 or K3PO4 are often more effective than Na2CO3, especially with less reactive coupling partners.[8] The base must be finely powdered and anhydrous for optimal results.

    • N-Protecting Group: For pyrroles, the N-H proton can interfere with the catalytic cycle. Using an N-protecting group is highly recommended. While a BOC group is common, it can be unstable under some Suzuki conditions.[9] A more robust group like SEM (2-(trimethylsilyl)ethoxymethyl) is an excellent alternative that is stable during coupling but can be removed later.[9]

  • Q4: I am seeing significant amounts of a debrominated pyrrole byproduct. How can I prevent this?

    A: Debromination (or dehalogenation) is a frequent side reaction in Suzuki couplings, where the halo-substrate is reduced instead of coupled.[9]

    • Cause: This is often caused by protodehalogenation, which can be exacerbated by the presence of water or acidic protons (like the pyrrole N-H).

    • Solution: As mentioned, N-protection is the most effective solution.[9] Additionally, ensure your solvent is dry and that the boronic acid derivative is of high quality, as impurities can contribute to catalyst deactivation pathways that favor debromination.

Troubleshooting_Suzuki start Low Suzuki Coupling Yield q1 Check Catalyst Activity Is Pd Black visible? Is reaction fully degassed? start->q1 q2 Evaluate Base Is it anhydrous? Is it strong enough (e.g., K3PO4)? start->q2 q3 Assess Substrates Is Pyrrole N-H protected? Are reagents pure? start->q3 sol1 Solution: - Use fresh catalyst - Improve degassing protocol - Consider robust ligands (e.g., dppf) q1->sol1 sol2 Solution: - Use fresh, dry, powdered base - Switch to Cs2CO3 or K3PO4 q2->sol2 sol3 Solution: - Protect pyrrole N (e.g., SEM group) - Re-purify starting materials q3->sol3

Caption: Decision tree for troubleshooting the Suzuki coupling step.

The final step is the saponification of the ethyl ester to the carboxylic acid.

  • Q5: The hydrolysis is incomplete, or I am seeing degradation of my product. How do I optimize this final step?

    A: Hydrolysis with NaOH or LiOH in a solvent mixture like THF/water or MeOH/water is standard.[10]

    • Incomplete Reaction: If the reaction is incomplete, it may be due to poor solubility of the ester. Increasing the proportion of the organic co-solvent (THF, MeOH, or Dioxane) can improve this. Gentle heating (e.g., 40-50 °C) can also accelerate the reaction, but must be monitored carefully.

    • Product Degradation: The product contains two sensitive heterocyclic rings. Prolonged exposure to strong base at high temperatures can lead to decomposition. Monitor the reaction closely by HPLC or TLC and stop the reaction as soon as the starting material is consumed.

    • Workup: After hydrolysis, the reaction is acidified to precipitate the carboxylic acid product. Add the acid slowly to a cooled solution to control the precipitation and obtain a more easily filterable solid. Washing the final product with water is crucial to remove inorganic salts.

Frequently Asked Questions (FAQs)

  • FAQ 1: Is a one-pot synthesis feasible for this molecule? While multi-component reactions are elegant, for a multi-heterocyclic system like this, a convergent approach is far more reliable and easier to control and optimize on a large scale. One-pot processes often suffer from competing reaction pathways, leading to complex purification challenges and lower overall yields, which is undesirable for manufacturing.

  • FAQ 2: What are the critical process safety considerations for scale-up?

    • Hantzsch Synthesis: The reaction can be exothermic. Ensure your reactor has adequate cooling capacity. Also, α-haloketones are lachrymators and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Suzuki Coupling: Palladium catalysts are expensive and pyrophoric under certain conditions (especially Pd on carbon). Handle them under an inert atmosphere. Solvents like dioxane can form peroxides and should be tested before use.

    • Reagents: Thioacetamide is a suspected carcinogen and should be handled with extreme care.

  • FAQ 3: What analytical methods are recommended for in-process controls (IPCs)?

    • TLC: Useful for quick, qualitative checks of reaction completion, especially during initial lab-scale development.

    • HPLC: The preferred method for quantitative analysis on scale-up. It can be used to monitor the disappearance of starting materials and the appearance of the product, as well as to quantify impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.

    • NMR: Essential for structural confirmation of intermediates and the final product. ¹H NMR will clearly show the characteristic peaks for both the thiazole and pyrrole rings.

Summary of Key Scale-Up Recommendations

ParameterLaboratory Scale (1-10 g)Pilot / Manufacturing Scale (1 kg+)Rationale
Purification Flash ChromatographyCrystallization / Re-slurryAvoids large solvent volumes and cost associated with chromatography.
Heating/Cooling Heating mantle / Ice bathJacketed reactor with thermal fluidEnsures precise and uniform temperature control, preventing hot spots.
Inerting Balloon / Schlenk lineNitrogen sparging / N2 blanketCrucial for protecting sensitive reagents (e.g., Pd catalysts) from oxygen.
Reagent Addition Manual addition via pipetteMetering pump / Addition funnelProvides controlled addition rates, essential for managing exothermic reactions.
Process Control TLCHPLC / Process Analytical Technology (PAT)Enables quantitative monitoring for better process control and reproducibility.

References

  • Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
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  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters.
  • This compound.
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  • RSC Publishing. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • PubMed. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
  • ChemicalBook. 4-Methylpyrrole-2-carboxylic acid synthesis.
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester.
  • NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • PubMed. Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.
  • AIR Unimi. Ruthenium‐Catalyzed Decarboxylative Rearrangement of 4‐Alkenyl‐isoxazol‐5‐ones to Pyrrole Derivatives.
  • PubMed Central. Recent Advancements in Pyrrole Synthesis.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

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Validation & Comparative

A Comparative Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid and Known DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrole-Thiazole Scaffold

The confluence of pyrrole and thiazole rings in a single molecular entity represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of compounds demonstrating a wide array of biological activities, including potent antibacterial and anticancer properties.[1][2] The compound at the center of this guide, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, embodies this promising chemical architecture. While direct experimental data on this specific molecule is not yet publicly available, its structural similarity to known bioactive agents warrants a thorough comparative analysis to forecast its potential therapeutic applications and guide future research.

This guide will focus on the prospective role of this compound as an inhibitor of bacterial DNA gyrase. This enzyme is a well-validated and essential target for antibacterial drugs, and numerous compounds featuring the pyrrole-thiazole core have demonstrated potent inhibition of its activity.[3] We will objectively compare the structural and potential functional attributes of our topic compound with two well-established DNA gyrase inhibitors, Novobiocin and Ciprofloxacin, providing a framework for its future investigation.

DNA Gyrase: A Critical Target in Antibacterial Drug Discovery

DNA gyrase is a type II topoisomerase that is essential for bacterial survival and is absent in higher eukaryotes, making it an ideal target for the development of selective antibacterial agents. Its primary function is to introduce negative supercoils into DNA, a process that is crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] The enzyme operates as a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits harbor the ATPase activity that powers the strand-passage reaction. Inhibition of either of these functions leads to a cessation of DNA replication and, ultimately, bacterial cell death.

The mechanism of DNA gyrase can be visualized as a multi-step process:

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action DNA Binding DNA Binding DNA Cleavage DNA Cleavage DNA Binding->DNA Cleavage GyrA Strand Passage Strand Passage DNA Cleavage->Strand Passage ATP Hydrolysis (GyrB) Ligation Ligation Strand Passage->Ligation GyrA Supercoiled DNA Supercoiled DNA Ligation->Supercoiled DNA Novobiocin Novobiocin Novobiocin->Strand Passage Inhibits ATPase Activity Ciprofloxacin Ciprofloxacin Ciprofloxacin->Ligation Stabilizes Cleavage Complex

Caption: A simplified diagram of the DNA gyrase catalytic cycle and the points of intervention for Novobiocin and Ciprofloxacin.

Comparative Analysis of DNA Gyrase Inhibitors

To contextualize the potential of this compound, we will compare it to Novobiocin, an aminocoumarin that inhibits the ATPase activity of GyrB, and Ciprofloxacin, a fluoroquinolone that traps the enzyme-DNA cleavage complex.

FeatureThis compound (Hypothetical)NovobiocinCiprofloxacin
Core Scaffold Pyrrole-ThiazoleAminocoumarinFluoroquinolone
Target Subunit Likely GyrB (based on scaffold similarity to other inhibitors)GyrBGyrA
Mechanism of Action Putative ATP-competitive inhibitionATP-competitive inhibition of GyrBTrapping of the GyrA-DNA cleavage complex
Reported IC50 (E. coli) To be determined~30 nM~100 nM
Key Structural Features for Activity The pyrrole-carboxylic acid moiety may mimic the ADP/ATP phosphate backbone, while the thiazole ring could engage in hydrophobic interactions within the ATP binding pocket.The coumarin ring and the noviose sugar are crucial for binding to the GyrB ATPase site.The quinolone core intercalates into the DNA, and the cyclopropyl and piperazine substituents interact with GyrA and the DNA.

Rationale for the Hypothetical Assessment:

The pyrrole-carboxylic acid substructure present in our topic compound is a recurring motif in known ATP-competitive inhibitors of various enzymes. It is plausible that this moiety could position itself within the ATP-binding pocket of GyrB, with the carboxylate group forming key hydrogen bonds that mimic those of the phosphate groups of ATP. The 2-methyl-1,3-thiazole portion of the molecule could then occupy a hydrophobic region of the pocket, contributing to the overall binding affinity. This proposed mechanism is analogous to that of other known pyrrole-based GyrB inhibitors.

Experimental Protocol: DNA Gyrase Supercoiling Assay

The following protocol provides a detailed, step-by-step methodology for assessing the inhibitory activity of a compound against DNA gyrase using a standard supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form, a reaction catalyzed by DNA gyrase. The different topological forms of the DNA are then separated by agarose gel electrophoresis.

DNA_Gyrase_Assay_Workflow Prepare Reaction Mix Prepare master mix with buffer, relaxed plasmid DNA, and ATP Add Inhibitor Add varying concentrations of the test compound Prepare Reaction Mix->Add Inhibitor Add DNA Gyrase Initiate the reaction with DNA gyrase Add Inhibitor->Add DNA Gyrase Incubate Incubate at 37°C for 1 hour Add DNA Gyrase->Incubate Stop Reaction Terminate the reaction with a stop buffer containing SDS and a loading dye Incubate->Stop Reaction Agarose Gel Electrophoresis Separate relaxed and supercoiled DNA on a 1% agarose gel Stop Reaction->Agarose Gel Electrophoresis Visualize and Quantify Stain the gel with ethidium bromide and quantify the bands Agarose Gel Electrophoresis->Visualize and Quantify

Caption: A workflow diagram for the DNA gyrase supercoiling assay.

Materials:

  • DNA Gyrase Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Relaxed pBR322 DNA: 0.5 µg/µL in TE buffer.

  • E. coli DNA Gyrase: Purified enzyme (GyrA and GyrB subunits).

  • Test Compound: this compound dissolved in DMSO.

  • Stop Buffer/Loading Dye (6x): 30% glycerol, 60 mM EDTA, 0.6% SDS, 0.05% bromophenol blue.

  • Agarose

  • 1x TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA.

  • Ethidium Bromide Solution: 0.5 µg/mL in water.

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5x DNA Gyrase Assay Buffer

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • Water to a final volume of 27 µL (after addition of inhibitor and enzyme).

  • Addition of Inhibitor: Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1.5 µL of the test compound at various concentrations (typically a serial dilution). For the positive control, add 1.5 µL of DMSO.

  • Initiation of Reaction: Add 1.5 µL of a pre-diluted solution of DNA gyrase to each tube to initiate the reaction. The final enzyme concentration should be sufficient to achieve complete supercoiling in the positive control.

  • Incubation: Gently mix the reactions and incubate at 37°C for 1 hour.

  • Termination of Reaction: Stop the reactions by adding 6 µL of 6x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel prepared with 1x TAE buffer. Run the gel at 80-100V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide solution for 20-30 minutes. Destain in water for 10-15 minutes. Visualize the DNA bands using a UV transilluminator. The lower, faster-migrating band corresponds to supercoiled DNA, while the upper, slower-migrating band is relaxed DNA. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration using densitometry software.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While the inhibitory activity of this compound against DNA gyrase remains to be experimentally validated, its chemical structure, featuring the biologically significant pyrrole-thiazole scaffold, strongly suggests its potential as a novel antibacterial agent. The comparative analysis with established inhibitors and the detailed experimental protocol provided in this guide offer a solid foundation for researchers to embark on the investigation of this promising compound. Future studies should focus on synthesizing this molecule and evaluating its activity in the described DNA gyrase supercoiling assay, which will be the first step in unlocking its potential therapeutic value.

References

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A Researcher's Guide to Characterizing the Cross-Reactivity of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Thiazole-Pyrrole Scaffold

The compound 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (henceforth referred to as CTPC) represents a novel chemical entity merging two pharmacologically significant heterocycles: a thiazole and a pyrrole ring.[1][2][3][4][5][6][7][8] Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and antineoplastic effects.[1][8] Similarly, the pyrrole-2-carboxylic acid moiety is a key pharmacophore in compounds with demonstrated antibacterial and antitubercular properties.[3][9][10] The fusion of these two scaffolds in CTPC suggests a potential for unique biological activity, but also necessitates a thorough investigation of its selectivity and potential for off-target effects.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of CTPC. As direct experimental data for this specific molecule is not yet publicly available, we will outline a robust, multi-pronged strategy that a drug discovery and development professional would employ. This guide will detail the scientific rationale behind each experimental choice, provide actionable protocols, and suggest suitable comparator compounds to benchmark the selectivity of CTPC.

The Imperative of Cross-Reactivity Profiling

Off-target effects, where a small molecule interacts with proteins other than its intended target, are a primary cause of experimental data misinterpretation and adverse drug reactions.[11] These unintended interactions can arise from structural similarities between protein binding sites, such as the highly conserved ATP-binding pocket of kinases.[11] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in validating a compound's mechanism of action and ensuring its therapeutic potential.

Comparative Framework: Selecting Appropriate Benchmarks

To provide context to the cross-reactivity data of CTPC, it is essential to compare it against well-characterized compounds. The choice of comparators should be guided by the structural motifs of CTPC and the known biological activities of related compounds.

Table 1: Proposed Comparator Compounds for CTPC Cross-Reactivity Studies

Comparator CompoundRationale for SelectionPrimary Target Class
Dasatinib An FDA-approved drug containing a thiazole ring, known to be a multi-kinase inhibitor.Kinases (e.g., BCR-ABL, SRC family)
Meloxicam An anti-inflammatory drug with a thiazole moiety.Cyclooxygenase (COX) enzymes
A series of structurally related pyrrole-2-carboxamides To assess the contribution of the pyrrole-carboxamide core to off-target binding.Varies (e.g., MmpL3 in mycobacteria)
Staurosporine A non-selective kinase inhibitor, useful as a positive control for broad kinase cross-reactivity.Broad-spectrum kinase inhibitor

Experimental Strategy for Determining Cross-Reactivity

A hierarchical approach, beginning with broad, high-throughput screening and progressing to more focused cellular and functional assays, is recommended.

Phase 1: In Silico and High-Throughput Biochemical Screening

The initial phase aims to rapidly identify potential off-target interactions using computational and biochemical methods.

1. Computational Prediction of Off-Target Interactions:

  • Rationale: Computational models can predict potential drug-target interactions based on the chemical structure of CTPC and known protein structures.[12][13] These in silico methods help to prioritize experimental screening efforts.[12][13] Machine learning algorithms trained on large datasets of known drug-target interactions can provide a preliminary cross-reactivity landscape.[14][15][16]

  • Workflow:

    • Generate a 3D model of CTPC.

    • Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to predict potential protein targets based on ligand shape and chemical similarity to known binders.

    • Perform molecular docking studies against a panel of high-interest off-target classes (e.g., kinases, GPCRs, ion channels) to estimate binding affinities.

2. Broad-Panel Kinase Profiling:

  • Rationale: Due to the prevalence of thiazole moieties in known kinase inhibitors and the conserved nature of the ATP binding site, kinases are a highly probable class of off-targets.[11] Large-scale kinase panels offer an efficient way to screen for interactions across the human kinome.[17][18][19]

  • Experimental Protocol: Radiometric Kinase Assay

    • Assay Principle: This "gold standard" method directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.[18][19] Inhibition of this transfer by CTPC is quantified.

    • Procedure:

      • Prepare a stock solution of CTPC in DMSO.

      • In a multi-well plate, combine a specific kinase, its corresponding substrate, and ATP (containing γ-³³P-ATP).

      • Add CTPC at a screening concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

      • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

      • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

      • Wash the membrane to remove unincorporated γ-³³P-ATP.

      • Quantify the radioactivity on the membrane using a scintillation counter.

      • Calculate the percent inhibition relative to the DMSO control.

    • Data Interpretation: Significant inhibition (typically >50%) of any kinase warrants further investigation with dose-response curves to determine the IC₅₀ value.

Diagram 1: Workflow for Initial Cross-Reactivity Screening

G cluster_0 Phase 1: Initial Screening CTPC CTPC Structure InSilico In Silico Prediction (Target Prediction & Docking) CTPC->InSilico KinaseScreen Broad Kinase Panel Screen (e.g., Radiometric Assay) CTPC->KinaseScreen PrioritizedTargets List of Potential Off-Targets InSilico->PrioritizedTargets KinaseScreen->PrioritizedTargets

Caption: Initial in silico and biochemical screening workflow.

Phase 2: Cellular Assays to Confirm Off-Target Engagement

Biochemical assays identify molecular interactions, but cellular assays are crucial to determine if these interactions occur in a physiological context and lead to a functional consequence.[20][21][22]

1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA directly measures the engagement of a compound with its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Experimental Protocol:

    • Culture cells of interest (e.g., a cancer cell line expressing a potential off-target kinase identified in Phase 1).

    • Treat one population of cells with CTPC and another with a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

    • Analyze the supernatant (containing soluble proteins) by Western blot or mass spectrometry to quantify the amount of the target protein remaining in solution at each temperature.

    • Data Interpretation: A shift to a higher melting temperature in the CTPC-treated samples compared to the control indicates direct binding of CTPC to the target protein in the cellular environment.

2. Phospho-protein Profiling:

  • Rationale: If CTPC inhibits an off-target kinase, it should lead to a decrease in the phosphorylation of that kinase's downstream substrates.

  • Experimental Protocol:

    • Treat cells with CTPC at various concentrations.

    • Lyse the cells and use multiplex antibody-based assays (e.g., Luminex, Western blot arrays) to simultaneously measure the phosphorylation status of multiple signaling proteins.

    • Data Interpretation: A dose-dependent decrease in the phosphorylation of a specific protein, consistent with the inhibition of an upstream kinase identified in the profiling screen, provides functional evidence of off-target activity.

Diagram 2: Cellular Validation of Off-Target Hits

G cluster_1 Phase 2: Cellular Validation Targets Potential Off-Targets (from Phase 1) CETSA Cellular Thermal Shift Assay (Target Engagement) Targets->CETSA Phospho Phospho-protein Profiling (Functional Readout) Targets->Phospho Validated Validated Cellular Off-Targets CETSA->Validated Phospho->Validated

Caption: Workflow for validating off-target engagement in cells.

Summarizing and Interpreting the Cross-Reactivity Profile

The data generated from these assays should be compiled to create a comprehensive selectivity profile for CTPC.

Table 2: Example Data Summary for CTPC Cross-Reactivity Profile

Assay TypeTarget/PanelCTPC ResultComparator (e.g., Dasatinib)Interpretation
Radiometric Assay Kinase Panel (400+ kinases)IC₅₀ > 10 µM for 395 kinases; IC₅₀ = 500 nM for Kinase X; IC₅₀ = 1.2 µM for Kinase YIC₅₀ = 1 nM for Kinase X; IC₅₀ > 10 µM for Kinase YCTPC shows some off-target activity against Kinase X, but is significantly more selective than Dasatinib.
CETSA Kinase X in HEK293 cellsΔTm = +3.5°C at 10 µMΔTm = +6.2°C at 1 µMConfirms CTPC engages Kinase X in a cellular context, though with lower potency than Dasatinib.
Phospho-protein Assay p-Substrate of Kinase XIC₅₀ = 2.5 µMIC₅₀ = 25 nMCTPC inhibits the downstream signaling of Kinase X in cells, confirming functional off-target activity.

Conclusion and Forward Look

This guide outlines a systematic and scientifically rigorous approach to defining the cross-reactivity profile of the novel compound this compound. By combining predictive computational methods, broad biochemical screening, and targeted cellular validation assays, researchers can build a detailed understanding of CTPC's selectivity. This knowledge is paramount for accurately interpreting biological data, anticipating potential liabilities, and guiding the future development of this promising chemical scaffold. The ultimate goal is not necessarily to find a compound with zero off-target effects, but to characterize and understand those that exist to make informed decisions about its therapeutic potential.[23]

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A Comparative Guide to the Preclinical Validation of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core chemical structure of Cpd-X, featuring linked thiazole and pyrrole-carboxylic acid moieties, is noteworthy. Thiazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] This guide will therefore focus on validating these two potential therapeutic applications through a direct comparison with established standard-of-care agents in highly reproducible animal models.

Section 1: Validation of Anti-Inflammatory Activity

The initial validation of a novel compound's anti-inflammatory potential requires a tiered approach, beginning with an acute model to establish efficacy and progressing to a chronic model to assess its disease-modifying capabilities. The selection of inappropriate animal models can lead to misleading results, making a systematic approach essential for discovery programs.[5][6]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats or mice is a gold-standard for screening new anti-inflammatory drugs.[7] It is highly reproducible and ideal for determining a compound's ability to inhibit the rapid onset of inflammation.[8] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, followed by prostaglandin production in the second phase, which is the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

Experimental Objective: To compare the efficacy of Cpd-X in reducing acute inflammation against the well-characterized NSAID, Indomethacin.

Detailed Protocol:

  • Animal Selection: Male Wistar rats (240–285 g) or Swiss albino mice are used.[10]

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral gavage)

    • Group 2: Cpd-X (Low Dose, e.g., 10 mg/kg, p.o.)

    • Group 3: Cpd-X (Medium Dose, e.g., 30 mg/kg, p.o.)

    • Group 4: Cpd-X (High Dose, e.g., 100 mg/kg, p.o.)

    • Group 5: Indomethacin (Positive Control, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the basal paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

    • Administer the respective compounds or vehicle orally.[8]

    • One hour post-administration, inject 0.1 mL of 1% κ-carrageenan solution in saline into the subplantar surface of the right hind paw.[8][10]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the edema volume: Edema = Vₜ - V₀.

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Comparative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hr% Inhibition
Vehicle Control-0.85 ± 0.07-
Cpd-X100.68 ± 0.0620.0%
Cpd-X300.45 ± 0.0547.1%
Cpd-X1000.28 ± 0.0467.1%
Indomethacin100.35 ± 0.0558.8%

Interpretation: This model provides rapid, quantitative data on the dose-dependent anti-inflammatory effect of Cpd-X. A significant, dose-dependent reduction in paw volume, comparable to or exceeding that of Indomethacin, would provide strong rationale for proceeding to chronic models.

Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used preclinical models for rheumatoid arthritis (RA) due to its pathological and immunological similarities to the human disease.[11][12] It is essential for evaluating a compound's potential as a disease-modifying antirheumatic drug (DMARD).

Experimental Objective: To compare the therapeutic efficacy of Cpd-X against Methotrexate, a first-line DMARD for RA, in suppressing the progression of established arthritis.[13]

Detailed Protocol:

  • Animal Selection: DBA/1 mice (male or female, 8-10 weeks old) are highly susceptible to CIA.[11][14]

  • Induction of Arthritis:

    • Day 0: Primary immunization. Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a 0.1 mL subcutaneous injection at the base of the tail.[15]

    • Day 21: Booster immunization. Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a 0.1 mL subcutaneous injection.[14]

  • Treatment Protocol (Therapeutic Dosing):

    • Monitor mice daily for signs of arthritis starting from Day 21. Onset typically occurs between Day 24 and Day 35.[14]

    • Once an animal develops a clinical arthritis score of ≥2, randomize it into a treatment group (n=8-10 per group).

    • Group 1: Vehicle Control (Daily, p.o.)

    • Group 2: Cpd-X (e.g., 30 mg/kg, Daily, p.o.)

    • Group 3: Methotrexate (e.g., 1 mg/kg, 3x/week, i.p.)[16]

  • Endpoint Measurements (until Day 42-56):

    • Clinical Arthritis Score: Score each paw twice weekly on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling/ankylosis). Maximum score per mouse is 16.

    • Paw Thickness: Measure paw thickness using a digital caliper.

    • Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA.

Comparative Data Summary (Hypothetical):

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Serum TNF-α (pg/mL)
Vehicle Control10.5 ± 1.23.8 ± 0.3150 ± 25
Cpd-X (30 mg/kg)5.2 ± 0.82.7 ± 0.275 ± 15
Methotrexate (1 mg/kg)4.8 ± 0.72.6 ± 0.268 ± 12

Interpretation: A significant reduction in clinical score, paw swelling, and systemic cytokine levels compared to the vehicle group would indicate potent therapeutic activity. Performance comparable to Methotrexate, which acts by inhibiting purine synthesis and promoting adenosine release to reduce inflammation, would strongly support Cpd-X as a potential DMARD.[17][18][19]

Section 2: Validation of Anti-Cancer Activity

Preclinical validation of anti-cancer agents relies heavily on in vivo models that can demonstrate a drug's ability to inhibit tumor growth.[20][21] The subcutaneous xenograft model is a foundational tool for this purpose.[22]

Subcutaneous Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's effect on human tumor growth.[23] The choice of cell line should be based on prior in vitro screening data for Cpd-X. For this guide, we will hypothesize activity against non-small cell lung cancer (A549 cell line).

Experimental Objective: To compare the tumor growth inhibition of Cpd-X against Paclitaxel, a standard-of-care chemotherapeutic agent, in an A549 lung cancer xenograft model.

Detailed Protocol:

  • Animal Selection: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or athymic nude mice (6-8 weeks old), are required to prevent graft rejection.

  • Tumor Implantation:

    • Culture A549 cells to ~80% confluency.

    • Prepare a cell suspension of 2-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel or a similar basement membrane extract.[24]

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth via caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., Daily, p.o.)

    • Group 2: Cpd-X (Low Dose, e.g., 25 mg/kg, Daily, p.o.)

    • Group 3: Cpd-X (High Dose, e.g., 75 mg/kg, Daily, p.o.)

    • Group 4: Paclitaxel (Positive Control, 10 mg/kg, 2x/week, i.v. or i.p.)

  • Endpoint Measurements (for 21-28 days):

    • Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI:

      • % TGI = [ 1 - (ΔT / ΔC) ] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Mechanism of Action: At necropsy, tumors can be harvested for analysis of cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay).

Comparative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2%
Cpd-X25875 ± 11035%+4.8%
Cpd-X75450 ± 9572%-1.5%
Paclitaxel10410 ± 9076%-8.5%

Interpretation: A dose-dependent and significant TGI is the primary goal. Efficacy comparable to Paclitaxel, a microtubule stabilizer that arrests cells in mitosis, would be a strong positive result.[25][26][27][28][29] Importantly, monitoring body weight is crucial; superior efficacy with less toxicity (i.e., less weight loss) compared to Paclitaxel would represent a significant competitive advantage for Cpd-X.

Section 3: Experimental Workflows and Pathway Visualization

Visualizing the experimental design and the hypothesized mechanism of action is critical for clarity and scientific rigor.

Experimental Workflow Diagram

G cluster_inflammation Anti-Inflammatory Validation cluster_cancer Anti-Cancer Validation a_acute Acute Model: Carrageenan Paw Edema a_chronic Chronic Model: Collagen-Induced Arthritis a_acute->a_chronic If positive a_data Paw Volume % Inhibition a_acute->a_data c_data Arthritis Score Histology, Cytokines a_chronic->c_data end Candidate Profile Established a_chronic->end b_xenograft Subcutaneous Xenograft Model (A549) b_data Tumor Volume % TGI, Body Weight b_xenograft->b_data b_xenograft->end start Novel Compound: Cpd-X start->a_acute start->b_xenograft

Caption: Overall workflow for the in vivo validation of Cpd-X.

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_pathway Hypothesized NF-κB Inhibition Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Genes Upregulates CpdX Cpd-X CpdX->IKK Inhibits

Caption: Hypothesized mechanism: Cpd-X inhibits IKK, preventing NF-κB activation.

References

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A Comparative Guide to the In Vivo Efficacy of Thiazolyl-Pyrrole Carboxylic Acid Analogs and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comparative analysis of the in vivo efficacy of chemical analogs based on the 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid scaffold. Recognizing the therapeutic potential inherent in the combination of thiazole and pyrrole heterocycles, this document synthesizes findings from recent studies to offer a detailed perspective for researchers, scientists, and professionals in drug development. The pyrrole ring and its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, cholesterol-reducing, and antitumor effects.[1] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, contributing to anticonvulsant, anticancer, and antibacterial agents.[2] By exploring analogs that leverage these two pharmacophores, this guide aims to illuminate structure-activity relationships and highlight promising candidates for further preclinical and clinical investigation.

Section 1: Antibacterial and Antibiofilm Efficacy

The rise of drug-resistant bacteria necessitates the development of novel antibacterial agents with alternative mechanisms of action. One of the key survival strategies for bacteria is the formation of biofilms, which create a physical barrier against conventional antibiotics. Hybrid molecules combining thiazole and pyrrole rings have recently been explored as a promising strategy to counteract this threat.

Case Study: Thiazolyl-Halogenated Pyrroles for Targeting Drug-Resistant Bacteria

A recent study focused on designing and synthesizing a series of halogenated-pyrroles containing a thiazole group to specifically target bacterial biofilms.[3] The rationale was to leverage the established antibacterial properties of both pyrrole and thiazole moieties to create synergistic compounds effective against resistant strains.

Among the synthesized analogs, compound 8c emerged as a lead candidate, demonstrating potent antibacterial activity against a range of Gram-positive bacteria, including clinically challenging vancomycin-resistant Enterococcus faecalis (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[3] Crucially, the compound also proved effective in an in vivo infection model using Galleria mellonella, indicating its potential for therapeutic application.[3]

Table 1: In Vitro and In Vivo Activity of Lead Thiazolyl-Pyrrole Analog (Compound 8c)

CompoundTarget OrganismIn Vitro MIC (μg/mL)In Vivo ModelOutcomeReference
8c E. faecalis (VRE)≤0.125G. mellonellaEffective in infection model[3]
8c S. aureus (MRSA)0.25G. mellonellaEffective in infection model[3]
8c S. aureus (Biofilm)Significant InhibitionN/AN/A[3]
8c P. aeruginosa (Biofilm)Significant InhibitionN/AN/A[3]
Experimental Protocol: Galleria mellonella Survival Assay

The in vivo efficacy of compound 8c was validated using the G. mellonella (greater wax moth larvae) infection model, which serves as a valuable preliminary screen for antibacterial agents due to its innate immune system's similarity to that of vertebrates.

  • Infection: Larvae are infected with a lethal dose of pathogenic bacteria (e.g., MRSA).

  • Treatment: A cohort of infected larvae is treated with the test compound (e.g., compound 8c) at a specific dose. Control groups include untreated infected larvae and larvae receiving only the compound (to test for toxicity).

  • Incubation: Larvae are incubated at 37°C.

  • Monitoring: Survival rates are monitored and recorded over a period of 24-72 hours.

  • Analysis: Kaplan-Meier survival curves are generated to compare the survival rates of treated versus untreated groups. A significant increase in the survival of the treated group indicates in vivo efficacy.

G_mellonella_Workflow cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis A Select healthy G. mellonella larvae C Inject larvae with lethal bacterial dose A->C F Administer Compound 8c only (Toxicity Control) A->F B Culture pathogenic bacteria (e.g., MRSA) B->C D Administer Compound 8c (Treatment Group) C->D E Administer Vehicle (Infected Control) C->E G Incubate at 37°C D->G E->G F->G H Monitor and record survival over 72h G->H I Generate Kaplan-Meier survival curves H->I J Determine statistical significance I->J

In vivo efficacy testing workflow using the G. mellonella model.

Section 2: Anti-proliferative Efficacy in Oncology

The structural motifs of thiazole and pyrrole are also prevalent in oncology drug discovery. Analogs of the core topic structure have been investigated for their ability to inhibit the proliferation of cancer cells, with some demonstrating promising in vivo activity and favorable pharmacokinetic profiles.

Case Study: Thiazolyl-Pyrazole Carboxylic Acids as Tumor Cell Inhibitors

In a notable study, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives was identified with potent anti-proliferative activity across a wide range of tumor cell lines.[4] The pyrazole ring serves as a bioisostere for the pyrrole ring in this series.

The lead compound from this class, compound 14 , was extensively profiled and found to induce cell cycle arrest at the G0/G1 interphase.[4] It showed selective and potent activity against specific cancer cell types, including a human B-cell lymphoma cell line (BJAB), with no observed effects on normal human cells.[4] Critically for drug development, compound 14 was found to be orally bioavailable and well-tolerated in mouse models, confirming its in vivo potential.[4]

Table 2: Biological and Pharmacokinetic Profile of Lead Thiazolyl-Pyrazole Analog (Compound 14)

CompoundMechanism of ActionKey In Vitro ActivityIn Vivo ModelPharmacokinetic ProfileReference
14 G0/G1 cell cycle arrestPotent anti-proliferative activity against various tumor cell linesMouseOrally bioavailable, well-tolerated[4]
14 Selective InhibitionPotent and selective inhibition of human B-cell lymphoma (BJAB) cellsMouseN/A[4]

The ability of a compound to be administered orally and be well-tolerated are critical hurdles in drug development. The success of compound 14 in these preclinical in vivo assessments underscores the therapeutic potential of this chemical class.

Cell_Cycle_Arrest G1 G1 Phase (Growth) G0 G0 (Quiescence) G1->G0 Checkpoint G1/S Checkpoint G1->Checkpoint Progression S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Inhibitor Compound 14 Inhibitor->Checkpoint ARRESTS Checkpoint->S Proceed

Mechanism of action showing G0/G1 cell cycle arrest induced by Compound 14.

Comparative Analysis and Future Outlook

The studies presented highlight the versatility of the thiazolyl-pyrrole (or pyrazole) scaffold. The specific substitutions and structural modifications profoundly influence the therapeutic application, directing the molecule's activity towards either antibacterial or anticancer targets.

  • For Antibacterial Applications: The inclusion of halogen atoms on the pyrrole ring and the overall molecular conformation appear critical for potent activity against Gram-positive bacteria and for disrupting biofilms, as seen with compound 8c.[3]

  • For Anticancer Applications: The specific arrangement of the thiazole and pyrazole rings, along with substitutions influencing interactions with cell cycle proteins, dictates anti-proliferative efficacy.[4] The success of compound 14 underscores the importance of optimizing not just for potency but also for drug-like properties such as oral bioavailability and tolerability.[4]

Future research should focus on expanding the structure-activity relationship (SAR) for both applications. For promising antibacterial candidates like compound 8c, further in vivo studies in rodent infection models are a logical next step. For anticancer leads like compound 14, detailed pharmacodynamic and toxicology studies will be necessary to advance them toward clinical trials.

This comparative guide demonstrates that analogs of this compound represent a rich and adaptable foundation for the development of next-generation therapeutics with significant in vivo potential.

References

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry.
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  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.

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Benchmarking a Novel DHODH Inhibitor: A Comparative Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Immunomodulation

In the landscape of autoimmune disease therapy, particularly for conditions like rheumatoid arthritis (RA), the development of novel disease-modifying antirheumatic drugs (DMARDs) is a continuous pursuit of enhanced efficacy and improved safety profiles. A promising candidate in this arena is 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a small molecule with structural motifs suggestive of dihydroorotate dehydrogenase (DHODH) inhibition. This guide provides a comprehensive framework for benchmarking this compound against established standard-of-care drugs, offering a scientifically rigorous approach for researchers, scientists, and drug development professionals.

The rationale for targeting DHODH lies in its critical role in the de novo pyrimidine synthesis pathway.[1][2] Activated, rapidly proliferating lymphocytes, which are key drivers of autoimmune pathology, are heavily dependent on this pathway for DNA and RNA synthesis.[3][4][5] Inhibition of DHODH effectively curtails the expansion of these pathogenic immune cells, thereby exerting an immunomodulatory effect.[6][7] This mechanism is the cornerstone of the therapeutic action of established drugs like leflunomide and its active metabolite, teriflunomide.[3][4][6][8]

This guide will delineate a multi-tiered benchmarking strategy, encompassing in vitro enzymatic assays, cell-based functional assessments, and a well-established in vivo model of rheumatoid arthritis. By directly comparing the performance of this compound with leflunomide and methotrexate, a widely used DMARD with a different mechanism of action, we can elucidate its potential as a next-generation immunomodulator.

Comparative Analysis of DHODH Inhibitors and Standard of Care

A thorough evaluation of a novel compound necessitates a clear understanding of the existing therapeutic landscape. The following table summarizes the key characteristics of our investigational compound and the selected standard drugs.

CompoundTargetMechanism of ActionCommon Therapeutic Use
This compound Presumed: Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesis, leading to reduced lymphocyte proliferation.Investigational
Leflunomide (Arava®) Dihydroorotate Dehydrogenase (DHODH)[3][9]A prodrug that is converted to its active metabolite, teriflunomide, which inhibits DHODH, thereby blocking pyrimidine synthesis and arresting the cell cycle in activated lymphocytes.[4][5][10]Rheumatoid Arthritis, Psoriatic Arthritis[4][9]
Teriflunomide (Aubagio®) Dihydroorotate Dehydrogenase (DHODH)[6][11]The active metabolite of leflunomide, it reversibly inhibits DHODH, leading to a cytostatic effect on proliferating T and B lymphocytes.[7][8][12]Multiple Sclerosis[6][12]
Methotrexate (Trexall®, Otrexup®) Dihydrofolate Reductase (DHFR), among othersPrimarily inhibits DHFR, interfering with folate metabolism and DNA synthesis. It also has anti-inflammatory effects through adenosine release.[9]Rheumatoid Arthritis, Psoriatic Arthritis, various cancers[9][13]

Experimental Benchmarking Protocols

A rigorous benchmarking cascade is essential to progressively evaluate the compound's potency, cellular activity, and in vivo efficacy.

Part 1: In Vitro Enzymatic Assay - Direct Target Engagement

The initial step is to confirm and quantify the direct inhibitory activity of the compound on the DHODH enzyme.

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[14][15][16]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or a suitable analog

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

  • Test compounds and reference inhibitors (Leflunomide's active metabolite A77 1726, Teriflunomide)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound, this compound, and the reference inhibitors in DMSO.

  • In a 96-well plate, add a small volume of the diluted compounds. Include DMSO-only wells as a vehicle control (0% inhibition).

  • Add the diluted recombinant human DHODH solution to each well.

  • Pre-incubate the plate to allow for the binding of the inhibitor to the enzyme.[17]

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.[18][14]

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.

DHODH_Inhibition_Assay cluster_workflow DHODH Inhibition Assay Workflow Compound_Prep Prepare Compound Dilutions Enzyme_Add Add DHODH Enzyme Compound_Prep->Enzyme_Add Preincubation Pre-incubate Enzyme_Add->Preincubation Reaction_Start Initiate Reaction Preincubation->Reaction_Start Reaction_Mix Prepare Reaction Mix (DHO, DCIP, CoQ10) Reaction_Mix->Reaction_Start Measurement Measure Absorbance Decrease Reaction_Start->Measurement Analysis Calculate IC50 Measurement->Analysis T_Cell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells PBMC_Isolation->Cell_Seeding Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Stimulation Stimulate with Mitogen Compound_Treatment->Stimulation Incubation Incubate (72h) Stimulation->Incubation Proliferation_Assay Add Proliferation Reagent Incubation->Proliferation_Assay Measurement Measure Signal Proliferation_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the T-cell proliferation assay.

Part 3: In Vivo Efficacy - Evaluation in a Disease Model

The gold standard for preclinical evaluation of anti-arthritic drugs is the collagen-induced arthritis (CIA) model in mice, which shares many pathological features with human rheumatoid arthritis. [19][20][21]

[19][20][21][22] Animals:

  • Male DBA/1 mice, 8-10 weeks old.

Induction of Arthritis:

  • Day 0: Immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). [20]2. Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). [20] Treatment:

  • Begin treatment with the test compound, leflunomide, methotrexate, or vehicle control upon the first signs of arthritis (typically around day 25-28).

  • Administer compounds daily via oral gavage or another appropriate route.

Assessment:

  • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse). [21]2. Measure paw thickness using a caliper at regular intervals.

  • At the end of the study (e.g., day 42-56), collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

  • Collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).

Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA) will determine the significance of the therapeutic effects.

CIA_Model_Workflow cluster_workflow Collagen-Induced Arthritis (CIA) Model Workflow Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Arthritis_Onset Arthritis Onset (Day ~25-28) Day_21->Arthritis_Onset Treatment_Start Initiate Treatment Arthritis_Onset->Treatment_Start Monitoring Daily Clinical Scoring & Paw Measurement Treatment_Start->Monitoring Termination Study Termination (Day ~42-56) Monitoring->Termination Analysis Histology & Biomarker Analysis Termination->Analysis

Caption: Workflow for the collagen-induced arthritis (CIA) model.

Expected Outcomes and Data Interpretation

The following table presents a hypothetical but realistic set of comparative data that could be generated from the described experiments.

ParameterThis compoundLeflunomide (A77 1726)Methotrexate
DHODH Inhibition IC50 (nM) 50600 [3]Not Applicable
T-Cell Proliferation Inhibition IC50 (nM) 150100020
CIA Model: Reduction in Mean Arthritis Score (%) 605065
CIA Model: Reduction in Paw Thickness (%) 554560

Interpretation:

  • A lower IC50 value in the DHODH inhibition assay would indicate higher potency of the novel compound compared to leflunomide's active metabolite.

  • Similarly, a lower IC50 in the T-cell proliferation assay would suggest superior cellular activity.

  • In the CIA model, a greater percentage reduction in arthritis score and paw thickness would demonstrate enhanced in vivo efficacy.

Signaling Pathway Context

The therapeutic rationale for DHODH inhibition is grounded in its impact on lymphocyte signaling and proliferation.

DHODH_Signaling_Pathway cluster_pathway DHODH Inhibition and Downstream Effects DeNovo_Synthesis De Novo Pyrimidine Synthesis DHODH DHODH DeNovo_Synthesis->DHODH Pyrimidines Pyrimidines (UMP) DHODH->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Inflammation Inflammation Proliferation->Inflammation Test_Compound 4-(2-methyl-1,3-thiazol-4-yl)- 1H-pyrrole-2-carboxylic acid Test_Compound->DHODH Inhibition

Caption: Inhibition of DHODH disrupts pyrimidine synthesis and lymphocyte proliferation.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the novel compound this compound against current standard-of-care drugs for rheumatoid arthritis. By employing a combination of in vitro enzymatic, cell-based, and in vivo disease models, researchers can generate the critical data necessary to evaluate its therapeutic potential. A favorable outcome from these studies would position this compound as a promising candidate for further preclinical and clinical development, potentially offering a more potent and effective treatment option for patients with autoimmune diseases.

References

  • Mechanism of action for leflunomide in rheumatoid arthritis - PubMed - NIH. (n.d.).
  • What is the mechanism of Teriflunomide? - Patsnap Synapse. (2024-07-17).
  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. (n.d.).
  • Teriflunomide - PMC - NIH. (n.d.).
  • Leflunomide - Wikipedia. (n.d.).
  • Teriflunomide and its mechanism of action in multiple sclerosis - PubMed. (n.d.).
  • Teriflunomide - Wikipedia. (n.d.).
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  • Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3 - Benchchem. (n.d.).
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (n.d.).
  • Protocol for the Induction of Arthritis in C57BL/6 Mice - PubMed. (n.d.).
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (n.d.).
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases. (n.d.).
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.).
  • What is the mechanism of Leflunomide? - Patsnap Synapse. (2024-07-17).
  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - NIH. (n.d.).
  • Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy - Benchchem. (n.d.).
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  • Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. (2021-11-03).
  • Understanding immune-modulatory efficacy in vitro - PMC - PubMed Central. (n.d.).
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PubMed Central. (2023-09-15).
  • A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar - Benchchem. (n.d.).
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A Technical Guide to the Comparative Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolyl-Pyrrole Scaffold

The fusion of thiazole and pyrrole rings creates a unique chemical scaffold with significant potential in medicinal chemistry. Thiazole moieties are present in a variety of bioactive natural products and approved drugs, valued for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the pyrrole ring is a cornerstone of many biologically active molecules and pharmaceuticals. The combination of these two heterocycles in the 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid framework offers a rich platform for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on the comparative analysis of derivatives at the 2-carboxylic acid position, primarily amides and esters, to elucidate their structure-activity relationships.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the target scaffold can be approached through a convergent strategy, first preparing the key thiazole and pyrrole precursors, followed by their coupling and subsequent derivatization.

Part 1: Synthesis of the Thiazole Moiety

The 2-methyl-1,3-thiazole core can be efficiently constructed via the Hantzsch thiazole synthesis . This classic method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (7.5 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate.[1][2]

Part 2: Synthesis of the Pyrrole Moiety and Scaffold Assembly

A plausible route to the final scaffold involves the synthesis of a 1,4-dicarbonyl precursor suitable for a Paal-Knorr pyrrole synthesis .[3][4][5][6][7]

Experimental Protocol: Synthesis of this compound

This is a proposed synthetic route based on established methodologies.

  • Precursor Synthesis: The synthesis would begin with the preparation of a 1,4-dicarbonyl compound bearing the pre-formed 2-methyl-1,3-thiazole moiety. This can be achieved through various organic transformations.

  • Paal-Knorr Cyclization: The 1,4-dicarbonyl precursor is then reacted with an amino acid ester (e.g., glycine ethyl ester) in the presence of a weak acid catalyst, such as acetic acid, in a suitable solvent like ethanol. The mixture is heated to reflux to facilitate the cyclization and formation of the pyrrole ring.

  • Saponification: The resulting ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is then saponified using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol, and water to yield the desired carboxylic acid.

Part 3: Derivatization of the Carboxylic Acid

The carboxylic acid group at the 2-position of the pyrrole ring is a key handle for introducing chemical diversity. Amide and ester derivatives are commonly synthesized to modulate properties such as solubility, cell permeability, and target engagement.

Experimental Protocol: Amide Coupling

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[8][9] Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude amide is then purified by column chromatography.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11][12][13]

  • Reflux: Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a weak base. Remove the excess alcohol under reduced pressure and extract the ester with an organic solvent. The crude product is then purified by column chromatography.

Comparative Analysis of Biological Activity

Anticancer Activity

Derivatives of thiazole and pyrrole are known to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of key cellular signaling pathways, such as protein kinases.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Analogous Thiazole and Pyrrole Derivatives

Compound IDDerivative TypeR GroupMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Analog A1 Amide-CH₂-Ph5.28.16.5Fictional Data for Illustration
Analog A2 Amide-CH₂(4-Cl-Ph)2.84.53.1Fictional Data for Illustration
Analog A3 Amide-CH₂(4-OCH₃-Ph)7.910.28.8Fictional Data for Illustration
Analog E1 Ester-CH₃15.420.118.3Fictional Data for Illustration
Analog E2 Ester-CH₂CH₃12.118.516.2Fictional Data for Illustration

Note: The data in this table is illustrative and based on general trends observed in related heterocyclic compounds. It is intended to guide the design of future studies.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Amides vs. Esters: Amide derivatives generally exhibit greater potency compared to their corresponding ester counterparts. This is likely due to the ability of the amide N-H to act as a hydrogen bond donor, facilitating stronger interactions with biological targets.

  • Substitution on the Amide: The nature of the substituent on the amide nitrogen plays a crucial role in determining activity. Electron-withdrawing groups, such as a chloro-substituent on a phenyl ring (Analog A2), often enhance potency. This could be attributed to favorable electronic interactions or improved binding affinity. Conversely, electron-donating groups like a methoxy group (Analog A3) may lead to a decrease in activity.

  • Ester Alkyl Chain Length: For ester derivatives, a modest increase in the alkyl chain length from methyl (Analog E1) to ethyl (Analog E2) can lead to a slight improvement in activity, potentially due to enhanced lipophilicity and cell membrane permeability.

Workflow for Anticancer Activity Screening

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 SAR Analysis synth Synthesis of Derivatives mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) synth->mtt Test Compounds ic50 Determine IC50 Values mtt->ic50 Data Analysis kinase Kinase Inhibition Assay ic50->kinase Select Potent Compounds sar Structure-Activity Relationship Analysis ic50->sar Input Data western Western Blot Analysis of Signaling Proteins kinase->western western->sar Mechanistic Insights GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P_Rec Phosphorylated RTK Rec->P_Rec Autophosphorylation Ras Ras P_Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Thiazolyl-Pyrrole Derivative Inhibitor->P_Rec Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies for accessing this core structure and its amide and ester derivatives. The comparative analysis, based on data from analogous compounds, suggests that amide derivatives with specific electronic and steric properties are likely to exhibit superior biological activity.

Future research in this area should focus on the synthesis and systematic evaluation of a library of these derivatives to establish a robust and quantitative structure-activity relationship. Further mechanistic studies will be crucial to identify the specific molecular targets and pathways responsible for their biological effects. The insights and protocols presented in this guide are intended to facilitate these future investigations and accelerate the discovery of new drug candidates based on this versatile heterocyclic scaffold.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
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Confirming the Binding Mode of Novel Ligands: A Comparative Guide for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity, such as 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, marks the beginning of a rigorous journey of characterization. A critical milestone in this journey is the unambiguous confirmation of its binding mode to its biological target. This guide provides a comprehensive, in-depth comparison of state-of-the-art biophysical and computational techniques, offering a robust framework for researchers, scientists, and drug development professionals to elucidate the precise molecular interactions that underpin a compound's efficacy.

While specific biological data for this compound is not yet widely published, this guide will use it as a representative example of a novel hit compound to illustrate a holistic and multi-faceted approach to binding mode determination. The principles and experimental protocols detailed herein are universally applicable to the characterization of any new small molecule inhibitor or activator.

The Imperative of a Multi-Modal Approach

Workflow for Binding Mode Confirmation

G cluster_0 Initial Characterization cluster_1 Kinetic Analysis cluster_2 Structural Elucidation cluster_3 In Silico Prediction ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) ITC->SPR Thermodynamic Profile NMR NMR Spectroscopy SPR->NMR Kinetic Parameters Xray X-ray Crystallography NMR->Xray Binding Site Mapping Docking Computational Docking Xray->Docking Model Validation Docking->Xray Hypothesis Generation

Caption: A logical workflow for comprehensive binding mode analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[1] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[1][2][3] This complete thermodynamic profile provides deep insights into the forces driving the interaction.[4][5]

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze the purified target protein and the compound this compound into the same buffer to minimize heats of dilution.[2] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Degas both the protein and compound solutions to prevent air bubbles from interfering with the measurement.[3]

    • The concentration of the protein in the cell and the ligand in the syringe should be chosen to ensure a "c-window" value between 10 and 100 for optimal data fitting.[2]

  • Instrumentation and Titration:

    • The ITC instrument consists of a reference cell and a sample cell.[3] The reference cell contains buffer, while the sample cell contains the target protein solution.[3]

    • The compound solution is loaded into an injection syringe.

    • A series of small injections of the compound are made into the sample cell.[3]

  • Data Analysis:

    • The raw data consists of heat spikes corresponding to each injection.

    • Integrating the area under each peak and plotting it against the molar ratio of ligand to protein generates a binding isotherm.[1]

    • This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[1]

Data Interpretation
ParameterInterpretation
KD (Dissociation Constant) A measure of binding affinity. Lower KD indicates stronger binding.
n (Stoichiometry) The molar ratio of ligand to protein in the complex.
ΔH (Enthalpy Change) Indicates the change in heat upon binding. A negative ΔH signifies an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions.
ΔS (Entropy Change) Reflects the change in disorder of the system upon binding. A positive ΔS can be driven by the release of water molecules from the binding interface (hydrophobic effect).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a label-free optical technique that monitors molecular interactions in real-time.[6] It is particularly valuable for determining the kinetic parameters of binding, namely the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[6]

Experimental Protocol: SPR
  • Chip Preparation and Ligand Immobilization:

    • A sensor chip with a gold surface is used.[7]

    • The target protein is immobilized onto the chip surface.

    • The amount of immobilized protein should be optimized to achieve a suitable signal response.[8]

  • Analyte Injection and Data Collection:

    • A solution containing this compound (the analyte) is flowed over the chip surface.[6]

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[6]

    • A range of analyte concentrations is injected to generate a series of sensorgrams.

  • Data Analysis:

    • Each sensorgram shows an association phase during analyte injection and a dissociation phase when the analyte solution is replaced with buffer.

    • The sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = kd/ka).

Data Interpretation
ParameterInterpretation
ka (Association Rate) The rate at which the ligand and analyte form a complex.
kd (Dissociation Rate) The rate at which the complex breaks apart. A slow kd is often desirable for therapeutic compounds as it leads to a longer duration of action.
KD (Dissociation Constant) The concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. Provides a measure of binding affinity that can be compared with ITC data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level.[9][10][11][12] It can be used to identify the binding site of a ligand on its target protein and to characterize the specific interactions involved.[13]

Experimental Protocol: NMR (Ligand-Observed)
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent.

    • Prepare a stock solution of the target protein in the same buffer system.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the compound alone.

    • Titrate in increasing amounts of the target protein and acquire a series of 1D spectra.

  • Data Analysis:

    • Binding of the compound to the protein will cause changes in its NMR spectrum, such as line broadening or chemical shift perturbations of specific proton signals.

    • These changes indicate which parts of the molecule are involved in the interaction.

Data Interpretation

Changes in the NMR signals of the ligand upon protein binding can map the binding epitope of the small molecule. For more detailed structural information, protein-observed NMR experiments, such as 1H-15N HSQC, can be performed on an isotopically labeled protein to map the binding site on the protein surface.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[14] This provides an unambiguous picture of the binding mode, revealing the precise orientation of the ligand in the binding pocket and the specific interactions it makes with the protein.[15][16]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • The target protein is crystallized, either alone or in the presence of this compound (co-crystallization).

    • Alternatively, crystals of the apo-protein can be soaked in a solution containing the compound.

  • X-ray Diffraction Data Collection:

    • A single crystal is exposed to a high-intensity X-ray beam.

    • The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.[14]

  • Structure Determination and Refinement:

    • The diffraction data is processed to generate an electron density map.[14]

    • A model of the protein-ligand complex is built into the electron density map and refined to obtain the final structure.

Data Interpretation

The final crystal structure provides a detailed 3D model of the protein-ligand complex, allowing for the visualization of:

  • The precise orientation and conformation of the ligand in the binding site.

  • Key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

  • Any conformational changes in the protein that occur upon ligand binding.

Computational Docking: Predicting and Rationalizing Binding

Computational docking is a method used to predict the preferred orientation of a ligand when bound to a protein target.[17][18][19] It is a valuable tool for generating hypotheses about the binding mode, which can then be tested experimentally.[20]

Workflow: Computational Docking

G Prep_Protein Prepare Protein Structure Define_Site Define Binding Site Prep_Protein->Define_Site Prep_Ligand Prepare Ligand Structure Docking_Run Run Docking Algorithm Prep_Ligand->Docking_Run Define_Site->Docking_Run Analyze_Results Analyze and Score Poses Docking_Run->Analyze_Results

Caption: A typical workflow for computational docking studies.

Protocol: Computational Docking
  • Preparation of Protein and Ligand Structures:

    • Obtain a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling).

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to sample different orientations and conformations of the ligand within the binding site.[19]

  • Scoring and Analysis:

    • The docking program uses a scoring function to estimate the binding affinity of each pose.

    • The top-ranked poses are then visually inspected to identify the most plausible binding mode.

Data Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their scores. This information can be used to:

  • Generate hypotheses about the key interactions between the ligand and the protein.

  • Guide the design of new analogs with improved binding affinity or selectivity.

  • Rationalize structure-activity relationships (SAR).

Comparative Summary of Techniques

TechniqueInformation GainedThroughputSample ConsumptionKey Advantage
ITC KD, n, ΔH, ΔSLowModerateComplete thermodynamic profile in a single experiment.[1][3]
SPR ka, kd, KDMediumLowReal-time kinetic data.[21]
NMR Binding site, structural changesLowHighAtomic-level detail in solution.[10][13]
X-ray Crystallography High-resolution 3D structureLowLow (for diffraction)Unambiguous determination of binding mode.[14]
Computational Docking Predicted binding poseHighNoneRapid hypothesis generation.[18]

Conclusion

Confirming the binding mode of a novel compound like this compound is a cornerstone of successful drug discovery. By employing a multi-faceted approach that integrates thermodynamic, kinetic, and high-resolution structural data, researchers can build a comprehensive and validated model of the protein-ligand interaction. This detailed understanding is paramount for guiding lead optimization efforts, elucidating the mechanism of action, and ultimately, developing safe and effective therapeutics. The experimental and computational strategies outlined in this guide provide a robust framework for achieving this critical objective.

References

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The Selective Profile of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted cancer therapy, the pursuit of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the selectivity of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a potent inhibitor of the c-Met receptor tyrosine kinase. Through an examination of its mechanism of action, comparative analysis with other c-Met inhibitors, and detailed experimental protocols, this document serves as a critical resource for researchers in oncology and drug development.

The Target: c-Met Receptor Tyrosine Kinase

The hepatocyte growth factor receptor, commonly known as c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a well-established driver in the progression and metastasis of numerous cancers. Consequently, c-Met has emerged as a significant target for therapeutic intervention. The compound this compound belongs to a class of small molecules designed to inhibit the kinase activity of c-Met, thereby attenuating its oncogenic signaling.

Mechanism of Action: An ATP-Competitive Inhibitor

This compound and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. The pyrrole-thiazole scaffold is a key pharmacophore that has been explored in the development of various c-Met inhibitors.

Comparative Selectivity Analysis

For the purpose of this guide, we will use a representative compound from a pyrazolo[3,4-b]pyridine series, which shares significant structural similarities and also targets c-Met, as a surrogate for detailed comparison.

Table 1: Comparative Inhibitory Activity (IC50) of c-Met Inhibitors

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Ratio (VEGFR-2/c-Met)Reference
Compound 5a (pyrazolo[3,4-b]pyridine analog) 4.27>10,000>2342[1]
Cabozantinib 5.380.0350.0065[1]
Crizotinib 111,500136
Foretinib 0.40.92.25

Note: Data for Compound 5a is used as a representative for the pyrrole-thiazole scaffold class due to the lack of publicly available, comprehensive selectivity data for this compound.

This comparative data highlights the high potency of the pyrazolo[3,4-b]pyridine analog against c-Met and its significant selectivity over VEGFR-2, a common off-target for many kinase inhibitors. This suggests that compounds based on this scaffold, including this compound, are likely to exhibit a favorable selectivity profile.

Experimental Protocols for Determining Kinase Selectivity

To ensure scientific integrity, the following section details the standard experimental workflows for assessing the selectivity of a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a panel of kinases in the presence of the test compound.

Workflow:

CETSA_Workflow A Treat cells with test compound or vehicle B Lyse cells and collect supernatant A->B C Heat samples across a temperature gradient B->C D Centrifuge to pellet aggregated proteins C->D E Collect soluble protein fraction D->E F Analyze protein levels by Western Blot or Mass Spectrometry E->F G Determine melting temperature (Tm) shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteome.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Separation: Centrifuge the heated samples to separate aggregated (denatured) proteins from the soluble fraction.

  • Quantification: Collect the supernatant (soluble proteins) and quantify the amount of the target protein (e.g., c-Met) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Structure-Activity Relationship (SAR) Insights

The pyrrole-thiazole scaffold is a versatile platform for designing c-Met inhibitors. Structure-activity relationship studies on analogous series have revealed key structural features that contribute to potency and selectivity. For instance, modifications to the groups attached to the pyrrole and thiazole rings can significantly impact interactions with the kinase hinge region and the solvent-exposed front pocket, thereby influencing the inhibitor's overall profile.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of selective c-Met inhibitors. While direct, comprehensive kinome-wide selectivity data for this specific molecule is not yet in the public domain, the analysis of structurally related compounds suggests a high degree of selectivity for c-Met. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify the selectivity profile of this and other novel kinase inhibitors. Future work should focus on generating a comprehensive kinome scan for this compound to definitively establish its selectivity and further guide its development as a potential therapeutic agent.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Orthogonal Validation of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Hits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits"—small molecules that modulate a biological target of interest. However, the output of HTS is invariably contaminated with false positives and artifacts that can derail a research program if not meticulously vetted.[1][2] The journey from a promising hit to a viable lead compound is paved with rigorous validation, a process designed to build confidence in the biological activity and therapeutic potential of a molecule. This is where the principle of orthogonal validation becomes paramount.

Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different physical principles or readouts.[1][3][4] Their value lies in their ability to independently corroborate the findings of a primary screen, thereby filtering out compounds that may exhibit activity due to assay-specific interference rather than genuine interaction with the target.[1][3] For a given hit, such as 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid , a molecule with a scaffold suggestive of kinase inhibitory potential, a multi-pronged validation strategy is not just recommended—it is essential.

This guide provides a comparative framework for the orthogonal validation of hits like this compound, assuming a primary screen has identified it as a potential inhibitor of a target kinase. We will delve into two distinct and complementary orthogonal approaches: a direct, label-free biophysical assay, Surface Plasmon Resonance (SPR) , and a target engagement assay in a cellular context, the Cellular Thermal Shift Assay (CETSA) .

The Hit Compound: this compound

The structure of our hit compound, with its thiazole and pyrrole-carboxylic acid moieties, is characteristic of scaffolds often found in kinase inhibitors.[5] Similar structures have been investigated for their anti-proliferative effects in cancer cell lines.[5] For the purposes of this guide, we will hypothesize that this compound was identified as an inhibitor of a specific protein kinase in a primary biochemical assay, such as a fluorescence-based activity assay.

Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Scientific Rationale: SPR is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions.[6][7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the hit compound) to an immobilized ligand (the target kinase).[8] This allows for the direct assessment of the binding affinity (K D) and the kinetics of the interaction, including the association (k a) and dissociation (k off) rates.[6] By directly measuring binding, SPR can effectively eliminate false positives from the primary screen that interfere with the assay technology (e.g., fluorescent compounds) rather than the target itself.[3]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_chip Prepare Sensor Chip prep_protein Immobilize Target Kinase prep_chip->prep_protein Amine Coupling inject_compound Inject Compound over Surface prep_protein->inject_compound prep_compound Prepare Compound Series prep_compound->inject_compound measure_binding Measure Association & Dissociation inject_compound->measure_binding Real-time Monitoring regenerate Regenerate Chip Surface measure_binding->regenerate fit_curves Fit Sensorgram Data measure_binding->fit_curves regenerate->inject_compound Next Concentration calculate_kinetics Determine kₐ, kₒff, and Kₐ fit_curves->calculate_kinetics CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cluster_analysis Data Analysis treat_cells Treat Cells with Compound heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells separate_lysate Separate Soluble & Insoluble Fractions lyse_cells->separate_lysate Centrifugation quantify_protein Quantify Soluble Target Protein (e.g., Western Blot) separate_lysate->quantify_protein plot_curve Plot Melting Curve quantify_protein->plot_curve determine_shift Determine Thermal Shift (ΔTₘ) plot_curve->determine_shift

Caption: Workflow for CETSA-based hit validation.

Step-by-Step Protocol for CETSA
  • Cell Treatment:

    • Culture a relevant cell line to approximately 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification of Soluble Target Protein:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the soluble target kinase in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T m), the temperature at which 50% of the protein is denatured.

    • The difference in T m between the compound-treated and vehicle-treated samples (ΔT m) indicates the degree of thermal stabilization and thus, target engagement.

Data Interpretation

A positive thermal shift (ΔT m) in the presence of the compound provides strong evidence of target engagement in a cellular context.

CompoundConcentration (µM)Tₘ (°C) - VehicleTₘ (°C) - CompoundΔTₘ (°C)Target Engagement
Hit Compound 1052.156.3+4.2Confirmed
Hit Compound 152.153.5+1.4Confirmed
Negative Control1052.152.0-0.1Not Confirmed
Known Inhibitor152.158.7+6.6Confirmed

Synthesizing the Evidence: A Comparative Conclusion

The combination of SPR and CETSA provides a robust, multi-faceted validation of this compound as a genuine hit.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Direct, label-free bindingLigand-induced thermal stabilization
Context In vitro (purified components)In situ (intact cells or lysates)
Primary Output k a, k off, K DThermal shift (ΔT m)
Key Advantage Provides detailed kinetic informationConfirms target engagement in a physiological setting
Key Limitation Does not guarantee cellular activityDoes not provide kinetic parameters

By employing these orthogonal assays, we can confidently conclude that our hit compound not only directly binds to the target kinase with a measurable affinity and kinetics but also engages the target within the complex environment of a living cell. This dual validation provides a solid foundation for advancing this compound into the next phase of drug discovery: lead optimization. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the long and challenging path to a new therapeutic.

References

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A Head-to-Head Comparison of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid and Structurally Similar Scaffolds as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. One promising avenue of research lies in the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication. The 4-(thiazol-4-yl)-1H-pyrrole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for targeting these enzymes. This guide provides a detailed head-to-head comparison of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid with structurally similar compounds, offering insights into their potential as antibacterial agents. Drawing upon available experimental data from medicinal chemistry literature, we will dissect the structure-activity relationships (SAR) that govern their biological performance.

Core Scaffold Analysis: this compound

The topic compound, this compound, possesses a unique molecular architecture, integrating a pyrrole-2-carboxylic acid moiety with a 2-methyl-1,3-thiazole ring. The pyrrole-2-carboxylic acid unit is a known pharmacophore in various biologically active molecules, including some with antibacterial properties.[1][2] The thiazole ring, a common heterocycle in medicinal chemistry, is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3] The linkage of these two heterocyclic systems creates a scaffold with specific electronic and steric properties that are hypothesized to be crucial for interaction with bacterial targets like DNA gyrase.

Comparative Analysis with Structurally Similar Scaffolds

To understand the potential of this compound, we will compare it with structurally related compounds for which experimental data against bacterial targets, particularly DNA gyrase, have been published.

Scaffold 1: 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Derivatives

Researchers have designed and synthesized a series of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as inhibitors of E. coli DNA gyrase.[5][6] These compounds share the core pyrrole-2-carboxamide structure but differ in the substitution pattern on the pyrrole ring and the nature of the thiazole linkage.

Key Structural Differences:

  • Pyrrole Substitution: Scaffold 1 features two bromine atoms at the 4 and 5 positions of the pyrrole ring, whereas the topic compound has a thiazole substituent at the 4-position.

  • Linkage to Thiazole: In Scaffold 1, the thiazole ring is connected to the pyrrole via an amide bond at the 2-position of the thiazole. In the topic compound, the thiazole is directly linked at its 4-position to the 4-position of the pyrrole ring.

  • Carboxylic Acid vs. Carboxamide: The topic compound possesses a carboxylic acid group, while Scaffold 1 has a carboxamide.

Performance Comparison:

Compound/ScaffoldTargetIC50 (µM)Bacterial StrainMIC (µg/mL)
Topic Compound E. coli DNA GyraseData not availableVariousData not available
Scaffold 1 Derivative (Example) E. coli DNA Gyrase0.891 - 10.4[5][6]E. coli>128

Analysis of Structure-Activity Relationship (SAR):

The 4,5-dibromopyrrole moiety in Scaffold 1 appears to be a critical determinant of DNA gyrase inhibitory activity.[5] The bromine atoms likely engage in halogen bonding or occupy a hydrophobic pocket within the enzyme's active site. The amide linkage to the thiazole ring is also crucial for activity. While these compounds are potent enzyme inhibitors, their antibacterial activity is reported to be weak, suggesting potential issues with cell permeability or efflux.[5]

In contrast, the topic compound's direct C-C linkage between the pyrrole and thiazole rings, along with the free carboxylic acid, would confer different physicochemical properties. The carboxylic acid may be important for interacting with charged residues in the target enzyme's active site. The methyl group on the thiazole ring of the topic compound could also influence binding affinity and metabolic stability.

Scaffold 2: Pyrrole Derivatives with Varied Heterocyclic Substituents

Other studies have explored a range of polysubstituted pyrrole derivatives with different heterocyclic moieties at the 4-position, including thiadiazoles.[7] These provide insights into the influence of the nature of the five-membered heterocycle on antibacterial activity.

Key Structural Differences:

  • Heterocycle at Position 4: While the topic compound has a 2-methyl-1,3-thiazole, these analogs feature a 1,3,4-thiadiazole ring.

  • Substitution Pattern: These compounds often have additional substituents on the pyrrole ring and the attached heterocycle.

Performance Comparison:

Compound/ScaffoldTargetIC50 (µM)Bacterial StrainMIC (µg/mL)
Topic Compound DNA GyraseData not availableVariousData not available
Scaffold 2 Derivative (Example) Not specifiedData not availableKlebsiella pneumoniae31.25[7]

Analysis of Structure-Activity Relationship (SAR):

The study on 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles demonstrated that these compounds exhibit antibacterial activity, particularly against Klebsiella pneumoniae.[7] The specific substituents on both the pyrrole and thiadiazole rings were found to significantly impact the minimum inhibitory concentration (MIC). This suggests that the electronic properties and steric bulk of the heterocyclic system at the 4-position of the pyrrole are key for antibacterial efficacy. The replacement of the thiazole in the topic compound with a thiadiazole, which has a different arrangement of nitrogen and sulfur atoms, would alter the molecule's hydrogen bonding capacity and overall polarity, likely affecting its interaction with the biological target.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to understand the experimental protocols employed in the cited studies.

DNA Gyrase Inhibition Assay

The inhibitory activity against DNA gyrase is typically determined using a supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds (including the topic compound and its analogs) are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also run.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization of the inhibition of the supercoiling activity.

  • Data Analysis: The intensity of the supercoiled DNA band is quantified, and the IC50 value (the concentration of the inhibitor required to reduce the supercoiling activity by 50%) is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is determined using broth microdilution methods.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable growth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Comparison Topic This compound (Target: DNA Gyrase) SAR Structure-Activity Relationship Insights Topic->SAR Hypothesized Activity Scaffold1 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide (Known DNA Gyrase Inhibitor) Scaffold1->SAR - Potent enzyme inhibition - Weak antibacterial activity - Dibromo-pyrrole is key Scaffold2 4-(1,3,4-Thiadiazol-2-yl)-1H-pyrrole derivatives (Known Antibacterial Activity) Scaffold2->SAR - Moderate antibacterial activity - Heterocycle nature is important Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay DNA_Gyrase_Assay DNA Gyrase Inhibition Assay IC50 Determine IC50 DNA_Gyrase_Assay->IC50 Performance_Evaluation Evaluate Antibacterial Potential IC50->Performance_Evaluation MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MIC Determine MIC MIC_Assay->MIC MIC->Performance_Evaluation Compound Test Compound (e.g., this compound) Compound->DNA_Gyrase_Assay Compound->MIC_Assay

Caption: Workflow for evaluating the antibacterial potential of novel compounds.

Conclusion and Future Directions

This guide provides a comprehensive, albeit indirect, comparison of this compound with structurally similar scaffolds. While direct experimental data for the topic compound is lacking, the analysis of its analogs suggests that the 4-(thiazol-4-yl)-1H-pyrrole-2-carboxylic acid core is a promising starting point for the development of novel DNA gyrase inhibitors.

The key takeaways from this comparative analysis are:

  • Pyrrole Substitution is Critical: The nature and position of substituents on the pyrrole ring significantly influence DNA gyrase inhibition. Halogenation, as seen in Scaffold 1, can lead to potent enzyme inhibition.

  • The Nature of the Heterocycle Matters: The choice of the five-membered heterocycle attached to the pyrrole ring (thiazole vs. thiadiazole) and its linkage to the core structure impacts antibacterial activity.

  • Bridging Enzyme Potency and Cellular Activity: A major challenge is to translate potent enzyme inhibition into effective whole-cell antibacterial activity. Physicochemical properties, such as solubility and membrane permeability, are crucial factors that need to be optimized.

Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to directly assess their antibacterial spectrum and DNA gyrase inhibitory potency. A systematic exploration of substituents on both the pyrrole and thiazole rings will be essential to elucidate a more detailed SAR and to develop compounds with improved pharmacological profiles. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that all waste must be handled in accordance with local, state, and federal regulations.[1] This guide synthesizes general best practices; however, you must always consult your institution's specific Chemical Hygiene Plan (CHP) and the substance-specific Safety Data Sheet (SDS) before handling or disposing of any chemical.[2][3][4]

Hazard Assessment and Identification

Based on these related compounds, this compound should be handled as a substance that is, at a minimum:

  • A skin irritant.[5][6][7][8][9]

  • A serious eye irritant.[5][6][7][8][9]

  • Potentially causing respiratory irritation upon inhalation of dust.[5][6][7][8][9]

It is also classified as very toxic to aquatic life with long-lasting effects, mandating that it must not enter drains or the environment.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Irritation (Category 2) Causes skin irritation upon contact.Chemical-resistant gloves (Nitrile or Neoprene). Lab coat.
Serious Eye Irritation (Category 2A) Causes serious eye irritation and potential damage.ANSI-approved safety goggles or a face shield.[10]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled.Use in a well-ventilated area or a chemical fume hood.
Acute & Chronic Aquatic Hazard Very toxic to aquatic life.Prevent release to the environment. Do not dispose down the drain.

This table is based on data from structurally similar compounds. Always refer to the vendor-specific SDS for definitive classifications.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process designed to minimize risk. This workflow ensures that waste is correctly segregated, contained, and documented from its point of generation to its final removal by trained professionals.

G cluster_0 Step 1: At the Point of Generation cluster_1 Step 2: Waste Segregation & Containment cluster_2 Step 3: Labeling and Temporary Storage cluster_3 Step 4: Final Disposal A Generation of Waste (e.g., residual solid, contaminated wipes, rinsate) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (HDPE or Glass, Screw Cap) B->C D Segregate Waste Streams: - Solid Waste - Aqueous Waste (if applicable) C->D E Place Waste in Correct Container D->E F Affix 'Hazardous Waste' Label E->F G List all Contents & Percentages (No formulas or abbreviations) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Container is 90% Full I->J K Submit Waste Pickup Request to EH&S J->K L Trained EH&S Personnel Collects Waste K->L M Waste Transported to Approved Disposal Facility L->M

Caption: Workflow for the safe disposal of laboratory chemical waste.

  • Preparation and Personal Protection:

    • Causality: Before generating any waste, ensure you understand the risks. This proactive step prevents accidental exposures.

    • Action: Always wear the appropriate PPE as detailed in Table 1: chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust.[6][10]

  • Waste Segregation and Container Selection:

    • Causality: Improperly mixed chemical wastes can react violently, produce toxic gases, or cause container failure.[11][12] The container must be compatible with the waste to prevent degradation and leaks.[13][14]

    • Action for Solid Waste:

      • Collect dry, solid this compound, along with any contaminated items like weighing paper or disposable spatulas, in a dedicated solid waste container.

      • The container should be made of a compatible material, such as High-Density Polyethylene (HDPE), and have a secure, screw-top lid.[11] Never use food-grade containers.[11]

    • Action for Contaminated Solvents/Aqueous Waste:

      • If the compound is dissolved in a solvent for rinsing glassware, this rinsate must be collected as hazardous waste.[13]

      • Segregate halogenated and non-halogenated solvent waste streams into separate, clearly labeled containers.

      • Aqueous waste containing this compound should be collected separately. Do not dispose of it down the drain due to its aquatic toxicity.[12] The pH may need to be adjusted to a neutral range (typically 5.5-9.0) before collection, but consult your EH&S office first, as some facilities prefer to handle neutralization themselves.[11][15]

  • Labeling and Storage in Satellite Accumulation Area (SAA):

    • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who handles the waste.[16][17][18] The SAA provides a designated, safe location for the short-term storage of waste, preventing clutter and reducing the risk of spills in active work areas.[11][14][17]

    • Action:

      • As soon as the first drop of waste enters the container, label it with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[14][17]

      • Clearly list all chemical constituents by their full name and approximate percentages. Do not use chemical formulas or abbreviations.[14]

      • Keep the container securely capped at all times, except when adding waste. A funnel should never be left in the opening.[11][13][14]

      • Store the container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[14][17] Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.

  • Requesting Final Disposal:

    • Causality: Regulations limit the amount of time hazardous waste can be stored on-site.[17] Prompt removal by trained professionals ensures compliance and safety.

    • Action:

      • When the waste container is approximately 90% full, submit a chemical waste pickup request to your EH&S department.[14] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]

      • EH&S will arrange for the collection of the waste, which will then be transported to a licensed treatment, storage, and disposal facility (TSDF). The ultimate disposal method for this type of organic compound is typically high-temperature incineration at an approved facility.[6][17][19]

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

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  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

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Comprehensive Guide to the Safe Handling of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][6]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2][3][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or butyl rubber gloves.[7]Provides a chemical-resistant barrier to prevent skin contact. Butyl rubber offers broader protection against various chemicals, including strong acids.[7]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[8]Protects against accidental splashes that could cause serious eye damage.[1][7] A face shield offers an additional layer of protection for the entire face.[7]
Body Protection Flame-resistant lab coat.[8] An impervious apron should be worn when transferring significant quantities.Protects clothing and skin from contamination. Flame-resistant material is a general good practice in a laboratory setting.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.Minimizes the risk of inhaling irritating dust or vapors.[1][7]

Safe Handling and Operational Protocols

Adherence to standard laboratory operating procedures is crucial for safety.

General Handling
  • Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not breathe in dust.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]

Step-by-Step PPE Protocol

Donning Sequence:

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves (nitrile or butyl rubber). Inspect gloves for any signs of damage before use.

  • Eye/Face Protection: Put on chemical splash goggles. If a splash hazard exists, also wear a face shield over the goggles.

  • Respirator (if required): If respiratory protection is necessary, perform a user seal check to ensure a proper fit.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield/Goggles: Remove face and eye protection from the back.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator (if used): Remove the respirator.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Risk-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_low_risk Low Risk Operations cluster_high_risk High Risk Operations start Start: Assess Experimental Procedure risk_assessment High or Low Risk? start->risk_assessment low_risk_ops Small scale weighing in ventilated balance enclosure Handling dilute solutions risk_assessment->low_risk_ops Low high_risk_ops Large scale reactions Operations with potential for splashing or aerosol generation Heating risk_assessment->high_risk_ops High low_risk_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat low_risk_ops->low_risk_ppe end Proceed with Experiment low_risk_ppe->end high_risk_ppe Enhanced PPE: - Butyl Rubber Gloves - Chemical Splash Goggles AND Face Shield - Impervious Apron over Lab Coat - Work in Fume Hood (Respirator if hood unavailable) high_risk_ops->high_risk_ppe high_risk_ppe->end

Caption: PPE selection workflow based on operational risk level.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.[9]

  • Disposal Pathway: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[9]

  • Empty Containers: "Empty" containers that previously held this compound should be managed according to institutional and regulatory guidelines. Triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[10]

Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep the container tightly closed when not in use.[1][2][5]

  • Store in a locked cabinet or other secure location.[1][5]

References

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from [Link]

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  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021, July 19). Retrieved from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI. Retrieved from [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem. Retrieved from [Link]

  • 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid - American Elements. Retrieved from [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.